Product packaging for 4-Carboxy-3-chlorophenylboronic acid(Cat. No.:CAS No. 136496-72-5)

4-Carboxy-3-chlorophenylboronic acid

Cat. No.: B140556
CAS No.: 136496-72-5
M. Wt: 200.38 g/mol
InChI Key: QFAFGWXQNDYXPZ-UHFFFAOYSA-N
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Description

4-Carboxy-3-chlorophenylboronic acid is a useful research compound. Its molecular formula is C7H6BClO4 and its molecular weight is 200.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BClO4 B140556 4-Carboxy-3-chlorophenylboronic acid CAS No. 136496-72-5

Properties

IUPAC Name

4-borono-2-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BClO4/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,12-13H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFAFGWXQNDYXPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)O)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40565183
Record name 4-Borono-2-chlorobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136496-72-5
Record name 4-Borono-2-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-(dihydroxyboranyl)benzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 4-Carboxy-3-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Carboxy-3-chlorophenylboronic acid is a substituted arylboronic acid that serves as a critical building block in modern organic synthesis and medicinal chemistry. Its bifunctional nature, featuring both a carboxylic acid and a boronic acid group on a chlorinated phenyl ring, makes it a versatile reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility in cross-coupling reactions.

Core Chemical Properties

This compound is a white to off-white crystalline powder at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₆BClO₄[1][2][3]
Molecular Weight 200.38 g/mol [1][2][3]
Melting Point 232 °C (decomposes)[1]
Boiling Point 429.2 °C at 760 mmHg[2]
Appearance White to off-white crystalline powder[1]
CAS Number 136496-72-5[1][2][3]

Synthesis

A plausible synthetic approach is outlined in the diagram below.

Synthesis_Pathway Potential Synthesis Route start 2-Chloro-4-bromobenzoic acid step1 Protection of carboxylic acid (e.g., esterification) start->step1 intermediate1 Protected 2-chloro-4-bromobenzoic acid step1->intermediate1 step2 Formation of Grignard or Organolithium reagent intermediate1->step2 intermediate2 Organometallic intermediate step2->intermediate2 step3 Reaction with trialkyl borate (e.g., B(OMe)₃) intermediate2->step3 intermediate3 Boronate ester intermediate step3->intermediate3 step4 Acidic hydrolysis and deprotection intermediate3->step4 product This compound step4->product

Caption: A potential synthetic pathway for this compound.

Solubility and Acidity

Quantitative solubility data for this compound in common laboratory solvents is not extensively documented. However, based on the properties of similar compounds like 3-chlorophenylboronic acid, it is expected to be slightly soluble in water and soluble in organic solvents such as methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[4]

The pKa value of the boronic acid group is a critical parameter for its reactivity, particularly in Suzuki-Miyaura coupling reactions. While an experimental pKa for this compound has not been identified, a predicted pKa for the similar 3-chlorophenylboronic acid is approximately 7.55.[4] The presence of the electron-withdrawing carboxylic acid and chlorine atom on the phenyl ring is expected to influence the acidity of the boronic acid group.

Applications in Organic Synthesis

The primary application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, which are common structural motifs in pharmaceuticals and functional materials.[5]

Suzuki-Miyaura Coupling Reaction

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) complex. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst reacts with an organic halide (Ar¹-X) to form a palladium(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the palladium(II) center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated as the final biaryl product (Ar¹-Ar²), regenerating the palladium(0) catalyst.

Suzuki_Miyaura_Cycle Catalytic Cycle of the Suzuki-Miyaura Coupling Pd(0) Pd(0)L₂ OxAdd Oxidative Addition Pd(0)->OxAdd Ar¹-X Pd(II)_A Ar¹-Pd(II)L₂-X OxAdd->Pd(II)_A Trans Transmetalation Pd(II)_A->Trans Ar²-B(OH)₂ Base Pd(II)_B Ar¹-Pd(II)L₂-Ar² Trans->Pd(II)_B RedElim Reductive Elimination Pd(II)_B->RedElim RedElim->Pd(0) Product Ar¹-Ar² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

While a specific protocol for a reaction involving this compound is not available, the following is a detailed experimental workflow for a Suzuki-Miyaura coupling reaction using a structurally similar arylboronic acid, 4-chlorophenylboronic acid. This can be adapted for use with the title compound.

Illustrative Suzuki-Miyaura Coupling Protocol:

This protocol describes the coupling of an aryl halide with 4-chlorophenylboronic acid.

Materials:

  • Aryl halide (1.0 equiv)

  • 4-Chlorophenylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv)

  • Solvent (e.g., Toluene, Dioxane, DMF, often with water)

  • Inert atmosphere (Nitrogen or Argon)

Experimental_Workflow Experimental Workflow for Suzuki-Miyaura Coupling Setup 1. Reaction Setup: - Add aryl halide, boronic acid, and base to a flame-dried flask. - Purge with inert gas (N₂ or Ar). Solvent 2. Solvent and Catalyst Addition: - Add degassed solvent(s). - Add palladium catalyst under inert atmosphere. Setup->Solvent Reaction 3. Reaction: - Heat the mixture to the desired temperature (e.g., 80-110 °C). - Monitor reaction progress by TLC or GC-MS. Solvent->Reaction Workup 4. Work-up: - Cool to room temperature. - Dilute with an organic solvent (e.g., EtOAc). - Wash with water and brine. Reaction->Workup Purification 5. Purification: - Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. - Filter and concentrate under reduced pressure. - Purify the crude product by column chromatography. Workup->Purification Analysis 6. Analysis: - Characterize the purified product by NMR, MS, etc. Purification->Analysis

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Detailed Steps:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), 4-chlorophenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Solvent and Catalyst Addition: Add degassed toluene (5 mL) and water (1 mL) via syringe. Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Analysis: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological and Medicinal Chemistry Applications

Arylboronic acids are of significant interest in drug discovery and development.[6] The boronic acid moiety can act as a bioisostere for carboxylic acids and can form reversible covalent bonds with diols, which are present in many biological macromolecules.[1][6] this compound, with its specific substitution pattern, serves as a valuable intermediate in the synthesis of a variety of biologically active compounds, including potential anticancer and antidiabetic agents.[1]

It is important to note that no specific involvement of this compound in biological signaling pathways has been identified in the reviewed literature. Its primary role in a biological context is as a synthetic precursor for the development of new therapeutic agents.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key synthetic intermediate with significant applications in organic synthesis, particularly in the construction of complex biaryl structures through Suzuki-Miyaura cross-coupling reactions. Its utility in medicinal chemistry for the development of novel therapeutic agents is a major driver of its importance. This guide provides essential technical information for researchers and scientists working with this versatile compound.

References

An In-depth Technical Guide to 4-Carboxy-3-chlorophenylboronic acid (CAS: 136496-72-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Carboxy-3-chlorophenylboronic acid is a versatile bifunctional organic compound that has garnered significant attention in various fields of chemical research, particularly in organic synthesis and medicinal chemistry. Its unique structure, featuring both a carboxylic acid and a boronic acid group on a chlorinated phenyl ring, makes it a valuable building block for the construction of complex molecules. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its utility in Suzuki-Miyaura coupling reactions and the development of biologically active compounds.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] Key physicochemical data are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 136496-72-5[1]
Molecular Formula C₇H₆BClO₄[1]
Molecular Weight 200.38 g/mol [1]
Melting Point 232 °C (decomposes)[1]
Appearance White to off-white crystalline powder[1]
Synonyms 4-Carboxy-3-chlorobenzeneboronic acid, 2-Chloro-4-(dihydroxyboranyl)benzoic acid, 3-Chloro-4-carboxyphenylboronic acid, 4-Borono-2-chlorobenzoic acid[1]

Synthesis

A general procedure for the synthesis of a similar compound, 4-chlorophenylboronic acid, involves the formation of a Grignard reagent from 1,4-dichlorobenzene, which then reacts with a trialkyl borate at low temperatures. The resulting boronate ester is subsequently hydrolyzed with acid to yield the final boronic acid.[2]

Below is a DOT script for a generalized workflow for the synthesis of arylboronic acids.

G General Synthesis of Arylboronic Acids A Aryl Halide (Ar-X) C Grignard Reagent (Ar-MgX) A->C + Mg/Ether B Magnesium (Mg) in Ether E Boronate Ester Intermediate C->E + B(OR)3 D Trialkyl Borate (B(OR)3) at low temp. G Arylboronic Acid (Ar-B(OH)2) E->G + H3O+ F Acidic Hydrolysis (e.g., HCl)

Caption: General workflow for arylboronic acid synthesis.

Applications in Organic Synthesis: The Suzuki-Miyaura Coupling

A primary application of this compound is its use as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials. The presence of both a carboxylic acid and a chloro substituent on the phenylboronic acid allows for diverse and complex molecular architectures to be constructed.

General Experimental Protocol for Suzuki-Miyaura Coupling

The following is a general procedure for a Suzuki-Miyaura coupling reaction. Specific conditions may need to be optimized for different substrates.

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Dioxane/Water, Toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (typically 1-5 mol%).

  • Add the degassed solvent system.

  • Purge the vessel with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup, extracting the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Below is a DOT script illustrating the catalytic cycle of the Suzuki-Miyaura coupling.

G Catalytic Cycle of Suzuki-Miyaura Coupling A Pd(0) Catalyst C Ar-Pd(II)-X A->C G Biaryl Product (Ar-Ar') B Oxidative Addition (Ar-X) E Ar-Pd(II)-Ar' C->E D Transmetalation (Ar'-B(OH)2 + Base) E->A E->G F Reductive Elimination

Caption: Suzuki-Miyaura coupling catalytic cycle.

Applications in Medicinal Chemistry and Drug Development

This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and diabetes.[1] The boronic acid moiety can form stable complexes with diols, a feature exploited in the design of sensors and in bioconjugation to attach drugs or imaging agents to proteins.[1]

Role in Kinase Inhibitor Synthesis

While specific examples of drugs derived directly from this compound with detailed biological data are proprietary and not always publicly available, its structural motifs are found in potent kinase inhibitors. For instance, the development of inhibitors for kinases like p38 MAP kinase and Transforming growth factor-β-activated kinase 1 (TAK1) often involves the synthesis of complex heterocyclic structures where substituted phenylboronic acids are crucial starting materials.

TAK1 is a key signaling molecule in inflammatory pathways and is implicated in cancer.[3] The natural product (5Z)-7-oxozeaenol is a known potent and selective inhibitor of TAK1, acting via covalent modification of a cysteine residue in the ATP-binding pocket.[4][5][6] The development of synthetic TAK1 inhibitors often involves strategies to create molecules that can similarly interact with the kinase active site. The general structure of this compound provides a scaffold that can be elaborated through reactions like the Suzuki-Miyaura coupling to generate diverse libraries of compounds for screening as kinase inhibitors.

Below is a simplified representation of the TAK1 signaling pathway, a target for inhibitors that could potentially be synthesized using this compound as a starting material.

G Simplified TAK1 Signaling Pathway A Proinflammatory Stimuli (e.g., IL-1, TNF-α) B Receptor Activation A->B C TAK1 Activation B->C D MAPK Activation (e.g., p38, JNK) C->D E IKK Activation C->E G Inflammatory Gene Expression D->G H Apoptosis Regulation D->H F NF-κB Activation E->F F->G F->H

Caption: Simplified TAK1 signaling pathway.

Safety and Handling

This compound should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or in a fume hood.

Hazard Statements:

  • May cause respiratory irritation.

  • Causes skin irritation.

  • Causes serious eye irritation.

Precautionary Statements:

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Wash skin thoroughly after handling.

  • Wear protective gloves/eye protection/face protection.

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Store in a dry, sealed place at room temperature.[1]

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile reagent in modern organic and medicinal chemistry. Its utility in the robust and reliable Suzuki-Miyaura coupling reaction, combined with the potential for further functionalization through its carboxylic acid group, makes it an important building block for the synthesis of a wide range of complex molecules. For researchers and professionals in drug discovery and materials science, this compound offers significant opportunities for the development of novel and functional chemical entities.

References

An In-depth Technical Guide to 4-Carboxy-3-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Carboxy-3-chlorophenylboronic acid, a versatile building block in medicinal chemistry and materials science. It covers the compound's structure, properties, a detailed representative synthesis protocol, and its key applications, with a focus on providing actionable data and methodologies for professionals in the field.

Chemical Structure and Identification

This compound, also known as 2-Chloro-4-(dihydroxyboranyl)benzoic acid, is an ortho-substituted phenylboronic acid. The presence of three distinct functional groups on the benzene ring—a carboxylic acid, a chloro group, and a boronic acid—makes it a highly valuable and versatile reagent in organic synthesis.

The key structural and identifying information for this compound is summarized below.

Table 1: Chemical and Physical Properties

PropertyValueReference(s)
IUPAC Name 2-Chloro-4-(dihydroxyboranyl)benzoic acid[1]
CAS Number 136496-72-5[1]
Molecular Formula C₇H₆BClO₄[1]
Molecular Weight 200.38 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 232 °C (decomposes)[1]
Purity ≥97%[1][2]
SMILES O=C(O)c1cc(B(O)O)ccc1ClN/A
Synonyms 4-Carboxy-3-chlorobenzeneboronic acid, 3-Chloro-4-carboxyphenylboronic acid, 4-Borono-2-chlorobenzoic acid[1]

Synthesis of this compound

The proposed synthesis follows a two-step process:

  • Lithiation : Selective lithium-bromine exchange on the starting material, 4-bromo-2-chlorobenzoic acid, to form a dilithio-intermediate.

  • Borylation & Hydrolysis : Reaction of the organolithium intermediate with a trialkyl borate, followed by acidic workup to hydrolyze the boronate ester to the desired boronic acid.

G cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Final Product A 4-Bromo-2-chlorobenzoic Acid (CAS: 59748-90-2) B Lithiation (n-BuLi, THF, -78°C) A->B 1. C Borylation (Triisopropyl borate) B->C 2. D Acidic Workup (Aqueous HCl) C->D 3. E This compound D->E 4. Isolation G A 4-Carboxy-3-chlorophenyl- boronic Acid F Reaction Mixture A->F B Aryl/Heteroaryl Halide (R-X, X=Br, I, OTf) B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃, Cs₂CO₃) D->F E Solvent (e.g., Dioxane/Water) E->F G Suzuki-Miyaura Cross-Coupling F->G H Biaryl Product G->H

References

A Technical Guide to 4-Carboxy-3-chlorobenzeneboronic Acid: Nomenclature, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Carboxy-3-chlorobenzeneboronic acid is a substituted arylboronic acid that serves as a versatile building block in organic synthesis, particularly in the realm of pharmaceutical and materials science research. Its utility primarily stems from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which allows for the formation of carbon-carbon bonds to construct complex molecular architectures. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, and a detailed experimental protocol for its application in a Suzuki-Miyaura coupling reaction.

Nomenclature and Identification

The systematic naming and identification of 4-Carboxy-3-chlorobenzeneboronic acid are crucial for unambiguous communication in a research and development setting.

  • Systematic IUPAC Name: 4-Borono-2-chlorobenzoic acid

  • Common Name: 4-Carboxy-3-chlorobenzeneboronic acid

  • Synonyms: 2-Chloro-4-(dihydroxyboranyl)benzoic acid, 3-Chloro-4-carboxyphenylboronic acid, 4-Carboxy-3-chlorophenylboronic acid[1]

  • CAS Number: 136496-72-5[1]

  • Molecular Formula: C₇H₆BClO₄[1]

  • Molecular Weight: 200.38 g/mol [1]

Physicochemical Properties

A summary of the key physicochemical properties of 4-Carboxy-3-chlorobenzeneboronic acid is presented in the table below. This data is essential for designing experimental conditions and for the purification of reaction products.

PropertyValueReference
Appearance White to off-white crystalline powder[1]
Melting Point 232 °C (decomposes)[1]
Boiling Point 429.2 °C at 760 mmHg (Predicted)
Purity Typically ≥97%[1]
Storage Store at room temperature[1]

Experimental Protocol: Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds. Below is a detailed, representative protocol for the coupling of 4-Carboxy-3-chlorobenzeneboronic acid with an aryl bromide.

Reaction:

Materials:

  • 4-Carboxy-3-chlorobenzeneboronic acid

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • n-Propanol

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-Carboxy-3-chlorobenzeneboronic acid (1.1 equivalents), the aryl bromide (1.0 equivalent), and n-propanol.

  • Degassing: Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) for 15-20 minutes to ensure the dissolution of solids and to remove dissolved oxygen.

  • Catalyst and Base Addition: To the stirred solution, add palladium(II) acetate (0.03 equivalents), triphenylphosphine (0.06 equivalents), and a 2 M aqueous solution of sodium carbonate (2.0 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 97-100 °C) under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the solution through a pad of Celite to remove the drying agent and any palladium residues. Concentrate the filtrate under reduced pressure to yield the crude product. The crude product can be further purified by recrystallization or column chromatography.

Visualized Experimental Workflow

The following diagram, generated using the DOT language, illustrates the key steps in the Suzuki-Miyaura coupling protocol described above.

Suzuki_Miyaura_Workflow A 1. Reaction Setup - 4-Carboxy-3-chlorobenzeneboronic acid - Aryl Bromide - n-Propanol B 2. Degassing (Inert Atmosphere) A->B Stir 15-20 min C 3. Catalyst & Base Addition - Pd(OAc)₂ - PPh₃ - aq. Na₂CO₃ B->C Add reagents D 4. Reaction (Reflux) C->D Heat E 5. Work-up (Cooling & Dilution) D->E Monitor by TLC F 6. Extraction - Ethyl Acetate - Water & Brine E->F G 7. Purification - Drying - Filtration - Concentration F->G H Final Product (Biaryl Carboxylic Acid) G->H

A streamlined workflow for the Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway: Catalytic Cycle of Suzuki-Miyaura Coupling

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. This pathway highlights the key transformations of the palladium catalyst that facilitate the carbon-carbon bond formation.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Biaryl Boronate [R²B(OH)₃]⁻ Boronate->Transmetal Base Base (OH⁻) BoronicAcid R²B(OH)₂ BoronicAcid->Boronate + OH⁻ RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product Biaryl Product ArylHalide R¹-X ArylHalide->OxAdd Aryl Halide

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

4-Carboxy-3-chlorobenzeneboronic acid is a valuable reagent for the synthesis of complex organic molecules, particularly biaryl carboxylic acids. Its well-defined properties and reactivity in palladium-catalyzed coupling reactions make it a reliable tool for researchers in drug discovery and materials science. The provided experimental protocol and workflow diagrams offer a practical guide for its application in the laboratory. As with all chemical procedures, appropriate safety precautions should be taken, and reaction conditions may need to be optimized for specific substrates.

References

A Technical Guide to 4-Carboxy-3-chlorophenylboronic Acid: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Carboxy-3-chlorophenylboronic acid is a versatile synthetic building block with significant applications in medicinal chemistry, organic synthesis, and materials science. Its unique structural features, comprising a carboxylic acid, a chloro substituent, and a boronic acid group on a phenyl ring, enable its participation in a wide array of chemical transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols and a visualization of its application in synthetic chemistry.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueReference(s)
CAS Number 136496-72-5[1][2]
Molecular Formula C₇H₆BClO₄[1][2]
Molecular Weight 200.38 g/mol [1][2]
Appearance White to off-white crystalline powder[1]
Melting Point 232 °C (decomposes)[1][3]
Purity Typically ≥97%[1][4]
Storage Conditions Store at room temperature or -20°C[1][5]
Synonyms 4-Carboxy-3-chlorobenzeneboronic acid, 2-Chloro-4-(dihydroxyboranyl)benzoic acid, 3-Chloro-4-carboxyphenylboronic acid, 4-Borono-2-chlorobenzoic acid[1][2]

Chemical Reactivity and Applications

This compound is a key reagent in various chemical reactions, most notably the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds to create complex biaryl compounds.[1] These structures are prevalent in many biologically active molecules, making this reagent highly valuable in pharmaceutical development for diseases like cancer and diabetes.[1]

Beyond Suzuki couplings, this compound is utilized in:

  • Bioconjugation: The boronic acid moiety can form reversible covalent bonds with diols, a functionality exploited for attaching drugs or imaging agents to proteins and other biomolecules.[1][6]

  • Materials Science: It serves as a building block for advanced materials such as sensors and polymers, where the boronic acid group can form dynamic covalent bonds.[1]

  • Environmental Monitoring: It has applications in the detection and quantification of phenolic compounds in water samples.[1]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol provides a representative methodology for the use of this compound in a Suzuki-Miyaura cross-coupling reaction. The specific conditions may require optimization based on the coupling partner.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Purge the vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Under the inert atmosphere, add the palladium catalyst (typically 1-5 mol%).

  • Add the degassed solvent system (e.g., a mixture of dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired biaryl compound.

Visualizing a Key Application: Suzuki-Miyaura Coupling Workflow

The following diagram illustrates the typical workflow for a Suzuki-Miyaura cross-coupling reaction, a primary application of this compound.

Suzuki_Coupling_Workflow start Start: Assemble Reactants reactants Reactants: - this compound - Aryl Halide - Palladium Catalyst - Base start->reactants setup Reaction Setup: - Add reactants to vessel - Purge with inert gas - Add degassed solvent reactants->setup reaction Heating & Stirring (80-110 °C) setup->reaction monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: - Quench reaction - Extraction - Washing & Drying monitoring->workup Complete purification Purification: - Column Chromatography or - Recrystallization workup->purification product Final Product: Biaryl Compound purification->product

A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable and versatile reagent in modern chemistry. Its well-defined physical properties and predictable reactivity in key transformations like the Suzuki-Miyaura coupling make it an indispensable tool for researchers in drug discovery and materials science. The protocols and workflows described herein provide a foundational understanding for the effective utilization of this compound in a laboratory setting. As research continues to advance, the applications of this compound are expected to expand, further solidifying its importance in the scientific community.

References

Solubility of 4-Carboxy-3-chlorophenylboronic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Carboxy-3-chlorophenylboronic acid in organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the expected solubility trends based on the physicochemical properties of the molecule and data from structurally related compounds. Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise solubility values in their laboratories.

Introduction

This compound is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its utility as a building block in cross-coupling reactions, particularly Suzuki-Miyaura coupling, necessitates a thorough understanding of its solubility characteristics for reaction optimization, purification, and formulation development. The presence of both a carboxylic acid and a boronic acid group, along with a chlorinated phenyl ring, imparts a unique polarity profile that dictates its solubility in various organic media.

Predicted Solubility Profile

The solubility of this compound is primarily governed by the polar nature of its carboxylic acid and boronic acid functionalities. These groups can engage in hydrogen bonding with protic solvents and exhibit strong dipole-dipole interactions with polar aprotic solvents. The chlorine substituent on the phenyl ring has a modest electronic withdrawing effect and slightly increases the lipophilicity of the molecule.

Based on the known solubility of analogous compounds such as 3-chlorophenylboronic acid and 3-carboxyphenylboronic acid, the following qualitative solubility profile is anticipated. It is expected to exhibit higher solubility in polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)HighStrong dipole-dipole interactions and potential for hydrogen bond acceptance.
Polar Protic Methanol, EthanolModerate to HighCapable of hydrogen bonding with both the carboxylic acid and boronic acid groups.
Ethers Tetrahydrofuran (THF), Diethyl etherLow to ModerateModerate polarity; solubility is likely limited by the high polarity of the solute.
Ketones AcetoneModerateIntermediate polarity may allow for some dissolution.
Halogenated Dichloromethane (DCM)LowLower polarity makes it a less effective solvent for this highly polar compound.
Non-polar Toluene, HexanesVery Low"Like dissolves like" principle suggests minimal solubility in non-polar media.

Experimental Protocol for Solubility Determination: The Dynamic Method

To obtain quantitative solubility data, the dynamic (or polythermal) method is a robust and widely used technique for boronic acids. This method involves visually or instrumentally determining the temperature at which a known concentration of the solute completely dissolves in a solvent upon controlled heating.

Materials and Equipment
  • This compound (high purity)

  • High-purity organic solvents

  • Analytical balance (± 0.1 mg)

  • Sealed glass vials or tubes

  • Magnetic stirrer and stir bars

  • Controlled temperature bath with a programmable heating rate

  • Calibrated temperature probe

  • Turbidity sensor or a light source and detector (optional, for enhanced precision)

Procedure
  • Sample Preparation : Accurately weigh a specific amount of this compound and transfer it to a glass vial.

  • Solvent Addition : Add a precise volume or mass of the desired organic solvent to the vial to create a suspension of a known concentration.

  • Sealing and Mixing : Place a small magnetic stir bar in the vial and seal it tightly to prevent solvent evaporation. Begin stirring to ensure the suspension is homogeneous.

  • Controlled Heating : Place the vial in the temperature-controlled bath and start heating at a slow, constant rate (e.g., 0.2-0.5 °C/min).

  • Dissolution Point Determination : Continuously monitor the suspension. The temperature at which the last solid particles disappear, resulting in a clear solution, is the saturation temperature for that specific concentration.

  • Data Collection : Repeat steps 1-5 for several different concentrations to construct a solubility curve (solubility vs. temperature).

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the dynamic method for determining the solubility of this compound.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep1 Weigh Solute prep2 Add Solvent prep1->prep2 prep3 Seal Vial & Add Stir Bar prep2->prep3 meas1 Place in Temp. Bath prep3->meas1 Transfer to Bath meas2 Controlled Heating & Stirring meas1->meas2 meas3 Monitor for Dissolution meas2->meas3 ana1 Record Saturation Temp. meas3->ana1 Endpoint Reached ana2 Repeat for Multiple Conc. ana1->ana2 ana3 Construct Solubility Curve ana2->ana3 end end ana3->end Quantitative Data

Caption: Workflow for Dynamic Solubility Determination.

Conclusion

In-Depth Technical Guide: Stability and Storage of 4-Carboxy-3-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Carboxy-3-chlorophenylboronic acid. Boronic acids are a critical class of reagents in organic synthesis and medicinal chemistry; however, their inherent instability, primarily through the formation of cyclic boroxine anhydrides and susceptibility to oxidative degradation, presents challenges for their long-term storage and use. This document outlines the key stability considerations, provides recommended storage protocols, and details analytical methodologies for assessing the purity and degradation of this compound. The information presented herein is intended to ensure the integrity of this reagent in research and drug development applications.

Introduction

This compound is a versatile bifunctional molecule widely employed as a building block in organic synthesis. Its utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. The presence of the carboxylic acid and chloro substituents provides opportunities for further functionalization, making it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and materials with novel electronic properties.

Despite its synthetic utility, the stability of this compound is a significant concern. Like other arylboronic acids, it is prone to dehydration to form a cyclic trimeric anhydride known as a boroxine. This process is reversible and can impact the reactivity and stoichiometry of the reagent. Furthermore, oxidative degradation can lead to the formation of phenolic impurities. Understanding and controlling these degradation pathways are crucial for ensuring reproducible experimental outcomes and maintaining the quality of synthesized materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₆BClO₄
Molecular Weight 200.38 g/mol
Appearance White to off-white crystalline powder
Melting Point 232 °C (decomposes)
CAS Number 136496-72-5

Stability Profile

The stability of this compound is influenced by several factors, including temperature, moisture, light, and the presence of oxidizing agents. The primary degradation pathways are boroxine formation and oxidative degradation.

Boroxine Formation

The most common degradation pathway for boronic acids is the intermolecular dehydration to form a six-membered ring containing alternating boron and oxygen atoms, known as a boroxine. This is a reversible, equilibrium-driven process that is influenced by the presence of water.

Boroxine_Formation BoronicAcid 3 x this compound Boroxine 4-Carboxy-3-chlorophenylboroxine BoronicAcid->Boroxine Dehydration Boroxine->BoronicAcid Hydrolysis Water + 3 H₂O

The equilibrium between the boronic acid and the boroxine is dependent on the solvent and the concentration of water. In anhydrous conditions, the boroxine form is favored, while in the presence of water, the equilibrium shifts towards the boronic acid. The formation of boroxine is an entropically driven process.

Oxidative Stability

Arylboronic acids are susceptible to oxidation, particularly in biological contexts at physiological pH, where reactive oxygen species can lead to their degradation. However, the presence of an intramolecular coordinating group, such as a carboxylic acid, can significantly enhance oxidative stability. It is proposed that the formation of a boralactone, an intramolecular mixed anhydride, can increase the stability towards oxidation by orders of magnitude.[1][2] This is due to stereoelectronic constraints imposed by the ring structure that diminish the stabilization of the developing p-orbital on the boron atom in the rate-limiting step of oxidation.[1]

Thermal and Photostability

Recommended Storage and Handling

To ensure the long-term stability and purity of this compound, the following storage and handling guidelines are recommended.

Table 2: Recommended Storage and Handling Conditions

ParameterRecommendation
Temperature Store in a cool, dry place. While some suppliers recommend room temperature, storage at 2-8°C or -20°C is preferable for long-term stability, especially after the container has been opened.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.
Container Keep the container tightly sealed.
Light Exposure Store in a light-resistant container to protect from photodegradation.
Handling Handle in a well-ventilated area, preferably in a glove box or under a fume hood, to minimize inhalation and contact with skin. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

Protocol for Recrystallization and Removal of Boroxine

Commercially available arylboronic acids often contain varying amounts of their corresponding boroxines. To ensure the use of pure boronic acid, a recrystallization step is recommended.

Materials:

  • This compound

  • Deionized water

  • Conical flask

  • Heating plate with magnetic stirrer

  • Filter paper

  • Buchner funnel and flask

  • Vacuum oven

Procedure:

  • In a conical flask, add 10 g of this compound to 400 mL of deionized water.

  • Heat the suspension to boiling with vigorous stirring. Maintain the boiling for 5-10 minutes to ensure complete dissolution of the boronic acid.

  • While hot, filter the solution by gravity filtration through a fluted filter paper to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold deionized water.

  • Dry the recrystallized this compound in a vacuum oven at a moderate temperature (e.g., 40-50°C) to a constant weight. It is advisable to dry in a stepwise manner and monitor by NMR to avoid excessive boroxine formation.[3]

NMR Spectroscopy for Boroxine Determination

¹H NMR spectroscopy can be used to differentiate between the boronic acid and its boroxine. The chemical shifts of the aromatic protons are sensitive to the state of the boronic acid moiety.

Procedure:

  • Prepare a sample of the dried, recrystallized this compound in anhydrous DMSO-d₆.

  • Acquire a ¹H NMR spectrum.

  • For comparison, a spectrum of the corresponding 4-chlorophenylboronic acid shows distinct chemical shifts for the acid and its boroxine.[3] By analogy, similar differences are expected for the 4-carboxy-3-chloro derivative. The broad singlet for the B(OH)₂ protons in the boronic acid will be absent in the boroxine spectrum. The aromatic proton signals for the boroxine are typically shifted slightly upfield compared to the boronic acid.[3]

  • The relative integration of the signals corresponding to the boronic acid and the boroxine can be used to determine the composition of the sample.

Application in Suzuki-Miyaura Coupling

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions. The following diagram illustrates a general workflow for its application.

Suzuki_Coupling_Workflow Product Final Biaryl Product Reagents Reagents Catalyst Catalyst Reagents->Catalyst Solvent Solvent Catalyst->Solvent Degas Degas Solvent->Degas Heat Heat Degas->Heat Cool Cool Heat->Cool Extract Extract Cool->Extract Dry Dry Extract->Dry Purify Purify Dry->Purify Purify->Product

Conclusion

The stability of this compound is a critical factor for its successful application in research and development. The primary degradation pathway is the reversible formation of the corresponding boroxine, which can be mitigated by proper storage in a cool, dry, and inert environment. The presence of the carboxylic acid moiety is expected to confer enhanced oxidative stability. Adherence to the recommended storage and handling protocols, along with periodic purity assessment using techniques such as NMR spectroscopy, will ensure the integrity and reactivity of this valuable synthetic building block.

References

Technical Safety Guide: 4-Carboxy-3-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the safety data for 4-Carboxy-3-chlorophenylboronic acid (CAS No. 136496-72-5), intended for researchers, scientists, and professionals in drug development. This document summarizes key safety information, experimental protocols for hazard determination, and visual workflows for safe handling.

Physicochemical and Toxicological Data

The following tables summarize the known quantitative data for this compound and related compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 136496-72-5[1][2][3]
Molecular Formula C₇H₆BClO₄[1][2][3]
Molecular Weight 200.38 g/mol [1][2][3]
Appearance White to off-white crystalline powder[1]
Melting Point 232 °C (decomposition)[1]
Purity 97 - 105% (Assay by titration)[1]

Table 2: Hazard Identification and Classification

Hazard ClassGHS ClassificationSignal WordHazard Statements
Acute Oral Toxicity Category 4WarningH302: Harmful if swallowed
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2WarningH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)WarningH335: May cause respiratory irritation

Note: GHS classifications are based on data for 4-Carboxy-3-fluorophenylboronic acid and 4-Chlorophenylboronic acid, which are structurally similar and serve as the basis for hazard assessment in the absence of specific data for this compound.[4][5]

Experimental Protocols

Detailed methodologies for key safety and physicochemical experiments are outlined below, based on internationally recognized guidelines.

Skin Irritation Testing (In Vitro)

The following protocol is based on the OECD Test Guideline 439 for in vitro skin irritation using a reconstructed human epidermis (RhE) model.[6][7]

  • Model Preparation: Reconstructed human epidermis tissue models are pre-warmed in a cell culture incubator at 37°C with 5% CO₂ for 60 minutes. The culture medium is then replaced, and the models are returned to the incubator for an additional 18 hours.[6]

  • Test Substance Application: The test substance (this compound) is applied topically to the surface of triplicate tissue models. For solid substances, a defined amount (e.g., 25mg) is applied.[6] Controls consist of a negative control (e.g., ultrapure water) and a positive control (e.g., 5% SDS solution).

  • Exposure: The dosed tissue models are incubated for 60 minutes.[8]

  • Post-Exposure Care: The test substance is removed from the tissue surface by washing. The tissues are then transferred to a fresh culture medium for a recovery period of 42 hours.[6][9]

  • Viability Assessment (MTT Assay): The viability of the skin models is assessed by measuring the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan salt. The formazan is extracted, and its absorbance is measured.[6]

  • Classification: The substance is classified as a skin irritant (Category 2) if the mean tissue viability is reduced to ≤ 50% of the negative control.[6]

Eye Irritation Testing (In Vitro)

This protocol is based on the OECD Test Guideline 492, utilizing a reconstructed human cornea-like epithelium (RhCE) model.

  • Model Preparation: RhCE tissue models are prepared and pre-treated as per the manufacturer's instructions.

  • Test Substance Application: The test substance is applied to the surface of duplicate RhCE tissues. For solids, 50 mg is typically used.[10] Negative and positive controls are run in parallel.

  • Exposure: The exposure time for solid substances is 6 hours.[10]

  • Rinsing and Post-Exposure Incubation: At the end of the exposure period, the test substance is thoroughly rinsed from the tissue surface with a buffered saline solution.[10] The tissues are then incubated in a fresh medium for a defined recovery period.

  • Viability Assessment (MTT Assay): Tissue viability is determined using the MTT assay, similar to the skin irritation test.

  • Classification: A substance is identified as causing serious eye damage (Category 1) or eye irritation (Category 2) based on the reduction in tissue viability compared to the negative control, according to the criteria outlined in the specific OECD guideline. A viability of ≤ 60% is a common cut-off for classification as an irritant.[10]

Melting Point Determination

The melting point is determined using the capillary method with a digital melting point apparatus.[11][12]

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[13]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[11]

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (e.g., 1-2 °C/min) starting from about 20°C below the approximate melting point.

  • Observation and Recording: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded as the melting range.[12]

Safety Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key safety procedures and logical decision-making processes for handling this compound.

G cluster_0 Hazard Assessment & Control cluster_1 Personal Protective Equipment (PPE) A Review Safety Data Sheet (SDS) B Identify Hazards: - Harmful if swallowed - Skin Irritant - Eye Irritant - Respiratory Irritant A->B C Select Personal Protective Equipment (PPE) B->C D Engineering Controls: - Fume Hood - Eyewash Station - Safety Shower B->D E Eye Protection: Safety Goggles or Face Shield C->E F Hand Protection: Chemical-Resistant Gloves C->F G Body Protection: Lab Coat C->G H Respiratory Protection: Use in Fume Hood or Wear Respirator C->H

Caption: Hazard Assessment and Personal Protective Equipment Selection Workflow.

G cluster_0 First Aid Measures for Exposure cluster_1 Response Actions A Exposure Event B Inhalation A->B C Skin Contact A->C D Eye Contact A->D E Ingestion A->E F Move to fresh air. Seek medical attention if symptoms persist. B->F G Wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops. C->G H Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. D->H I Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention. E->I

Caption: First Aid Response Protocol for Accidental Exposure.

Storage and Handling

Handling:

  • Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

  • Minimize dust generation.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Some suppliers recommend storage at -20°C for long-term stability.[2]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.

References

Spectroscopic Analysis of 4-Carboxy-3-chlorophenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Carboxy-3-chlorophenylboronic acid, a key building block in medicinal chemistry and organic synthesis. Due to the limited availability of public experimental spectra for this specific compound, this document focuses on predicted data based on its chemical structure and established spectroscopic principles. Furthermore, it outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational framework for its characterization.

Core Compound Properties

This compound is a disubstituted phenylboronic acid containing both a carboxylic acid and a chloro substituent. These functional groups significantly influence its chemical reactivity and spectroscopic properties.

PropertyValue
Chemical Formula C₇H₆BClO₄[1][2][3]
Molecular Weight 200.38 g/mol [1][2][3]
CAS Number 136496-72-5[1][2][3]
Appearance White to off-white crystalline powder

Predicted Spectroscopic Data

The following tables summarize the expected NMR, IR, and MS data for this compound. These predictions are derived from the analysis of its functional groups and by analogy to similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For boronic acids, sample preparation is crucial, as they can form boroxines (anhydride trimers) upon dehydration, which can complicate spectra. Running the NMR in a solvent like DMSO-d₆ or d₄-methanol can help to obtain a clearer spectrum of the monomeric boronic acid.

Expected ¹H NMR Data (Solvent: DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.0Broad Singlet1H-COOH
~8.2Broad Singlet2H-B(OH)₂
~8.0Doublet1HAr-H
~7.8Doublet of Doublets1HAr-H
~7.6Doublet1HAr-H

Note: The chemical shifts of the aromatic protons are estimations and their exact values and coupling constants would depend on the specific electronic environment. The broadness of the -COOH and -B(OH)₂ peaks is due to chemical exchange.

Expected ¹³C NMR Data (Solvent: DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~167C=O (Carboxylic Acid)
~135-140Ar-C attached to Boron
~130-135Ar-C attached to Chlorine
~125-130Ar-CH
~120-125Ar-CH

Note: The carbon attached to the boron atom may show a broad signal due to quadrupolar relaxation of the boron nucleus.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid and the substituted aromatic ring.

Expected FT-IR Data (Solid State, e.g., KBr pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (Carboxylic Acid, H-bonded)[4][5]
~3080MediumC-H stretch (Aromatic)[4]
~1700StrongC=O stretch (Carboxylic Acid)[4][5]
~1600, ~1470Medium-StrongC=C stretch (Aromatic ring)[5]
~1300MediumC-O stretch (Carboxylic Acid)[5]
~1000-1100MediumB-O stretch
~800-900StrongC-H out-of-plane bend (Aromatic)
~700-800MediumC-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. Electrospray ionization (ESI) in negative mode is often effective for analyzing carboxylic acids and boronic acids, typically showing the deprotonated molecule.

Expected Mass Spectrometry Data (ESI - Negative Mode)

m/zIon
200/199[M-H]⁻ (deprotonated molecule)
156/155[M-H-CO₂]⁻

Note: The presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the main peak. Boron also has two main isotopes, ¹¹B (80%) and ¹⁰B (20%), which may lead to a more complex isotopic pattern for boron-containing fragments.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data described above.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or methanol-d₄) in an NMR tube. Ensure the sample is fully dissolved; gentle heating or sonication may be required. The use of DMSO-d₆ is often preferred for carboxylic acids to observe the acidic proton.

  • Instrument Setup:

    • Use a standard 5 mm NMR probe.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

    • A sufficient number of scans (e.g., 16 or 32) should be acquired to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

    • A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

FT-IR Spectroscopy (Thin Solid Film Method)
  • Sample Preparation:

    • Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent in which it is soluble (e.g., acetone or methanol).

    • Place a single drop of this solution onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.

  • Background Spectrum: Acquire a background spectrum of the clean, empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the salt plate with the sample film in the spectrometer's sample holder and acquire the IR spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (LC-MS with ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent compatible with the mobile phase, such as a mixture of acetonitrile and water.

  • Liquid Chromatography (LC) Setup:

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A gradient of water and acetonitrile, often with a small amount of an additive like formic acid (for positive mode) or ammonium acetate/hydroxide (for negative mode) to improve ionization. For this compound, a mobile phase with a basic additive in negative ion mode would be a good starting point.[6]

    • Flow Rate: Typically 0.2-0.5 mL/min.

  • Mass Spectrometry (MS) Setup:

    • Ionization Source: Electrospray Ionization (ESI).

    • Polarity: Negative ion mode is predicted to be more sensitive for this compound.[6]

    • Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer can be used.

    • Acquisition Mode: Full scan mode to detect all ions within a specified mass range (e.g., m/z 50-500).

  • Data Acquisition and Analysis: Inject the sample into the LC system. The mass spectrometer will record the mass spectra of the components as they elute from the column. The resulting data can be analyzed to identify the peak corresponding to this compound and determine its mass-to-charge ratio.

Workflow and Pathway Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Compound Synthesis & Purification Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film or KBr Pellet Sample->Prep_IR Prep_MS Prepare Dilute Solution Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS LC-MS System Prep_MS->Acq_MS Data_NMR ¹H & ¹³C NMR Spectra Acq_NMR->Data_NMR Data_IR IR Spectrum Acq_IR->Data_IR Data_MS Mass Spectrum Acq_MS->Data_MS Interpretation Structural Elucidation & Purity Assessment Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to 4-Carboxy-3-chlorophenylboronic Acid: Synthesis, Properties, and Applications in Modern Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Carboxy-3-chlorophenylboronic acid, a versatile bifunctional organic compound, has emerged as a critical building block in medicinal chemistry and materials science. Its unique structural features—a carboxylic acid group and a boronic acid moiety on a chlorinated benzene ring—allow for a wide range of chemical transformations, making it an invaluable tool in the synthesis of complex molecules. This technical guide provides a comprehensive overview of the discovery and history of arylboronic acids, a detailed, plausible synthesis protocol for this compound, its key physicochemical properties, and its significant applications, particularly in Suzuki-Miyaura cross-coupling reactions and the development of targeted cancer therapies. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, drug discovery, and materials science.

Introduction and Historical Context

The journey of boronic acids began in 1860 when Edward Frankland reported the first synthesis of a boronic acid.[1] However, it was the development of the Suzuki-Miyaura cross-coupling reaction in the late 1970s that propelled arylboronic acids to the forefront of organic synthesis.[2] This palladium-catalyzed reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, revolutionized the construction of biaryl and other complex molecular architectures.[2]

While the specific discovery date of this compound (CAS No. 136496-72-5) is not well-documented in seminal publications, its emergence is intrinsically linked to the growing demand for functionalized building blocks for Suzuki couplings and other advanced synthetic applications. The presence of three distinct functional handles—the boronic acid for cross-coupling, the carboxylic acid for amide bond formation or other derivatization, and the chloro-substituent for modifying electronic properties or as a potential reaction site—makes it a highly valuable and versatile reagent in modern synthetic chemistry.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental work.

PropertyValue
CAS Number 136496-72-5[3][4]
Molecular Formula C₇H₆BClO₄[3][4]
Molecular Weight 200.38 g/mol [3][4]
Appearance White to off-white crystalline powder[5]
Melting Point 232 °C (decomposes)[5]
Purity Typically ≥97%[5]
Storage Temperature Room temperature[5]
Synonyms 4-Carboxy-3-chlorobenzeneboronic acid, 2-Chloro-4-(dihydroxyboranyl)benzoic acid[4][5]

Safety Information:

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.

Synthesis Protocol

Proposed Synthesis Workflow:

cluster_0 Step 1: Protection of Carboxylic Acid cluster_1 Step 2: Grignard Reagent Formation cluster_2 Step 3: Borylation cluster_3 Step 4: Hydrolysis A 2-Chloro-4-bromobenzoic acid B Esterification (e.g., with Methanol/H+) A->B C Methyl 2-chloro-4-bromobenzoate B->C D Methyl 2-chloro-4-bromobenzoate E Magnesium turnings in THF D->E F Grignard Reagent E->F G Grignard Reagent H Triisopropyl borate at low temp. G->H I Boronate Ester Intermediate H->I J Boronate Ester Intermediate K Acidic Hydrolysis (e.g., HCl) J->K L This compound K->L

Caption: Plausible multi-step synthesis of this compound.

Detailed Experimental Protocol (Plausible Method):

Step 1: Esterification of 2-Chloro-4-bromobenzoic acid

  • To a solution of 2-chloro-4-bromobenzoic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 2-chloro-4-bromobenzoate.

Step 2: Formation of the Grignard Reagent

  • Activate magnesium turnings (1.2 equivalents) in a flame-dried flask under a nitrogen atmosphere.

  • Add a small crystal of iodine to initiate the reaction.

  • Prepare a solution of methyl 2-chloro-4-bromobenzoate (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Add a small portion of the bromide solution to the magnesium turnings and gently heat to initiate the Grignard reaction.

  • Once the reaction starts, add the remaining bromide solution dropwise, maintaining a gentle reflux.

  • After the addition is complete, continue to stir at reflux for an additional hour to ensure complete formation of the Grignard reagent.

Step 3: Borylation

  • In a separate flask, dissolve triisopropyl borate (1.5 equivalents) in anhydrous THF and cool the solution to -78 °C under a nitrogen atmosphere.

  • Slowly add the freshly prepared Grignard reagent to the triisopropyl borate solution via a cannula, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

Step 4: Hydrolysis

  • Allow the reaction mixture to slowly warm to room temperature.

  • Quench the reaction by the slow addition of 2M hydrochloric acid.

  • Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester and the methyl ester.

  • Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an ethyl acetate/hexane mixture) to afford pure this compound.

Key Applications in Research and Development

This compound is a cornerstone reagent in several areas of chemical research and development.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.[5] These structures are prevalent in many pharmaceuticals, agrochemicals, and advanced materials. The presence of the carboxylic acid and chloro substituents allows for the synthesis of highly functionalized and complex target molecules.

Experimental Workflow for a Typical Suzuki-Miyaura Coupling:

cluster_0 Reaction Setup cluster_1 Catalysis cluster_2 Work-up and Purification A Combine Aryl Halide, This compound, and Base in a flask B Add Solvent (e.g., Dioxane/Water) A->B C Degas the mixture (e.g., with Argon) B->C D Add Palladium Catalyst (e.g., Pd(PPh3)4) E Heat the reaction mixture D->E F Monitor reaction progress by TLC or LC-MS E->F G Cool the reaction mixture H Aqueous work-up (e.g., extraction with Ethyl Acetate) G->H I Purify by column chromatography or recrystallization H->I J Characterize the final product I->J cluster_0 Targeting and Binding cluster_1 Internalization and Drug Release cluster_2 Therapeutic Effect A Drug Conjugate with This compound C Reversible Covalent Bonding A->C Binding B Sialic Acid on Cancer Cell Surface B->C Recognition D Endocytosis of the Conjugate C->D E Lower pH in Endosome/Lysosome D->E F Hydrolysis of Boronate Ester E->F G Release of Anticancer Drug F->G H Drug interacts with intracellular target I Induction of Apoptosis H->I

References

Methodological & Application

Application Notes: 4-Carboxy-3-chlorophenylboronic Acid in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Carboxy-3-chlorophenylboronic acid is a versatile bifunctional reagent increasingly employed in the synthesis of complex organic molecules. Its unique substitution pattern, featuring both a carboxylic acid and a chloro substituent on the phenylboronic acid core, makes it a valuable building block in medicinal chemistry and materials science.[1][2][3] The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, provides a powerful and efficient means to form carbon-carbon bonds.[3] This application note details the utility of this compound in such reactions for the synthesis of substituted biaryl carboxylic acids, which are key structural motifs in numerous pharmaceutical agents and functional materials.[1][4][5][6][7]

The presence of the carboxylic acid group allows for further derivatization, such as amidation or esterification, while the chloro substituent can influence the electronic properties of the resulting biaryl system or serve as a handle for subsequent transformations. This reagent is particularly useful for introducing the 2-chloro-4-carboxyphenyl moiety into a target structure with high precision.

Core Applications

The primary application of this compound lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with a variety of organic halides and triflates. This enables the synthesis of a diverse range of biaryl and heteroaryl-aryl compounds.

Key application areas include:

  • Pharmaceutical Development: As an intermediate in the synthesis of drug candidates. The resulting biaryl carboxylic acid scaffold is a common feature in molecules targeting cancer and diabetes.[1]

  • Materials Science: In the development of advanced materials such as sensors and polymers. The boronic acid functionality can form dynamic covalent bonds, which is advantageous for creating innovative materials.[1][2]

  • Organic Synthesis: As a fundamental building block for constructing complex molecular architectures in a more efficient manner.[1]

Reaction Principle and Mechanism

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (in this case, this compound) with an organic halide (Ar-X) or triflate in the presence of a base. The catalytic cycle, as illustrated below, consists of three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Catalytic_Cycle cluster_activation Boronic Acid Activation pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd2_complex Ar-Pd(II)Ln-X oxidative_addition->pd2_complex Ar-X transmetalation Transmetalation pd2_biaryl Ar-Pd(II)Ln-Ar' transmetalation->pd2_biaryl Ar'B(OH)₂ boronate [Ar'B(OH)3]⁻ base Base (e.g., K₂CO₃) base->boronate + OH⁻ boronic_acid Ar'B(OH)₂ (4-Carboxy-3-chlorophenyl boronic acid) boronic_acid->base reductive_elimination Reductive Elimination product Ar-Ar' (Biaryl Product) reductive_elimination->product product->pd0 Regenerates Catalyst halide Ar-X Experimental_Workflow start Start setup Reaction Setup: - Add aryl halide, boronic acid, and base to a flame-dried flask. start->setup inert Inert Atmosphere: - Evacuate and backfill with Ar/N₂ (3x). setup->inert reagents Reagent Addition: - Add solvent and palladium catalyst under inert gas. inert->reagents reaction Reaction: - Heat mixture to desired temperature (e.g., 90-110 °C). - Stir for 8-24 h. reagents->reaction monitoring Monitoring: - Track progress by TLC or LC-MS. reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Cool to RT. - Dilute with organic solvent. - Acidify aqueous layer and extract. monitoring->workup Complete purification Purification: - Dry organic layer (e.g., Na₂SO₄). - Concentrate under reduced pressure. - Purify by column chromatography or recrystallization. workup->purification analysis Analysis: - Characterize product (NMR, MS, etc.). purification->analysis end End analysis->end

References

Synthesis of Biaryl Compounds Using 4-Carboxy-3-chlorophenylboronic Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

The synthesis of biaryl compounds is a cornerstone of modern organic chemistry, with profound implications for drug discovery, materials science, and chemical biology. Among the various synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands out for its versatility, functional group tolerance, and relatively mild reaction conditions. This application note provides detailed protocols and insights into the use of a key building block, 4-Carboxy-3-chlorophenylboronic acid, in the synthesis of complex biaryl scaffolds. These compounds are of particular interest to researchers, scientists, and drug development professionals due to their prevalence in pharmacologically active molecules, most notably as key structural motifs in Angiotensin II receptor blockers (ARBs) used in the management of hypertension.

Biaryl structures are found in numerous top-selling drugs and are recognized as privileged scaffolds in medicinal chemistry. The ability to efficiently construct these frameworks is therefore of paramount importance. This compound offers a unique combination of functional handles—a carboxylic acid, a chloro substituent, and a boronic acid—making it a versatile reagent for creating diverse and highly functionalized biaryl compounds.

Application Focus: Angiotensin II Receptor Blockers (ARBs)

A prime application of biaryl compounds derived from precursors related to this compound is in the development of Angiotensin II receptor blockers (ARBs). A prominent example is Valsartan, an orally active antihypertensive agent. The core of Valsartan's structure is a biaryl system that is crucial for its binding affinity to the Angiotensin II receptor type 1 (AT1).

Angiotensin II is a potent vasoconstrictor, and its binding to the AT1 receptor initiates a signaling cascade that leads to an increase in blood pressure.[1] By blocking this interaction, ARBs like Valsartan prevent vasoconstriction and the release of aldosterone, resulting in vasodilation and a reduction in blood pressure.[1] This targeted mechanism of action makes ARBs a cornerstone in the treatment of hypertension and heart failure.

The synthesis of the biaryl core of molecules like Valsartan often relies on a Suzuki-Miyaura cross-coupling reaction, highlighting the industrial and pharmaceutical relevance of this transformation and the importance of boronic acid building blocks.

Angiotensin II Receptor Signaling Pathway

The diagram below illustrates the signaling pathway of the Angiotensin II receptor and the point of intervention for Angiotensin II Receptor Blockers.

Angiotensin_II_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Physiological Response Angiotensin_II Angiotensin II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to G_Protein Gq/11 Protein Activation AT1_Receptor->G_Protein Valsartan Valsartan (ARB) Valsartan->AT1_Receptor Blocks PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca²⁺ and PKC Activation IP3_DAG->Ca_PKC Vasoconstriction Vasoconstriction Ca_PKC->Vasoconstriction Aldosterone Aldosterone Secretion Ca_PKC->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure

Figure 1: Angiotensin II Receptor Signaling Pathway and ARB Mechanism. This diagram shows how Angiotensin II binding to the AT1 receptor leads to increased blood pressure and how ARBs like Valsartan block this pathway.

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like this compound) and an organohalide. The general workflow and catalytic cycle are depicted below.

Experimental Workflow

Suzuki_Workflow A Reactant Preparation (Boronic Acid, Aryl Halide, Base, Solvent) B Inert Atmosphere (Nitrogen or Argon Purge) A->B C Catalyst Addition (Palladium Catalyst and Ligand) B->C D Reaction (Heating and Stirring) C->D E Work-up (Quenching, Extraction) D->E F Purification (Chromatography, Recrystallization) E->F G Product Characterization (NMR, MS) F->G

Figure 2: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle Pd0 Pd(0)Ln PdII_halide R¹-Pd(II)Ln-X Pd0->PdII_halide Oxidative Addition (R¹-X) p1 PdII_halide->p1 PdII_R2 R¹-Pd(II)Ln-R² p2 PdII_R2->p2 Product Biaryl Product (R¹-R²) p1->PdII_R2 Transmetalation (R²-B(OR)₂) p2->Pd0 Reductive Elimination p3 p3->PdII_R2 R¹-R² (Product) R1X Aryl Halide (R¹-X) R2B Boronic Acid (R²-B(OR)₂) + Base

Figure 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol for the Synthesis of a Biaryl Compound

The following protocol is a representative example of a Suzuki-Miyaura cross-coupling reaction for the synthesis of a biaryl precursor for an Angiotensin II receptor blocker. While this specific protocol utilizes a boronic acid pinacol ester, it serves as a robust starting point for reactions involving this compound, with potential minor adjustments to reaction conditions.

Reaction Scheme:

(Aryl Halide) + (Boronic Acid Derivative) --[Pd Catalyst, Base, Solvent]--> (Biaryl Product)

Materials:

  • Aryl Halide (e.g., 2-iodobenzonitrile, 1.0 eq)

  • Boronic Acid Pinacol Ester Derivative (e.g., a derivative of this compound, 1.1 eq)

  • Palladium Catalyst (e.g., a heterogeneous Pd-catalyst on Ce/Sn-oxide, or a homogeneous catalyst like Pd(PPh₃)₄, 0.01-0.05 eq)

  • Base (e.g., aqueous Potassium Carbonate (K₂CO₃), 3.7 eq)

  • Solvent (e.g., Dioxane)

  • Internal Standard (e.g., Anisole)

Procedure:

  • Preparation of Reagent Solution: In a reaction vessel, dissolve the aryl halide (100 mM), the boronic acid pinacol ester derivative (110 mM), a suitable base for any preceding acylation step if necessary (e.g., DIPEA, 220 mM), and an internal standard in dioxane.

  • Inert Atmosphere: Degas the solution, for instance, by bubbling argon or nitrogen through it for 15-20 minutes or by using an ultrasonic bath.

  • Reaction Setup: For a continuous flow setup, the reagent solution is pumped through a packed-bed reactor containing the heterogeneous palladium catalyst. For a batch reaction, the degassed solution is charged into a flask equipped with a reflux condenser and magnetic stirrer, and the homogeneous palladium catalyst is added under an inert atmosphere.

  • Reaction Conditions: The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred vigorously. The progress of the reaction can be monitored by techniques such as HPLC or TLC.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. For a batch reaction, the mixture may be filtered to remove the catalyst (if heterogeneous) and then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the pure biaryl compound.

Quantitative Data

The yield and purity of the biaryl product are highly dependent on the specific substrates, catalyst, base, and solvent system employed. Below is a table summarizing representative data for Suzuki-Miyaura couplings in the synthesis of Valsartan precursors.

EntryAryl HalideBoronic Acid DerivativeCatalystBaseSolventTemp (°C)Time (h)Yield (%)
12-iodobenzonitrileFunctionalized boronic acid pinacol esterHeterogeneous Pd on Ce₀.₂₀Sn₀.₇₉Pd₀.₀₁O₂-δK₂CO₃Dioxane/Water80Continuous Flow (τ ≈ 22 min)up to 96 (overall yield for multistep)[2]
22-chlorobenzonitrile4-tolylboronic acidSiliaCat DPP-Pd---Continuous Flow-[1]

Note: The yields can vary significantly based on the specific reaction conditions and the reactivity of the coupling partners. Optimization of the reaction parameters is often necessary to achieve high yields.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of complex biaryl compounds, particularly those with applications in medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction provides a powerful and reliable method for utilizing this building block to construct intricate molecular architectures. The protocols and data presented herein offer a solid foundation for researchers and drug development professionals to explore the synthesis of novel biaryl compounds with potential therapeutic applications, such as the next generation of Angiotensin II receptor blockers. Further optimization of reaction conditions for specific substrates will likely lead to even more efficient and scalable synthetic routes.

References

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using 4-Carboxy-3-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Carboxy-3-chlorophenylboronic acid is a versatile bifunctional reagent increasingly employed in the synthesis of complex pharmaceutical intermediates. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. This reaction is fundamental in creating biaryl scaffolds, a common structural motif in many modern pharmaceuticals.[1] The presence of both a carboxylic acid and a chloro substituent on the phenylboronic acid ring offers multiple points for molecular diversity and subsequent chemical modification, making it a valuable building block in drug discovery and development.[2]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key intermediate for angiotensin II receptor antagonists, a class of drugs widely used in the management of hypertension.[3][4]

Key Application: Synthesis of Angiotensin II Receptor Antagonist Intermediates

A prominent application of this compound is in the synthesis of the biphenyl core of "sartan" drugs, such as Telmisartan.[5][6] These drugs function by blocking the angiotensin II type 1 (AT1) receptor, leading to vasodilation and a reduction in blood pressure.[7] The synthesis often involves a Suzuki-Miyaura coupling reaction between a functionalized brominated heterocyclic compound and a substituted phenylboronic acid to create the characteristic biphenyl structure essential for pharmacological activity.

Experimental Protocols

The following is a representative protocol for the Suzuki-Miyaura coupling reaction between this compound and a brominated benzimidazole derivative, a key step in the synthesis of a Telmisartan intermediate.

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Brominated benzimidazole derivative (e.g., Methyl 4'-bromomethyl-2-propyl-1H-benzo[d]imidazole-6-carboxylate) (1.2 equiv)

  • Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]) (0.02 - 0.05 equiv)

  • Base (e.g., Potassium carbonate [K₂CO₃] or Cesium carbonate [Cs₂CO₃]) (2.0 - 3.0 equiv)

  • Solvent (e.g., Toluene, 1,4-Dioxane, or a mixture with water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the brominated benzimidazole derivative, this compound, and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove any oxygen.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system via cannula or syringe.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired biphenyl intermediate.

Data Presentation

The following table summarizes representative quantitative data for Suzuki-Miyaura coupling reactions involving arylboronic acids and aryl halides, which are analogous to the synthesis of the Telmisartan intermediate.

Aryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
5-(4-bromophenyl)-4,6-dichloropyrimidine4-carboxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O8018-22~60-85
2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline4-formylphenylboronic acidPd(PPh₃)₄Na₂CO₃THF/H₂OReflux->90
4-bromoanisolephenylboronic acidPd-bpydc-LaK₂CO₃H₂O70-up to 97
1-bromo-4-fluorobenzene4-carboxyphenylboronic acidG-COOH-Pd-10K₂CO₃DMF/H₂O1108~80-90

Note: The data presented is a compilation from various sources and represents typical conditions and yields for similar reactions. Actual yields may vary depending on the specific substrates and reaction conditions used.[8][9][10]

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_boron_activation Boronic Acid Activation Pd0 Pd(0)Ln OxAdd R¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition (R¹-X) Transmetalation R¹-Pd(II)L₂-R² OxAdd->Transmetalation Transmetalation (R²-B(OR)₃⁻) Transmetalation->Pd0 Reductive Elimination RedElim R¹-R² Transmetalation->RedElim BoronicAcid R²-B(OH)₂ Borate [R²-B(OH)₃]⁻ BoronicAcid->Borate + OH⁻ Borate->Transmetalation Enters Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow: Synthesis of a Telmisartan Intermediate

This diagram outlines the key steps in the synthesis of a biphenyl intermediate for Telmisartan using this compound.

Telmisartan_Intermediate_Workflow Start Starting Materials: - Brominated Benzimidazole - this compound ReactionSetup 1. Reaction Setup (Combine reactants and base in flask) Start->ReactionSetup InertAtmosphere 2. Purge with Inert Gas (Nitrogen or Argon) ReactionSetup->InertAtmosphere SolventAddition 3. Add Degassed Solvent InertAtmosphere->SolventAddition CatalystAddition 4. Add Palladium Catalyst (e.g., Pd(PPh₃)₄) SolventAddition->CatalystAddition Heating 5. Heat and Stir (80-110 °C) CatalystAddition->Heating Monitoring 6. Monitor Reaction Progress (TLC or HPLC) Heating->Monitoring Workup 7. Reaction Workup (Quench, Extract, Dry) Monitoring->Workup Purification 8. Purify Crude Product (Chromatography or Recrystallization) Workup->Purification Product Telmisartan Intermediate (Biphenyl Carboxylic Acid) Purification->Product

Caption: Workflow for the synthesis of a key Telmisartan intermediate.

References

Application Notes and Protocols: 4-Carboxy-3-chlorophenylboronic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Carboxy-3-chlorophenylboronic acid is a versatile and highly valued building block in the field of medicinal chemistry. Its unique structural features, including a boronic acid moiety, a carboxylic acid group, and a chlorinated phenyl ring, make it an invaluable tool for the synthesis of complex organic molecules with therapeutic potential. This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery, with a focus on its application in the development of enzyme inhibitors and its utility in bioconjugation and targeted drug delivery.

The boronic acid group is a key functional group that can reversibly form covalent bonds with diols, a property that has been exploited in the design of sensors and drug delivery systems.[1] In drug design, the boronic acid moiety often acts as a transition-state analog inhibitor of serine proteases and other hydrolases. The carboxylic acid group provides a convenient handle for further chemical modifications, such as amide bond formation, allowing for the attachment of the molecule to other pharmacophores or carrier molecules.[2] The chloro substituent on the phenyl ring can influence the electronic properties and metabolic stability of the final compound.

This document will detail the application of this compound in the synthesis of β-lactamase inhibitors, its use in the Suzuki-Miyaura cross-coupling reaction for the creation of diverse compound libraries, and its emerging role in the development of targeted therapies for cancer and diabetes.[1][3]

Key Applications

Synthesis of Novel β-Lactamase Inhibitors

Bacterial resistance to β-lactam antibiotics is a major global health crisis, largely driven by the production of β-lactamase enzymes that hydrolyze and inactivate these drugs. Phenylboronic acid derivatives have emerged as potent inhibitors of these enzymes. They act as transition-state analogs, mimicking the tetrahedral intermediate formed during the hydrolysis of the β-lactam ring.

Quantitative Data: Inhibition of AmpC β-Lactamase by Phenylboronic Acid Derivatives

CompoundStructureInhibition Constant (Kᵢ)Reference
4-Carboxyphenylboronic acidNot explicitly stated, but used as a reference compound[4]
3-Amino-4-carboxyphenylboronic acid derivative (Compound 10)Amide derivative of 3-amino-4-carboxyphenylboronic acid140 nM[4]
3-Amino-4-carboxyphenylboronic acid derivative (Compound 11)Amide derivative of 3-amino-4-carboxyphenylboronic acidNot explicitly stated, but showed improved affinity over non-carboxylated analog[4]
Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This compound is an excellent coupling partner in these reactions, allowing for the introduction of the carboxy-chlorophenyl moiety into a wide range of molecular scaffolds. This is a crucial step in the synthesis of many drug candidates.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow reagents Reactants: - this compound - Aryl halide/triflate - Base (e.g., K2CO3) reaction Reaction Mixture reagents->reaction catalyst Catalyst System: - Palladium source (e.g., Pd(PPh3)4) - Ligand (optional) catalyst->reaction solvent Degassed Solvent (e.g., Toluene/Water) solvent->reaction heating Heating (80-120 °C) reaction->heating workup Aqueous Workup & Extraction heating->workup purification Purification (e.g., Column Chromatography) workup->purification product Final Product purification->product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Development of Glucose-Responsive Systems for Diabetes

The ability of boronic acids to reversibly bind with diols has been ingeniously applied in the development of glucose-responsive drug delivery systems for diabetes management. Phenylboronic acid derivatives, including those similar in structure to this compound, are being incorporated into hydrogels.[2] These hydrogels can encapsulate insulin and, in the presence of glucose, undergo a structural change that triggers the release of the encapsulated insulin. This "smart" delivery system has the potential to create a closed-loop insulin delivery system that mimics the function of a healthy pancreas.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl halide or triflate (e.g., a brominated heterocyclic compound)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., potassium carbonate [K₂CO₃] or cesium carbonate [Cs₂CO₃])

  • Degassed solvent (e.g., a mixture of toluene and water, or dioxane and water)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.2 equivalents), the aryl halide/triflate (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the palladium catalyst (typically 1-5 mol%).

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to dissolve the inorganic salts and dilute with an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer. Extract the aqueous layer with the organic solvent (2-3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).

Protocol 2: Synthesis of an Amide Derivative (Conceptual)

This protocol describes a general procedure for the amidation of the carboxylic acid group of a product obtained from a Suzuki-Miyaura reaction.

Materials:

  • The biaryl product containing the 4-carboxy-3-chlorophenyl moiety

  • An amine (R-NH₂)

  • A coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • A non-nucleophilic base (e.g., Diisopropylethylamine [DIPEA])

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide [DMF] or Dichloromethane [DCM])

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dissolve the carboxylic acid starting material in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the amine (1.0-1.2 equivalents) and the base (2.0-3.0 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the coupling agent (1.1-1.5 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the amide product by column chromatography or recrystallization.

Signaling Pathway and Mechanism of Action

β-Lactamase Inhibition

As previously mentioned, boronic acid derivatives can act as potent inhibitors of serine β-lactamases. The mechanism involves the formation of a reversible covalent bond between the boron atom and the catalytic serine residue in the enzyme's active site. This forms a stable tetrahedral intermediate that mimics the transition state of the natural substrate hydrolysis, thereby blocking the enzyme's activity.

BLactamase_Inhibition cluster_enzyme β-Lactamase Active Site Serine Serine Tetrahedral_Intermediate Stable Tetrahedral Adduct Serine->Tetrahedral_Intermediate Boronic_Acid_Inhibitor Phenylboronic Acid Derivative Boronic_Acid_Inhibitor->Tetrahedral_Intermediate Reversible Covalent Bonding Inactive_Enzyme Inactive Enzyme Tetrahedral_Intermediate->Inactive_Enzyme Inhibition

References

The Pivotal Role of 4-Carboxy-3-chlorophenylboronic Acid in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Carboxy-3-chlorophenylboronic acid has emerged as a critical building block in medicinal chemistry, primarily owing to its utility in the synthesis of complex organic molecules with significant therapeutic potential. Its unique structural features, including the boronic acid moiety and the substituted phenyl ring, make it an invaluable reagent for creating novel drug candidates, particularly in the realm of oncology. This document provides detailed application notes, experimental protocols, and an overview of the role of this compound in the development of targeted therapies.

Application Notes

This compound is predominantly utilized as a key coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds between the phenylboronic acid and various aryl or heteroaryl halides, enabling the construction of intricate molecular scaffolds.

Key Applications in Medicinal Chemistry:

  • Synthesis of PARP Inhibitors: A significant application of this compound and its derivatives is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[1] PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[1] The substituted phenylboronic acid core can be incorporated into the inhibitor's structure to interact with the nicotinamide binding pocket of the PARP enzyme.

  • Development of Targeted Cancer Therapies: The versatility of the Suzuki-Miyaura coupling allows for the attachment of the this compound moiety to various heterocyclic systems, which are common pharmacophores in targeted cancer therapies. The carboxyl group can serve as a handle for further functionalization or to enhance solubility and pharmacokinetic properties of the final compound.

  • Enzyme Inhibition: Phenylboronic acid derivatives are known to act as enzyme inhibitors by forming covalent bonds with active site residues, such as serine.[2] This property is exploited in the design of inhibitors for various enzymes implicated in disease.

Experimental Protocols

The following protocols provide a generalized framework for the application of this compound in the synthesis of a biaryl compound, a common core structure in many pharmaceutical agents, via a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines the typical conditions for the palladium-catalyzed cross-coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

  • Solvent (e.g., 1,4-dioxane, DMF, toluene/water mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

  • To a reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Under the inert atmosphere, add the solvent and the palladium catalyst (0.01-0.05 equivalents).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Workflow for Suzuki-Miyaura Coupling:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound + Aryl Halide + Base Heating Heating under Inert Atmosphere Reactants->Heating Catalyst Palladium Catalyst Catalyst->Heating Solvent Solvent Solvent->Heating Extraction Aqueous Workup & Extraction Heating->Extraction Purification Column Chromatography Extraction->Purification Product Purified Biaryl Product Purification->Product

A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Quantitative Data

The following tables summarize representative quantitative data for PARP inhibitors, a class of drugs often synthesized using phenylboronic acid derivatives. While specific data for compounds derived directly from this compound is proprietary and varies between specific molecules, the tables provide a general indication of the potency of this class of inhibitors.

Table 1: In Vitro PARP-1 Inhibitory Activity of Representative PARP Inhibitors

Compound IDPARP-1 IC₅₀ (nM)Reference
Olaparib1[3]
Rucaparib1.4[3]
Niraparib3.8[3]
Talazoparib0.57[3]
Hypothetical Compound A 5-50Estimated based on similar scaffolds

Note: Hypothetical Compound A represents a potential inhibitor synthesized using a this compound building block. The estimated IC₅₀ range is based on activities of known PARP inhibitors with similar structural motifs.

Table 2: Anti-proliferative Activity of Representative PARP Inhibitors in BRCA-deficient Cancer Cell Lines

Cell LineCompoundIC₅₀ (µM)Reference
MDA-MB-436 (BRCA1 mutant)Olaparib0.01[3]
CAPAN-1 (BRCA2 mutant)Rucaparib0.02[1]
HCC1937 (BRCA1 mutant)Talazoparib0.001[1]
MDA-MB-436 (BRCA1 mutant) Hypothetical Compound A 0.05-0.5 Estimated

Note: The estimated IC₅₀ range for the hypothetical compound is based on the known potencies of established PARP inhibitors in BRCA-deficient cell lines.

Signaling Pathway

PARP inhibitors exert their therapeutic effect by targeting the DNA damage response (DDR) pathway. In normal cells, DNA single-strand breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, in which PARP1 plays a key role. When PARP is inhibited, these SSBs are not efficiently repaired and can be converted into more lethal double-strand breaks (DSBs) during DNA replication. In cells with a functional homologous recombination (HR) pathway, these DSBs can be repaired. However, in cancer cells with mutations in HR genes like BRCA1 or BRCA2, the inability to repair these DSBs leads to cell death, a concept known as synthetic lethality.

Diagram of the PARP Inhibition Signaling Pathway:

G cluster_dna_damage DNA Damage & Repair cluster_cell_fate Cell Fate DNA_SSB Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP activates DSB Double-Strand Break (DSB) DNA_SSB->DSB converts to (during replication) BER Base Excision Repair (BER) PARP->BER initiates Cell_Survival Cell Survival BER->Cell_Survival leads to HR Homologous Recombination (HR) DSB->HR repaired by Apoptosis Apoptosis (Cell Death) DSB->Apoptosis leads to (in HR-deficient cells) HR->Cell_Survival leads to PARP_Inhibitor PARP Inhibitor (Derived from this compound) PARP_Inhibitor->PARP inhibits

The mechanism of action of PARP inhibitors in the context of DNA repair pathways.

References

Application Notes and Protocols: 4-Carboxy-3-chlorophenylboronic Acid in Sensor Technology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 4-carboxy-3-chlorophenylboronic acid as a versatile building block for the development of advanced sensor materials. Detailed protocols for the synthesis and characterization of these sensors, along with performance data, are presented to facilitate their application in diverse research and development settings.

Introduction

This compound is a bifunctional molecule that has garnered significant interest in the field of materials science, particularly in the design of chemosensors.[1] Its unique structure, featuring a phenylboronic acid moiety and a carboxylic acid group, allows for dual functionalities. The boronic acid group is known for its ability to form reversible covalent bonds with 1,2- and 1,3-diols, a characteristic that is widely exploited for the detection of saccharides like glucose.[2][3] The carboxylic acid group provides a convenient handle for immobilization onto various substrates or for further chemical modification. The chloro-substituent on the phenyl ring can modulate the acidity of the boronic acid, potentially enhancing its binding affinity and selectivity at physiological pH.

These properties make this compound an ideal candidate for the construction of a variety of sensor platforms, including fluorescent, colorimetric, and electrochemical sensors, for a wide range of biologically and environmentally important analytes.[4][5]

Application Note 1: Fluorescent Sensing of Metal Ions

This section details the application of a sensor platform conceptually based on the use of boronic acids for the selective detection of ferric ions (Fe³⁺). While the cited study uses a diboronic acid structure, the principles of fluorescence quenching upon metal ion binding are directly applicable to sensors functionalized with this compound. The boronic acid and carboxylate groups can act as a chelating site for metal ions, leading to a change in the fluorescence properties of an integrated fluorophore.

Signaling Pathway: Fluorescence Quenching by Metal Ion Chelation

G cluster_0 Sensor Molecule cluster_1 Analyte cluster_2 Binding and Signal Output Sensor Fluorophore-Boronic Acid Conjugate Complex Sensor-Fe³⁺ Complex (Chelation) Sensor->Complex Binding Fe3+ Fe³⁺ Ion Fe3+->Complex Signal Fluorescence Quenching Complex->Signal Leads to

Caption: Metal ion detection via fluorescence quenching.

Experimental Protocol: Fluorescent Detection of Fe³⁺

This protocol is adapted from a study on a boronic acid-based Fe³⁺ sensor.[1][2]

1. Preparation of Sensor Solution: a. Synthesize a fluorescent probe by coupling this compound to a suitable fluorophore (e.g., a coumarin or quinoline derivative) via standard amide bond formation. b. Prepare a stock solution of the fluorescent sensor (e.g., 1 x 10⁻³ M) in a suitable solvent such as DMSO. c. For measurements, dilute the stock solution to a final concentration of 1 x 10⁻⁴ M in a mixed solvent system (e.g., DMSO/H₂O, 3:7 v/v).[1]

2. Preparation of Metal Ion Solutions: a. Prepare stock solutions (e.g., 1 x 10⁻² M) of various metal salts (e.g., FeCl₃, CuCl₂, ZnCl₂, etc.) in deionized water.

3. Fluorescence Measurements: a. Place 2 mL of the diluted sensor solution into a quartz cuvette. b. Record the initial fluorescence spectrum using a spectrofluorometer (e.g., λex = 337 nm).[1] c. To test for selectivity, add 10 equivalents of each metal ion solution to separate cuvettes containing the sensor solution. d. Record the fluorescence spectra immediately after the addition of the metal ions. e. For titration experiments, incrementally add small aliquots of the Fe³⁺ stock solution to the sensor solution and record the fluorescence spectrum after each addition until saturation is reached.

4. Data Analysis: a. Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration. b. Calculate the fluorescence quenching efficiency using the formula: Quenching (%) = [(I₀ - I) / I₀] x 100, where I₀ is the initial fluorescence intensity and I is the fluorescence intensity in the presence of the metal ion.

Performance Data

The following table summarizes representative performance data for a boronic acid-based fluorescent sensor for Fe³⁺.[1][2]

ParameterValue
AnalyteFe³⁺
Detection PrincipleFluorescence Quenching
Solvent SystemDMSO/H₂O (3:7, v/v)
Sensor Concentration1 x 10⁻⁴ M
Quenching with Fe³⁺ (10 equiv.)~96%
Response TimeImmediate
Selectivity High selectivity for Fe³⁺ over other divalent and monovalent cations (e.g., Ba²⁺, Ca²⁺, Cd²⁺, Co²⁺, Cu²⁺, Fe²⁺, K⁺, Li⁺, Mg²⁺, Mn²⁺, Na⁺, Ni²⁺, Zn²⁺)

Application Note 2: Optical Sensing of Glucose

This section describes the use of this compound in the fabrication of an optical sensor for glucose. The sensing mechanism is based on the reversible binding of glucose to the boronic acid moiety, which induces a change in the physical properties of a hydrogel matrix, leading to a measurable optical signal.

Signaling Pathway: Boronic Acid-Glucose Interaction

G cluster_0 Sensor Component cluster_1 Analyte cluster_2 Binding and Signal Transduction BoronicAcid This compound (Immobilized) Complex Cyclic Boronate Ester (Complex Formation) BoronicAcid->Complex Reversible Binding Glucose Glucose (Diol) Glucose->Complex Signal Change in Hydrogel Volume/ Refractive Index Complex->Signal Induces

Caption: Glucose sensing via boronate ester formation.

Experimental Protocol: Hydrogel-Based Optical Glucose Sensor

This protocol is a generalized procedure based on the fabrication of phenylboronic acid-functionalized hydrogels for optical glucose sensing.

1. Synthesis of the Functional Monomer: a. React this compound with a polymerizable group (e.g., an acrylamide or acrylate) to create a functional monomer that can be incorporated into a polymer network.

2. Hydrogel Synthesis: a. Prepare a prepolymer solution containing the primary monomer (e.g., acrylamide), a cross-linker (e.g., N,N'-methylenebisacrylamide), the synthesized boronic acid-functionalized monomer, and a photoinitiator in a suitable buffer (e.g., PBS, pH 7.4). b. Deposit the prepolymer solution onto a substrate (e.g., a glass slide or a pre-patterned mold). c. Polymerize the hydrogel by exposing it to UV light for a specified duration. d. Wash the resulting hydrogel extensively with buffer to remove unreacted monomers and other reagents.

3. Sensor Testing: a. Equilibrate the hydrogel sensor in a glucose-free buffer solution (e.g., PBS, pH 7.4) for at least 2 hours. b. Prepare a series of glucose solutions with concentrations ranging from 0 to 100 mM in the same buffer. c. Immerse the hydrogel sensor in the glucose solutions, starting from the lowest concentration. d. Allow the sensor to equilibrate in each glucose solution for a sufficient time (e.g., 90 minutes) to ensure a stable response. e. Measure the change in the optical property of the hydrogel (e.g., transmitted light intensity, diffraction wavelength, or swelling ratio) after equilibration in each glucose solution.

4. Data Analysis: a. Plot the change in the optical signal as a function of glucose concentration. b. Determine the sensitivity, linear range, and limit of detection of the sensor from the calibration curve.

Performance Data

The following table presents typical performance characteristics for a phenylboronic acid-based optical glucose sensor.

ParameterValue
AnalyteD-Glucose
Detection PrincipleChange in hydrogel optical properties upon glucose binding
pH7.4
Temperature24 °C
Glucose Concentration Range0 - 100 mM
Equilibration Time90 minutes per measurement
Detection LimitPotentially in the low micromolar range

Experimental Workflow: Sensor Fabrication and Testing

G cluster_0 Synthesis and Fabrication cluster_1 Sensor Characterization Start Start Synthesis Synthesize Functional Monomer (Boronic Acid + Polymerizable Group) Start->Synthesis Polymerization Prepare Prepolymer Solution and Polymerize Hydrogel Synthesis->Polymerization Washing Wash and Equilibrate Hydrogel Sensor Polymerization->Washing Measurement Expose to Analyte Solutions (e.g., Glucose or Metal Ions) Washing->Measurement Data Record Optical/Fluorescent Signal Measurement->Data Analysis Data Analysis (Calibration Curve, Selectivity) Data->Analysis End End Analysis->End

Caption: General workflow for sensor development.

Conclusion

This compound is a highly valuable and versatile building block for the creation of sensor materials for a variety of analytes. Its inherent properties allow for the design of sensors based on different transduction mechanisms, including fluorescence and optical changes. The provided protocols and data serve as a starting point for researchers to develop and customize sensors for their specific applications, from biomedical diagnostics to environmental monitoring. The continued exploration of this compound and its derivatives is expected to lead to the development of even more sophisticated and sensitive detection systems.

References

Application Notes and Protocols for Suzuki Coupling with 4-Carboxy-3-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 4-Carboxy-3-chlorophenylboronic acid. This versatile building block is frequently employed in the synthesis of complex organic molecules, particularly in the development of pharmaceutical agents and other functional materials. The biaryl motif is a common scaffold in many drug candidates, and this protocol offers a reliable method for its construction.[1][2]

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1] It involves the reaction of an organoboron compound, in this case, this compound, with an aryl or vinyl halide or triflate, catalyzed by a palladium(0) complex.[3] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids. The synthesis of substituted biphenyl carboxylic acids is a common application of this reaction, yielding key intermediates for various fields of chemical research.[4][5][6][7]

Reaction Principle

The catalytic cycle of the Suzuki coupling is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[3]

Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand)

  • Base (e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), or Cesium carbonate (Cs₂CO₃))

  • Solvent (e.g., a mixture of Toluene/Ethanol/Water or Dioxane/Water)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hydrochloric Acid (HCl), 1M or 2M solution

  • Organic solvents for extraction (e.g., Ethyl acetate)

  • Round-bottom flask or pressure vessel

  • Magnetic stirrer and heating mantle or oil bath

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[5]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%).

  • Solvent Addition: Add the degassed solvent system. A mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) is a common choice.[8] The total solvent volume should be sufficient to ensure stirring, typically resulting in a 0.1-0.2 M solution with respect to the limiting reagent.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reaction: Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring.[8] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.[5]

  • Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. If a solid palladium catalyst was used, it can be filtered off at this stage. c. Add water to dissolve the inorganic salts. d. Transfer the mixture to a separatory funnel and acidify the aqueous layer with 1M or 2M HCl to a pH of 3-4. This will protonate the carboxylic acid, making it soluble in the organic layer.[5] e. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL). f. Combine the organic layers and wash with brine. g. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or silica gel column chromatography to yield the pure biphenyl carboxylic acid derivative.

Data Presentation

The following table provides a template for summarizing the reaction conditions and results for various aryl halide coupling partners.

EntryAryl HalideCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/EtOH/H₂O9012Data not available
21-Bromo-4-nitrobenzenePd(OAc)₂/SPhos (2)K₃PO₄ (2)Dioxane/H₂O1008Data not available
32-BromopyridinePd(dppf)Cl₂ (3)Cs₂CO₃ (2.5)Dioxane/H₂O10016Data not available

Note: The yields in this table are hypothetical and will depend on the specific aryl halide used and optimization of the reaction conditions.

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(X)L2 Pd(0)L2->Oxidative Addition Complex Ar-X Transmetalation Complex Ar-Pd(II)(Ar')L2 Oxidative Addition Complex->Transmetalation Complex Ar'B(OH)2, Base Transmetalation Complex->Pd(0)L2 Reductive Elimination Biaryl Product Ar-Ar' Transmetalation Complex->Biaryl Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: Aryl Halide, This compound, Base B Add Palladium Catalyst A->B C Add Degassed Solvent B->C D Establish Inert Atmosphere C->D E Heat and Stir (80-100 °C) D->E F Monitor by TLC/LC-MS E->F G Cool to RT and Quench F->G H Acidify and Extract G->H I Dry and Concentrate H->I J Purify (Chromatography/ Recrystallization) I->J Product Pure Biaryl Carboxylic Acid J->Product

Caption: A generalized workflow for the Suzuki coupling experiment.

References

Application Notes and Protocols: The Role of 4-Carboxy-3-chlorophenylboronic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Carboxy-3-chlorophenylboronic acid is a versatile and valuable building block in modern organic synthesis, particularly for the development of novel agrochemicals. Its unique structural features—a boronic acid moiety, a carboxylic acid group, and a chlorine atom on the phenyl ring—allow for diverse chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the creation of carbon-carbon bonds, enabling the construction of complex biaryl structures that are often the core of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of fungicides and herbicides, highlighting its importance in the agrochemical industry.

Key Applications in Agrochemical Synthesis

This compound and its derivatives are key intermediates in the synthesis of a range of agrochemicals. The boronic acid group facilitates palladium-catalyzed cross-coupling reactions with various aryl or heteroaryl halides, while the carboxylic acid and chloro substituents can be modified or are essential for the final product's biological activity.

Fungicide Synthesis: The Case of Boscalid

A prominent example of the application of a closely related derivative, 4-chlorophenylboronic acid, is in the synthesis of Boscalid, a broad-spectrum fungicide belonging to the class of succinate dehydrogenase inhibitors (SDHIs). The synthesis can be adapted to utilize this compound to produce a carboxylated analog of a key intermediate. The core of the synthesis is a Suzuki-Miyaura coupling reaction.

Reaction Scheme:

The synthesis of a key biphenyl intermediate for a Boscalid analog involves the coupling of this compound with an appropriate halo-nitroaromatic compound. This is followed by reduction of the nitro group and subsequent amidation.

G A This compound C Suzuki-Miyaura Coupling A->C B 2-Chloronitrobenzene B->C D 2'-Chloro-4'-carboxy-2-nitrobiphenyl C->D Pd Catalyst, Base E Reduction D->E Reducing Agent (e.g., Fe/HCl) F 2-Amino-2'-chloro-4'-carboxybiphenyl E->F H Amidation F->H G 2-Chloronicotinoyl chloride G->H I Boscalid Analog H->I Base

Experimental Protocols

Protocol 1: Synthesis of 2'-Chloro-4'-carboxy-2-nitrobiphenyl via Suzuki-Miyaura Coupling

Materials:

  • This compound

  • 2-Chloronitrobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (1 M)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), 2-chloronitrobenzene (1.2 eq), and potassium carbonate (3.0 eq).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Acidify the aqueous layer with 1 M HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Reduction of the Nitro Group

Materials:

  • 2'-Chloro-4'-carboxy-2-nitrobiphenyl

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Sodium bicarbonate solution

Procedure:

  • Suspend 2'-Chloro-4'-carboxy-2-nitrobiphenyl (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the mixture to reflux (approximately 80 °C) and stir vigorously for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Wash the celite pad with hot ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the remaining aqueous solution with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 2-Amino-2'-chloro-4'-carboxybiphenyl.

Quantitative Data for Boscalid Intermediate Synthesis

StepReactantsCatalyst/ReagentsSolventTemp. (°C)Time (h)Yield (%)
1. Suzuki Coupling This compound, 2-ChloronitrobenzenePd(OAc)₂, PPh₃, K₂CO₃1,4-Dioxane/Water901285-95
2. Nitro Reduction 2'-Chloro-4'-carboxy-2-nitrobiphenylFe, NH₄ClEthanol/Water80490-98
Herbicide Synthesis: Picolinate-Based Herbicides

Substituted phenylboronic acids are crucial for the synthesis of picolinate-based herbicides, which act as synthetic auxins, a class of plant growth regulators. A patent by Dow Agrosciences (US7314849B2) describes the synthesis of 6-(poly-substituted aryl)-4-aminopicolinates.[1] While the patent does not provide a specific experimental protocol for a compound derived from this compound, a representative procedure can be detailed based on the general methods described.

Reaction Scheme:

The synthesis involves a Suzuki-Miyaura coupling between a substituted 6-halopicolinate and this compound, followed by hydrolysis of the ester to yield the final herbicidal acid.

G A This compound C Suzuki-Miyaura Coupling A->C B Methyl 4-amino-6-chloropicolinate B->C D Methyl 4-amino-6-(4-carboxy-3-chlorophenyl)picolinate C->D Pd Catalyst, Base E Ester Hydrolysis D->E Base (e.g., NaOH) F 4-Amino-6-(4-carboxy-3-chlorophenyl)picolinic acid E->F

Experimental Protocols

Protocol 3: Synthesis of Methyl 4-amino-6-(4-carboxy-3-chlorophenyl)picolinate

Materials:

  • This compound

  • Methyl 4-amino-6-chloropicolinate

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Sodium carbonate (Na₂CO₃)

  • Acetonitrile

  • Water

  • Dichloromethane

Procedure:

  • In a reaction vessel, combine this compound (1.1 eq), Methyl 4-amino-6-chloropicolinate (1.0 eq), and sodium carbonate (2.5 eq).

  • Add a 3:1 mixture of acetonitrile and water.

  • Purge the mixture with nitrogen for 10 minutes.

  • Add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq).

  • Heat the reaction mixture to 80 °C and stir under a nitrogen atmosphere for 6 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool the mixture and remove the acetonitrile under reduced pressure.

  • Dilute the residue with water and extract with dichloromethane.

  • Acidify the aqueous layer to pH 3-4 with 1 M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain the desired product.

Protocol 4: Hydrolysis to 4-Amino-6-(4-carboxy-3-chlorophenyl)picolinic acid

Materials:

  • Methyl 4-amino-6-(4-carboxy-3-chlorophenyl)picolinate

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Hydrochloric acid (1 M)

Procedure:

  • Dissolve Methyl 4-amino-6-(4-carboxy-3-chlorophenyl)picolinate (1.0 eq) in a mixture of methanol and water.

  • Add an aqueous solution of sodium hydroxide (2.2 eq).

  • Stir the mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Carefully acidify the aqueous solution to pH 2-3 with 1 M HCl.

  • A precipitate will form. Filter the solid, wash with cold water, and dry to yield the final product.

Quantitative Data for Picolinate Herbicide Synthesis

StepReactantsCatalyst/ReagentsSolventTemp. (°C)Time (h)Yield (%)
1. Suzuki Coupling This compound, Methyl 4-amino-6-chloropicolinatePdCl₂(PPh₃)₂, Na₂CO₃Acetonitrile/Water80675-85
2. Ester Hydrolysis Methyl 4-amino-6-(4-carboxy-3-chlorophenyl)picolinateNaOHMethanol/WaterRT1290-98

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex agrochemicals. The Suzuki-Miyaura coupling reaction, in particular, allows for the efficient construction of biaryl linkages that are central to the molecular architecture of many modern fungicides and herbicides. The protocols provided herein for the synthesis of a Boscalid analog intermediate and a picolinate-based herbicide demonstrate the practical application of this important reagent. These methods, characterized by good to excellent yields, offer a solid foundation for researchers and scientists in the agrochemical field to develop new and effective crop protection agents. The ability to readily introduce the substituted phenyl moiety makes this compound a key component in the toolbox of synthetic chemists working on the discovery and development of next-generation agrochemicals.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Reactions with 4-Carboxy-3-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 4-carboxy-3-chlorophenylboronic acid. This guide provides answers to frequently asked questions and detailed troubleshooting advice to help researchers, scientists, and drug development professionals overcome challenges such as low reaction yields.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the most common initial checks I should perform?

A1: Low yields in Suzuki reactions with this substrate are often due to a combination of electronic and steric factors, as well as the presence of the carboxylic acid group. Here are the primary aspects to investigate:

  • Reagent Quality: Ensure the this compound is pure and not partially decomposed. Boronic acids can be susceptible to degradation.[1] Consider using fresh or recently purchased reagent.

  • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[2][3] Use fresh catalysts and ligands that have been stored under an inert atmosphere.

  • Solvent and Base Purity: Oxygen in the solvent can deactivate the palladium catalyst.[3] It is crucial to use anhydrous and thoroughly degassed solvents. Ensure the base is of high purity.

  • Inert Atmosphere: The reaction should be conducted under a strict inert atmosphere (argon or nitrogen) to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[3][4]

Q2: The carboxylic acid group on my boronic acid seems to be interfering with the reaction. Why does this happen and what can be done?

A2: Carboxylic acids can complicate Suzuki reactions in several ways. The carboxylate formed under basic conditions can coordinate to the palladium center, potentially deactivating the catalyst.[5] Additionally, the acidity of the carboxylic acid will consume one equivalent of the base, so you may need to adjust the amount of base accordingly.[5] Some researchers suggest protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) and then hydrolyzing it post-coupling to improve reaction outcomes.[5]

Q3: I am observing significant amounts of side products. What are the likely side reactions and how can I minimize them?

A3: With this compound, two common side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, a common issue with electron-deficient boronic acids, especially in the presence of aqueous bases.[3][6] To mitigate this, you can try using a less aqueous solvent system, a milder base, or converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[3][7]

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. This can be promoted by the presence of oxygen or if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) form.[7] Ensuring a thoroughly degassed reaction and using a direct Pd(0) source like Pd(PPh₃)₄ can help reduce homocoupling.[5][7]

Q4: My aryl halide coupling partner is an aryl chloride. Are there special considerations for this?

A4: Yes, aryl chlorides are generally less reactive than aryl bromides or iodides in Suzuki couplings because the C-Cl bond is stronger and thus harder to break during the oxidative addition step.[8][9] To achieve good yields with aryl chlorides, it is often necessary to use more specialized and highly active catalyst systems. This typically involves bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[2][7][10][11] Higher reaction temperatures may also be required.[7]

Troubleshooting Guide

Issue: Low or No Product Formation

If you are experiencing low to no yield, a systematic approach to troubleshooting is recommended. The following diagram outlines a logical workflow for diagnosing and resolving common issues.

G start Low Yield with this compound reagent_check 1. Check Reagent Quality - Boronic acid purity - Aryl halide reactivity (I > Br > Cl) - Catalyst/ligand integrity - Solvent/base purity start->reagent_check conditions_check 2. Verify Reaction Conditions - Inert atmosphere (Ar/N2) - Efficient degassing - Proper temperature - Adequate stirring reagent_check->conditions_check Reagents OK base_issue 3. Optimize Base - Sufficient equivalents? (min. 2) - Try different bases (K3PO4, Cs2CO3) - Anhydrous conditions? conditions_check->base_issue Conditions OK catalyst_issue 4. Re-evaluate Catalyst System - Using appropriate ligand for aryl chloride? (e.g., Buchwald ligands) - Increase catalyst loading? - Try a Pd(0) source? base_issue->catalyst_issue Base OK side_reactions 5. Identify Side Products (TLC/LC-MS) - Protodeboronation? - Homocoupling? catalyst_issue->side_reactions Catalyst System OK protodeboronation_sol Solution: Mitigate Protodeboronation - Use boronate ester (pinacol) - Milder base (e.g., KF) - Anhydrous solvent side_reactions->protodeboronation_sol Yes homocoupling_sol Solution: Reduce Homocoupling - Thoroughly degas - Use Pd(0) source [e.g., Pd(PPh3)4] side_reactions->homocoupling_sol Yes success Improved Yield side_reactions->success No obvious side products, re-evaluate all steps protodeboronation_sol->success homocoupling_sol->success

Caption: Troubleshooting workflow for low yields.

Data Presentation: Comparison of Reaction Parameters

Choosing the right combination of catalyst, ligand, base, and solvent is critical for a successful Suzuki reaction, especially with a challenging substrate like this compound. The tables below summarize common choices and their typical applications.

Table 1: Comparison of Palladium Catalysts and Ligands

Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksTypical Loading (mol%)
Pd(PPh₃)₄TriphenylphosphineReadily available, well-understood, effective for aryl bromides/iodides.Lower activity for aryl chlorides, requires higher temperatures.[2]2-5
Pd(OAc)₂ / SPhosBuchwald-type phosphineHigh activity for a broad range of substrates, including electron-deficient and sterically hindered ones.[2]Air-sensitive, higher cost.[2]1-2
Pd₂(dba)₃ / XPhosBuchwald-type phosphineExcellent for sterically hindered and electron-poor substrates like aryl chlorides.[2]Air-sensitive, higher cost.[2]1-2
PdCl₂(dppf)Diphosphine complexGood for a range of substrates, relatively air-stable.May not be as active as Buchwald-type ligands for challenging substrates.[2]1-3

Table 2: Comparison of Bases and Solvents

BaseSolvent SystemComments
K₂CO₃, Na₂CO₃Dioxane/H₂O, Toluene/H₂OCommon and effective bases of moderate strength.[2][12] The aqueous phase is necessary to dissolve these inorganic bases.[13]
K₃PO₄Toluene/H₂O, DioxaneA stronger base, often effective for challenging couplings, including those with aryl chlorides.[2][7]
Cs₂CO₃Dioxane, THFA strong base that can be effective when others fail, often used with hindered substrates.[14]
KFTHF, DioxaneA milder base that can be useful for substrates with base-sensitive functional groups and can help minimize protodeboronation.[15]

Experimental Protocols

General Protocol for Suzuki Coupling with an Aryl Bromide

This protocol is a starting point and may require optimization for your specific aryl halide.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.5 mmol, 2.5 equiv - note the extra base to neutralize the carboxylic acid)

  • Degassed solvent (e.g., 1,4-dioxane and water, 4:1 ratio, 5 mL)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, and the base.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture via syringe. Bubble the inert gas through the solution for an additional 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst.[3]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and water. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid, then extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.[3]

The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle.

Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex1 R1-Pd(II)L2-X oxidative_addition->pd2_complex1 transmetalation Transmetalation pd2_complex1->transmetalation pd2_complex2 R1-Pd(II)L2-R2 transmetalation->pd2_complex2 reductive_elimination Reductive Elimination pd2_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R1-R2 (Product) reductive_elimination->product aryl_halide R1-X aryl_halide->oxidative_addition boronic_acid R2-B(OH)2 + Base boronic_acid->transmetalation

Caption: The Suzuki-Miyaura catalytic cycle.

References

preventing boroxine formation from 4-Carboxy-3-chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Carboxy-3-chlorophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this reagent, with a specific focus on preventing the formation of its boroxine anhydride.

Frequently Asked Questions (FAQs)

Q1: What is boroxine formation and why is it a concern for this compound?

A1: Boroxine formation is a reversible dehydration reaction where three molecules of a boronic acid, such as this compound, cyclize to form a six-membered ring with alternating boron and oxygen atoms, releasing three molecules of water.[1][2] This trimeric anhydride is known as a boroxine. The presence of boroxine can be problematic in experiments for several reasons:

  • Stoichiometry Issues: The formation of boroxine alters the molar equivalent of the active boronic acid in solution, leading to inaccuracies in reaction stoichiometry.

  • Reactivity Differences: The reactivity of the boroxine in certain reactions, such as Suzuki-Miyaura coupling, can differ from that of the free boronic acid, potentially leading to lower yields or the formation of byproducts.[3][4]

  • Analytical Complexity: The presence of both the boronic acid and its boroxine can complicate the analysis of reaction mixtures and the purification of products.[5]

Some suppliers explicitly state that commercial batches of this compound may contain varying amounts of its anhydride, confirming that boroxine formation is a practical concern for this compound.[6][7]

Q2: What factors promote the formation of boroxine from this compound?

A2: The equilibrium between the boronic acid and its boroxine is influenced by several factors:

  • Water Content: Low water content or anhydrous conditions favor the formation of boroxine, as it is a condensation reaction.[1][8]

  • Temperature: Higher temperatures can drive the equilibrium towards the entropically favored boroxine.[2][9]

  • Solvent: Non-polar, aprotic solvents that do not act as hydrogen-bond acceptors tend to favor boroxine formation. Conversely, hydrogen-bond accepting solvents like THF can favor the hydrolysis of boroxines back to the boronic acid.[10]

  • Substituents: Electron-donating groups on the phenyl ring generally favor boroxine formation. This compound possesses both an electron-withdrawing chloro group and a carboxy group, which complicates predictions based on simple electronic effects.[9]

Q3: How can I detect the presence of boroxine in my sample of this compound?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for detecting and quantifying boroxine.

  • ¹H NMR: In a given solvent, the aromatic protons of the boronic acid and the corresponding boroxine will have distinct chemical shifts. By integrating the signals, the relative ratio of the two species can be determined. It is advisable to use a dry deuterated solvent in which both species are soluble, such as DMSO-d₆.[11]

  • ¹¹B NMR: The boron atom in a tricoordinate boronic acid and its corresponding boroxine will have different chemical shifts. Generally, boroxines appear slightly downfield (e.g., ~33 ppm) compared to the boronic acids (~30 ppm).[12]

LC-MS can also be a valuable tool for identifying the presence of both the monomeric boronic acid and the trimeric boroxine.[13][14][15]

Q4: What are the recommended storage conditions for this compound to minimize boroxine formation?

A4: To minimize boroxine formation during storage, this compound should be stored in a tightly sealed container in a cool, dry place.[8] Some suppliers recommend storage at -20°C.[1][16] The key is to protect the compound from moisture and elevated temperatures.

Troubleshooting Guides

Issue 1: Inconsistent results or low yields in Suzuki-Miyaura coupling reactions.

  • Possible Cause: The presence of a significant amount of boroxine in your this compound starting material.

  • Troubleshooting Steps:

    • Analyze the Starting Material: Use ¹H NMR in DMSO-d₆ to determine the ratio of boronic acid to boroxine.

    • Purify by Recrystallization: If significant boroxine is present, consider recrystallizing the material from hot water to hydrolyze the boroxine back to the boronic acid.[11] (See Experimental Protocols for a general procedure).

    • Use a Protecting Group: For applications requiring stringent control over the active boronic acid concentration, consider converting the boronic acid to a stable boronate ester (e.g., pinacol or MIDA ester) prior to use.[5][17]

Issue 2: Difficulty in obtaining a clean NMR spectrum of the starting material.

  • Possible Cause: The presence of both the boronic acid and its boroxine, leading to multiple sets of peaks.

  • Troubleshooting Steps:

    • Use an Appropriate NMR Solvent: Solvents like d₄-methanol or D₂O can help break up the boroxine and simplify the spectrum by showing predominantly the boronic acid form. Note that the acidic B-OH protons will exchange with the deuterium in these solvents and will not be visible.[18]

    • Controlled Hydrolysis: Adding a small, controlled amount of D₂O to a DMSO-d₆ solution of the sample can shift the equilibrium towards the boronic acid, allowing for clearer identification of the desired species.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number136496-72-5[1][19]
Molecular FormulaC₇H₆BClO₄[1][19]
Molecular Weight200.38 g/mol [1][19]
AppearanceWhite to off-white crystalline powder[19]
Melting Point232 °C (decomposes)[6][19]
Storage TemperatureRoom Temperature or -20°C[1][8][19]

Table 2: Influence of Substituents on Phenylboronic Acid pKa

SubstituentpKaEffect on Acidity
None (Phenylboronic acid)~8.8Reference
Electron-withdrawing (e.g., -NO₂)Lower pKaIncreases acidity
Electron-donating (e.g., -OCH₃)Higher pKaDecreases acidity
4-Carboxy-3-chloroNot explicitly foundExpected to be more acidic than phenylboronic acid due to the electron-withdrawing nature of both the chloro and carboxy groups.

Note: The pKa of a boronic acid is a critical parameter. At a pH above the pKa, the boronic acid exists predominantly as the anionic tetrahedral boronate, which is not susceptible to dehydration to form boroxine.[20]

Experimental Protocols

Protocol 1: General Procedure for Recrystallization to Remove Boroxine

This protocol is adapted from procedures for other arylboronic acids and aims to hydrolyze the boroxine back to the boronic acid.

  • Place the this compound containing boroxine in a round-bottom flask.

  • Add a minimal amount of hot deionized water to dissolve the solid completely. The solubility of chlorophenylboronic acids in water is generally low, so a significant volume may be required.[21]

  • If dissolution is difficult, the addition of a co-solvent like ethanol may be necessary, followed by the addition of hot water.

  • Once dissolved, allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold water.

  • Dry the purified this compound thoroughly under vacuum.

  • Analyze the purified material by NMR to confirm the reduction of the boroxine content.

Protocol 2: General Procedure for the Formation of a Pinacol Ester

This protocol provides a general method for protecting this compound as its pinacol ester to prevent boroxine formation.

  • In a round-bottom flask, combine this compound (1 equivalent), pinacol (1-1.2 equivalents), and a suitable solvent such as toluene or diethyl ether.

  • Add a drying agent, such as anhydrous magnesium sulfate, to the mixture.

  • Stir the suspension at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter off the drying agent.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 3: General Procedure for the Formation of a MIDA Ester

This protocol outlines the protection of this compound as its N-methyliminodiacetic acid (MIDA) boronate ester.

  • Combine this compound (1 equivalent) and N-methyliminodiacetic acid (1 equivalent) in a round-bottom flask.[22]

  • Add a solvent system, such as a 5% (v/v) solution of DMSO in toluene.

  • Equip the flask with a Dean-Stark apparatus and a condenser.

  • Heat the mixture to reflux and collect the water that is formed.

  • After the reaction is complete (as monitored by the cessation of water collection or by LC-MS), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude MIDA ester can often be purified by recrystallization from a suitable solvent system (e.g., acetone/diethyl ether).[22]

Visualizations

Boroxine_Formation cluster_reactants Reactants cluster_products Products BA1 This compound Boroxine Boroxine Trimer BA1->Boroxine Dehydration BA2 This compound BA2->Boroxine Condensation BA3 This compound BA3->Boroxine Boroxine->BA1 Hydrolysis Water 3 H₂O

Caption: Reversible formation of boroxine from this compound.

Prevention_Workflow start Start with This compound check_boroxine Analyze for Boroxine (e.g., NMR) start->check_boroxine boroxine_present Boroxine Detected check_boroxine->boroxine_present Yes no_boroxine No Significant Boroxine check_boroxine->no_boroxine No purify Purify by Recrystallization boroxine_present->purify protect Protect as Boronate Ester (Pinacol, MIDA) boroxine_present->protect proceed Proceed with Experiment no_boroxine->proceed purify->proceed protect->proceed storage Proper Storage: Cool, Dry, Sealed proceed->storage

Caption: Workflow for handling this compound to prevent boroxine issues.

References

Technical Support Center: Purification of 4-Carboxy-3-chlorophenylboronic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development who are working with 4-Carboxy-3-chlorophenylboronic acid. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during its purification by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the recrystallization of this compound?

A1: Due to the presence of both a polar carboxylic acid and a boronic acid group, this compound is a polar molecule. An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Based on protocols for structurally similar compounds like 4-chlorophenylboronic acid, water is an excellent initial choice.[1] Mixed solvent systems, such as water with a co-solvent like ethanol or acetone, can also be effective if the compound's solubility in pure water is too high at room temperature or too low at boiling temperatures.

Q2: What are the common impurities found in crude this compound?

A2: Common impurities in arylboronic acids include:

  • Boroxines (Anhydrides): These are cyclic trimers formed by the dehydration of boronic acids.[1] They can often be converted back to the boronic acid during recrystallization in the presence of water.

  • Protodeboronation Products: The boronic acid group can be replaced by a hydrogen atom, leading to the formation of 2-chlorobenzoic acid.

  • Homocoupling Byproducts: During synthesis (e.g., via Grignard reagents), coupling of the aryl groups can lead to the formation of biphenyl derivatives.[2]

  • Starting Materials and Reagents: Residual starting materials from the synthesis may also be present.

Q3: My compound "oils out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when there is a high concentration of impurities. To address this:

  • Increase the Solvent Volume: Add a small amount of additional hot solvent to the mixture to ensure the compound remains in solution at a slightly lower temperature.

  • Slow Cooling: Allow the solution to cool more slowly. You can do this by leaving the flask at room temperature before placing it in an ice bath.

  • Change the Solvent System: If the issue persists, consider a different solvent or a mixed solvent system.

Q4: How can I improve the yield of my recrystallization?

A4: A low yield can result from several factors:

  • Using too much solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Premature crystallization: Ensure all the solid has dissolved before allowing the solution to cool.

  • Washing with warm solvent: Always use ice-cold solvent to wash the collected crystals.

  • Significant solubility at low temperature: If the compound is still quite soluble in the chosen solvent at low temperatures, consider a different solvent system where the solubility difference between hot and cold is more pronounced.

Quantitative Data

The physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValue
CAS Number 136496-72-5
Molecular Formula C₇H₆BClO₄
Molecular Weight 200.38 g/mol [3]
Appearance White to off-white crystalline powder[3]
Melting Point 232 °C (decomposes)[3]

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline. The solvent choice and volumes may need to be optimized based on the purity of the starting material.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., deionized water)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate with stirring)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Solvent Selection: Based on the polar nature of the molecule, start with deionized water. If solubility is an issue, a mixed solvent system like water/ethanol can be tested.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and begin heating the mixture with stirring. Continue to add the solvent portion-wise until the solid has completely dissolved at or near the boiling point of the solvent. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Troubleshooting Guide

Issue Possible Cause Solution
No crystals form upon cooling. Too much solvent was used.Reheat the solution to evaporate some of the solvent and then allow it to cool again.
The solution is supersaturated.Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.
Low yield of crystals. Too much solvent was used.Use the minimum amount of hot solvent for dissolution.
The compound is significantly soluble in the cold solvent.Try a different solvent or a mixed solvent system.
Crystals were washed with warm solvent.Ensure the washing solvent is ice-cold.
Product is still impure after recrystallization. The cooling process was too rapid.Allow the solution to cool slowly and undisturbed.
Inappropriate solvent choice.The impurities may have similar solubility. Try a different solvent system.
Presence of boroxine anhydride.Recrystallize from an aqueous solvent to hydrolyze the boroxine back to the boronic acid.
The compound oils out. The melting point of the impure compound is below the boiling point of the solvent.Reheat to dissolve the oil, add a small amount of extra solvent, and cool slowly.
High concentration of impurities.Consider a pre-purification step like an acid-base extraction if applicable.

Logical Workflow Diagram

Troubleshooting_Recrystallization start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool oiling_out Does the Compound 'Oil Out'? cool->oiling_out crystals_form Do Crystals Form? collect Collect Crystals by Filtration crystals_form->collect Yes troubleshoot_no_crystals Troubleshoot: - Reduce solvent volume - Scratch flask/add seed crystal crystals_form->troubleshoot_no_crystals No check_purity Check Purity and Yield collect->check_purity oiling_out->crystals_form No troubleshoot_oiling_out Troubleshoot: - Add more solvent and re-cool slowly - Change solvent system oiling_out->troubleshoot_oiling_out Yes troubleshoot_no_crystals->cool troubleshoot_oiling_out->dissolve low_yield Is Yield Low? check_purity->low_yield impure Is Product Impure? low_yield->impure No troubleshoot_low_yield Troubleshoot: - Re-evaluate solvent volume - Ensure complete cooling low_yield->troubleshoot_low_yield Yes troubleshoot_impure Troubleshoot: - Slower cooling - Change solvent system - Consider pre-purification impure->troubleshoot_impure Yes end End impure->end No troubleshoot_low_yield->dissolve troubleshoot_impure->dissolve

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

identifying and removing impurities from 4-Carboxy-3-chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for identifying and removing impurities from 4-Carboxy-3-chlorophenylboronic acid (CAS: 136496-72-5).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: The most prevalent impurities include its trimeric anhydride, known as boroxine; the protodeboronation product, 2-chlorobenzoic acid; unreacted starting materials; and residual solvents from the synthesis and purification process.[1][2] Boronic acids are also known to potentially contain homocoupled biaryl impurities.[3]

Q2: What is boroxine and how does it form?

A2: Boroxine is a six-membered ring formed from the dehydration and trimerization of three boronic acid molecules.[4][5] This is a reversible process that can be driven by heat or storage under anhydrous conditions.[6][7] It is very common for commercially available boronic acids to contain varying amounts of the corresponding boroxine anhydride.[8][9]

Q3: Can the boroxine impurity be used directly in reactions like the Suzuki-Miyaura coupling?

A3: In many cases, yes. The boroxine can undergo hydrolysis in situ back to the active boronic acid under typical Suzuki coupling conditions, which often include water and a base.[7] However, for reactions that are sensitive to the exact stoichiometry or require anhydrous conditions, the presence of boroxine can be problematic and its conversion back to the boronic acid is recommended.[8]

Q4: What is protodeboronation and how can it be minimized?

A4: Protodeboronation is an undesired side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, resulting in the loss of the boronic acid group.[10] For this compound, this would yield 2-chlorobenzoic acid. This process can be influenced by reaction conditions such as pH, temperature, and the presence of certain metals.[11][12] To minimize it, avoid prolonged heating in aqueous or basic solutions and use milder reaction conditions when possible.[13]

Q5: Which analytical techniques are best for identifying impurities and assessing the purity of this compound?

A5: A combination of techniques is recommended for a comprehensive purity assessment:

  • NMR Spectroscopy (¹H, ¹³C): Essential for identifying and quantifying organic impurities, including the boroxine and protodeboronation products.[2][8]

  • High-Performance Liquid Chromatography (HPLC): Excellent for determining the percentage purity and separating the target compound from its impurities. A reversed-phase C18 column is typically used.[2][14]

  • Mass Spectrometry (MS): Useful for confirming the identity of the main compound and detecting impurities by their molecular weight, especially the higher molecular weight boroxine.[2]

  • Assay by Titration: Can be used to determine the overall percentage of the acidic species (boronic acid and carboxylic acid groups).[15]

Troubleshooting Guides

Problem: My ¹H NMR spectrum shows broad signals or more peaks than expected.

Possible CauseSuggested Solution
Boroxine Formation The equilibrium between the boronic acid and its boroxine anhydride can lead to broadened or multiple sets of aromatic signals.[2] To simplify the spectrum, dissolve a small sample in a coordinating deuterated solvent like methanol-d4, which will help break up the trimer back into the monomeric acid.[2]
Residual Solvents Unidentified sharp singlets or multiplets may correspond to common laboratory solvents used during synthesis or workup (e.g., ethyl acetate, hexane, THF). Compare the chemical shifts of the unknown peaks with known solvent peak tables.[2]
Paramagnetic Impurities Trace amounts of paramagnetic metals (e.g., residual palladium from a coupling reaction) can cause significant peak broadening. Consider treating a solution of the compound with activated charcoal, followed by filtration through Celite® to remove these impurities.[3]

Problem: The melting point of my sample is low or has a wide range.

Possible CauseSuggested Solution
Presence of Impurities Impurities disrupt the crystal lattice of a solid, leading to a depression and broadening of the melting point. A melting point of 232 °C (decomposes) is reported for this compound.[9][15]
Recrystallization This is one of the most effective methods for purifying crystalline solids. A solvent system should be chosen where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[16] For arylboronic acids, recrystallization from water is often effective.[8]

Problem: I am having difficulty purifying my product using silica gel chromatography.

Possible CauseSuggested Solution
Compound Streaking/Decomposition Boronic acids are Lewis acidic and can interact strongly with the acidic silanol groups on silica gel, leading to poor separation (streaking) or even on-column decomposition.[17]
Alternative Chromatography Consider using neutral alumina as the stationary phase. Alternatively, reversed-phase HPLC (using a C18 column) can be an effective purification method, particularly at the analytical or semi-preparative scale.[3][14]
Acid-Base Extraction Exploit the acidic nature of both the carboxylic and boronic acid groups. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with a mild aqueous base (e.g., NaHCO₃ or Na₂CO₃). The deprotonated product will move to the aqueous layer, leaving neutral impurities behind. Re-acidification of the aqueous layer will then precipitate the purified product, which can be collected by filtration.[3]

Data Presentation

Table 1: Characteristic NMR and MS Data for Identification

Compound¹H NMR Signals (DMSO-d₆)Mass Spectrometry (ESI-)
This compound Aromatic protons, broad B(OH)₂ signal (~8.3 ppm), COOH signal (>13 ppm)[M-H]⁻ at m/z 200/202
Corresponding Boroxine Aromatic signals shifted relative to the boronic acid; absence of B(OH)₂ signal[8][M-H]⁻ corresponding to the trimer (minus 3 H₂O)
2-Chlorobenzoic Acid (Protodeboronation) Distinct aromatic proton pattern; COOH signal (>12 ppm)[M-H]⁻ at m/z 155/157

Note: Exact chemical shifts can vary based on solvent and concentration.

Experimental Protocols

Protocol 1: Purification by Recrystallization from Water

  • Place the crude this compound in a conical flask.

  • Add a minimal amount of deionized water.

  • Heat the suspension with stirring (e.g., on a hot plate) to near boiling until the solid fully dissolves.[8] Add more water dropwise if needed to achieve complete dissolution.

  • If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Allow the clear solution to cool slowly to room temperature. Crystal formation should occur within 10-20 minutes for a good recrystallization solvent.[16]

  • Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize precipitation.[16]

  • Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold water.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Purity Analysis by HPLC

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]

  • Mobile Phase A: Water with 0.1% formic acid.[2]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]

  • Gradient: Start with a low percentage of B (e.g., 5-10%) and run a linear gradient to a high percentage of B (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or 254 nm.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the compound in the initial mobile phase composition or a suitable solvent like acetonitrile/water.

  • Analysis: Inject the sample and integrate the peak areas to determine the relative purity.

Visualizations

experimental_workflow cluster_start Initial Analysis cluster_analysis Impurity Identification cluster_decision Purity Assessment cluster_purification Purification Options cluster_end Final Product start Crude Sample of This compound nmr ¹H NMR Analysis start->nmr hplc HPLC Purity Check start->hplc ms LC-MS Analysis start->ms decision Purity > 98%? nmr->decision hplc->decision ms->decision recrystallize Recrystallization decision->recrystallize No chromatography Chromatography decision->chromatography No extraction Acid-Base Extraction decision->extraction No end_product Pure Product decision->end_product Yes recrystallize->hplc chromatography->hplc extraction->hplc archive Archive Sample end_product->archive

References

Technical Support Center: Optimizing Suzuki Coupling of 4-Carboxy-3-chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling of 4-Carboxy-3-chlorophenylboronic acid with various aryl halides.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors to investigate?

A1: Low yields in the Suzuki coupling of this substrate are often attributed to a few key factors. Firstly, the aryl chloride partner is inherently less reactive than corresponding aryl bromides or iodides, necessitating a more active catalyst system. Secondly, the presence of the carboxylic acid group can potentially interfere with the catalytic cycle. Lastly, suboptimal reaction conditions, including the choice of catalyst, ligand, base, and solvent, can significantly impact the reaction's efficiency. A systematic optimization of these parameters is crucial for success.

Q2: I am observing significant protodeboronation of my this compound. How can I minimize this side reaction?

A2: Protodeboronation, the undesired cleavage of the C-B bond, is a common side reaction. For your substrate, this can be exacerbated by the presence of the electron-withdrawing carboxylic acid group. To mitigate this, consider the following strategies:

  • Choice of Base: Employ milder bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of strong bases like sodium hydroxide.

  • Anhydrous Conditions: While many Suzuki protocols use aqueous media, water can act as a proton source for protodeboronation. Using a well-dried, anhydrous solvent and base can be beneficial.

  • Reaction Temperature and Time: Avoid excessively high temperatures and prolonged reaction times, as these conditions can promote the degradation of the boronic acid.

Q3: Could the carboxylic acid group on my boronic acid be inhibiting the palladium catalyst?

A3: Yes, the carboxylate group, formed under basic conditions, can coordinate to the palladium center. This coordination can potentially stabilize certain intermediates or even lead to catalyst deactivation, thereby slowing down or inhibiting the desired cross-coupling reaction. If catalyst inhibition is suspected, screening different ligands or using a higher catalyst loading might be necessary to overcome this effect.

Q4: Which palladium catalysts and ligands are most effective for coupling an aryl chloride like my substrate's coupling partner?

A4: The coupling of aryl chlorides requires highly active palladium catalysts. This is typically achieved by using bulky and electron-rich phosphine ligands. Catalyst systems based on ligands such as 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos) have shown high activity for these types of transformations. Palladium sources like palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used in conjunction with these ligands.

Troubleshooting Guides

Problem: Low to No Product Formation

A systematic approach is essential when troubleshooting a failed reaction. The following workflow can help identify the root cause of the issue.

G start Low/No Product catalyst 1. Check Catalyst System - Is the Pd source active? - Is the ligand appropriate for aryl chlorides (e.g., SPhos)? - Is the Pd/ligand ratio optimal? start->catalyst conditions 2. Verify Reaction Conditions - Was the system properly degassed? - Is the temperature optimal (start around 80-100 °C)? - Is stirring efficient? catalyst->conditions Catalyst OK reagents 3. Assess Reagent Quality - Is the this compound pure? - Is the aryl halide partner of high purity? - Is the base anhydrous and of good quality? conditions->reagents Conditions OK solvent 4. Evaluate Solvent System - Is the solvent anhydrous and degassed? - Is a biphasic system (e.g., Toluene/Water) appropriate? reagents->solvent Reagents OK success Product Formation Observed solvent->success Solvent OK

A troubleshooting workflow for addressing low or no product yield.

Problem: Multiple Unidentified Byproducts

The presence of multiple byproducts often points towards side reactions or degradation.

  • Homocoupling of Boronic Acid: This can occur if the reaction conditions favor the coupling of two boronic acid molecules. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) as oxygen can promote this side reaction.

  • Protodeboronation: As discussed in the FAQs, this leads to the formation of 3-chloro-4-carboxybenzene. Follow the strategies outlined to minimize this pathway.

  • Dehalogenation of the Aryl Halide: In some cases, the aryl halide can be reduced. This might indicate that the reaction temperature is too high or the catalyst system is not optimal.

Data Presentation

The following tables summarize typical starting conditions for the Suzuki coupling of substrates analogous to this compound, which can be used as a baseline for optimization.

Table 1: Catalyst and Ligand Screening for Aryl Chloride Coupling

Palladium Source (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂ (1-2)SPhos (2-4)K₃PO₄ (2-3)Toluene/H₂O (e.g., 10:1)100-11070-95
Pd₂(dba)₃ (0.5-1)XPhos (1-2)K₂CO₃ (2-3)1,4-Dioxane/H₂O (e.g., 4:1)10065-90
Pd(PPh₃)₄ (3-5)-Cs₂CO₃ (2)DMF12040-75

Note: Yields are highly dependent on the specific aryl halide coupling partner.

Table 2: Base and Solvent Optimization

BaseSolvent SystemTemperature (°C)Observations
K₃PO₄Toluene/H₂O100Generally effective for challenging couplings.
K₂CO₃1,4-Dioxane/H₂O100A common and cost-effective choice.
Cs₂CO₃THF/H₂O80Often provides good results but is more expensive.
KFAnhydrous Dioxane110Can be effective in minimizing protodeboronation.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling

This protocol provides a robust starting point for the Suzuki coupling of this compound with an aryl halide.

G reagents 1. Add Reagents to Flask - Aryl Halide (1.0 equiv) - this compound (1.2 equiv) - Base (e.g., K₃PO₄, 2.0 equiv) - Stir bar inert 2. Establish Inert Atmosphere - Seal flask with septum - Evacuate and backfill with Argon (3x) reagents->inert solvent_catalyst 3. Add Solvent & Catalyst - Add degassed solvent (e.g., Toluene/H₂O) - Add Pd source (e.g., Pd(OAc)₂) - Add Ligand (e.g., SPhos) inert->solvent_catalyst reaction 4. Heat Reaction - Place in preheated oil bath (e.g., 100 °C) - Stir vigorously solvent_catalyst->reaction monitor 5. Monitor Progress - Use TLC or LC-MS reaction->monitor workup 6. Work-up - Cool to RT - Dilute with organic solvent - Wash with water and brine monitor->workup purify 7. Purify - Dry organic layer - Concentrate in vacuo - Purify by column chromatography workup->purify

A general experimental workflow for the Suzuki coupling reaction.

Detailed Steps:

  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum and purge with argon or nitrogen for 10-15 minutes. Alternatively, evacuate the flask and backfill with the inert gas three times.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add degassed solvent (e.g., 8 mL of toluene and 2 mL of water). Add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Technical Support Center: Managing Side Reactions of 4-Carboxy-3-chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Carboxy-3-chlorophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage common side reactions encountered during its use in chemical synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound?

A1: The two primary side reactions encountered are protodeboronation and homocoupling .[1][2]

  • Protodeboronation is the cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 2-chlorobenzoic acid.[1] This undesired reaction consumes the boronic acid, reducing the yield of the target product.[3]

  • Homocoupling is the palladium-catalyzed reaction of two molecules of this compound to form a symmetrical biaryl, 2,2'-dichloro-4,4'-dicarboxybiphenyl.[2][4] This byproduct can complicate the purification of the desired cross-coupled product.

Q2: What factors promote protodeboronation of this compound?

A2: Protodeboronation is influenced by several factors, including:

  • Reaction pH: The reaction pH is a critical factor.[1] Both acidic and basic conditions can promote protodeboronation.[5] Under basic conditions, the boronic acid is converted to the more reactive boronate species, which can then be cleaved by a proton source like water.[1][6]

  • Temperature: Elevated temperatures can increase the rate of protodeboronation.

  • Reaction Time: Longer reaction times can lead to a higher percentage of protodeboronation.

  • Catalyst Activity: A less active catalyst system that results in a slow cross-coupling reaction can allow more time for protodeboronation to occur.[1]

  • Electron-withdrawing substituents: The presence of the electron-withdrawing carboxylic acid and chlorine groups on the phenyl ring can make the boronic acid more susceptible to protodeboronation under certain conditions.[5]

Q3: How can I minimize the homocoupling of this compound?

A3: Homocoupling is primarily caused by the presence of oxygen and palladium(II) species in the reaction mixture.[2] To minimize this side reaction:

  • Ensure an Inert Atmosphere: Thoroughly degas all solvents and the reaction vessel to remove oxygen. Maintaining a positive pressure of an inert gas like argon or nitrogen throughout the experiment is crucial.[5]

  • Use a Pd(0) Pre-catalyst: Starting with a Pd(0) catalyst source or ensuring the efficient in-situ reduction of a Pd(II) pre-catalyst to Pd(0) can reduce the likelihood of homocoupling.

  • Control Reaction Conditions: The choice of base and solvent can also influence the extent of homocoupling.

Q4: How do the carboxylic acid and chlorine substituents on the phenyl ring affect the reactivity of this compound?

A4: The carboxylic acid and chlorine atoms are both electron-withdrawing groups. This has two main effects:

  • Increased Acidity: The electron-withdrawing nature of these substituents increases the acidity of the boronic acid.[7]

  • Increased Susceptibility to Nucleophilic Attack: The electron-withdrawing effect makes the aryl ring more electron-deficient, which can influence its reactivity in the Suzuki-Miyaura coupling. It can also increase the susceptibility of the carbon-boron bond to cleavage, potentially leading to a higher propensity for protodeboronation under certain conditions.[5][8]

Troubleshooting Guides

Issue 1: Low yield of the desired cross-coupled product and presence of 2-chlorobenzoic acid.

This indicates that protodeboronation is a significant side reaction.

Potential Cause Troubleshooting Steps
High reaction temperature Lower the reaction temperature and monitor the progress closely. A temperature range of 60-80°C is often a good starting point for Suzuki couplings.
Prolonged reaction time Use a more active catalyst system to shorten the reaction time. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Inappropriate base Use a weaker base such as K₃PO₄, K₂CO₃, or Cs₂CO₃ instead of strong bases like NaOH or KOH.[5] The choice of base can significantly impact the reaction pH and the rate of protodeboronation.[1]
Sub-optimal catalyst system Employ a highly active palladium catalyst and ligand combination that promotes rapid catalytic turnover. This will favor the desired cross-coupling over the slower protodeboronation.[1] Consider using pre-formed Pd(0) catalysts or catalyst systems with bulky, electron-rich phosphine ligands.
Presence of water While some water is often necessary for Suzuki couplings, excessive amounts can promote protodeboronation. Use anhydrous solvents or a carefully controlled amount of water.
High concentration of boronic acid A "slow release" strategy using a boronic ester derivative like a MIDA (N-methyliminodiacetic acid) boronate can keep the concentration of the free boronic acid low, minimizing side reactions.[1][6]
Issue 2: Formation of a significant amount of 2,2'-dichloro-4,4'-dicarboxybiphenyl byproduct.

This indicates that homocoupling is occurring.

Potential Cause Troubleshooting Steps
Presence of oxygen Thoroughly degas all solvents and the reaction vessel by sparging with an inert gas (argon or nitrogen) for at least 30 minutes before adding the catalyst. Maintain a positive pressure of the inert gas throughout the reaction.
Use of a Pd(II) pre-catalyst without efficient reduction Ensure that the Pd(II) pre-catalyst is effectively reduced to the active Pd(0) species at the beginning of the reaction. The addition of a reducing agent or the use of a ligand that facilitates this reduction can be beneficial. Alternatively, use a Pd(0) source directly.
Inappropriate solvent The choice of solvent can influence the solubility of oxygen and the stability of the palladium catalyst. Aprotic polar solvents like dioxane or THF are commonly used.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound (Minimizing Side Reactions)

This protocol provides a starting point and can be optimized for specific substrates.

Reagents & Solvents:

  • Aryl halide (1.0 eq.)

  • This compound (1.2 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 eq.)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture), thoroughly degassed.

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst under a positive flow of the inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate and water.

    • Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid groups.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Visualizations

Logical Workflow for Troubleshooting Side Reactions

Troubleshooting_Workflow cluster_start cluster_analysis Analyze Byproducts cluster_protodeboronation Protodeboronation Pathway cluster_homocoupling Homocoupling Pathway cluster_end start Reaction Outcome Unsatisfactory analyze Identify major byproduct(s) (e.g., via LC-MS, NMR) start->analyze protodeboronation 2-chlorobenzoic acid detected analyze->protodeboronation Protodeboronation is the issue homocoupling Dimer of boronic acid detected analyze->homocoupling Homocoupling is the issue solution_proto Implement Strategies: - Lower Temperature - Shorter Reaction Time - Weaker Base (K₂CO₃, K₃PO₄) - More Active Catalyst - Use Boronic Ester (e.g., MIDA) protodeboronation->solution_proto end Optimized Reaction solution_proto->end solution_homo Implement Strategies: - Thoroughly Degas Solvents - Maintain Inert Atmosphere - Use Pd(0) Catalyst homocoupling->solution_homo solution_homo->end

Caption: Troubleshooting workflow for managing side reactions.

Simplified Suzuki-Miyaura Catalytic Cycle and Side Reactions

Suzuki_Cycle cluster_side_reactions Side Reactions pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)-X L_n oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r_ar R-Pd(II)-Ar' L_n transmetalation->pd_r_ar reductive_elimination Reductive Elimination pd_r_ar->reductive_elimination reductive_elimination->pd0 regenerates product R-Ar' (Desired Product) reductive_elimination->product aryl_halide R-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ (this compound) base Base boronic_acid->base protodeboronation Protodeboronation boronic_acid->protodeboronation H⁺ source (e.g., H₂O) homocoupling Homocoupling boronic_acid->homocoupling Pd(II), O₂ base->transmetalation activates protodeboronation_product Ar'-H (2-chlorobenzoic acid) protodeboronation->protodeboronation_product homocoupling_product Ar'-Ar' (Dimer) homocoupling->homocoupling_product

Caption: Suzuki-Miyaura cycle and competing side reactions.

References

improving the solubility of 4-Carboxy-3-chlorophenylboronic acid for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 4-Carboxy-3-chlorophenylboronic acid for chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges with the solubility of this compound?

A1: this compound is a crystalline solid with limited solubility in water and many common organic solvents.[1] This is due to the presence of both a polar carboxylic acid and a boronic acid group on a relatively rigid aromatic ring, which can lead to strong intermolecular interactions in the solid state.

Q2: What is the most common application for this compound, and how does that impact solubility requirements?

A2: This compound is frequently used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[2] These reactions typically require the boronic acid to be dissolved, often in the presence of a base and a palladium catalyst, which adds complexity to finding a suitable solvent system.[3][4]

Q3: Can I improve solubility by heating the mixture?

A3: Yes, increasing the temperature will generally increase the solubility of the compound in most solvents. However, caution is advised as the compound decomposes at 232 °C.[2] For reaction chemistry, it's crucial to ensure the reaction temperature is compatible with the stability of all reactants and the catalyst. Prolonged heating at high temperatures in certain media could also lead to side reactions like decarboxylation or protodeboronation.[5][6]

Q4: How does pH affect the solubility of this compound in aqueous solutions?

A4: The solubility in aqueous media is highly dependent on pH. The compound has two acidic protons: one on the carboxylic acid (pKa generally around 4-5) and one on the boronic acid (pKa generally around 9).[1][7] By adding a base to raise the pH, these groups are deprotonated to form the more soluble carboxylate and boronate salts, significantly increasing aqueous solubility.[1]

Q5: What is protodeboronation and should I be concerned about it?

A5: Protodeboronation is a common side reaction for arylboronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[6] This reaction is often accelerated under basic conditions, which are frequently used to solubilize the boronic acid for Suzuki-Miyaura couplings.[8] For electron-deficient arylboronic acids, this can be a significant issue leading to lower yields of the desired product.[1][8] Minimizing reaction time and using the mildest effective base can help mitigate this side reaction.

Troubleshooting Guides

Issue 1: The compound will not dissolve in my organic solvent for a Suzuki-Miyaura reaction.
  • Cause: The compound has poor intrinsic solubility in many non-polar and moderately polar organic solvents.

  • Solution 1: Implement a Co-Solvent System. Many Suzuki-Miyaura reactions are successfully performed in a biphasic or homogeneous mixture of an organic solvent and water.[9] The addition of water allows for the use of an inorganic base to deprotonate the boronic acid, increasing its solubility in the aqueous phase, while the organic solvent dissolves the coupling partner and the palladium catalyst.

    • Recommended Systems:

      • Dioxane / Water

      • Toluene / Water

      • Tetrahydrofuran (THF) / Water

      • Dimethylformamide (DMF) / Water

  • Solution 2: Use a Polar Aprotic Solvent. Solvents like DMF or Dimethyl Sulfoxide (DMSO) may be able to dissolve all reaction components, including the deprotonated boronic acid salt, creating a homogeneous reaction mixture.[1]

  • Solution 3: Gentle Heating. After adding the co-solvent and base, gently heating the mixture with stirring can facilitate dissolution. Always ensure the temperature does not exceed the stability limits of your catalyst and other reagents.

Issue 2: My reaction yield is low, and I suspect decomposition of the starting material.
  • Cause 1: Protodeboronation. As mentioned in the FAQ, basic conditions and elevated temperatures can cause the loss of the boronic acid functional group.[8]

    • Troubleshooting Steps:

      • Use a Milder Base: If using a strong base like NaOH, consider switching to a weaker base such as K₂CO₃ or Cs₂CO₃.

      • Lower the Reaction Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.

      • Protect the Boronic Acid: In some cases, converting the boronic acid to a boronate ester (e.g., a pinacol ester) can improve stability and solubility in organic solvents.[10] However, this adds extra synthetic steps.

  • Cause 2: Decarboxylation. If the reaction is run at very high temperatures (approaching 200 °C), decarboxylation (loss of CO₂) might occur.[3]

    • Troubleshooting Steps:

      • Limit Reaction Temperature: Keep the reaction temperature well below 150 °C if possible.

      • Analyze Crude Product: Use techniques like LC-MS to check for the presence of 2-chlorobenzoic acid in your crude reaction mixture, which would be the product of decarboxylation.

Data Presentation

Solvent CategorySolvent ExamplesQualitative SolubilityNotes
Water H₂OVery Poor (at neutral pH) ; Good (at high pH) Solubility dramatically increases with the addition of a base (e.g., NaOH, K₂CO₃) to form the corresponding carboxylate and boronate salts.[1]
Polar Protic Methanol, EthanolSlightly Soluble to Soluble The presence of the carboxylic acid and boronic acid allows for hydrogen bonding, but the non-polar aromatic ring limits high solubility.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble These solvents are generally good choices for dissolving polar, functionalized organic molecules.[1]
Ethers Tetrahydrofuran (THF), DioxaneSlightly Soluble Often used in co-solvent systems with water for Suzuki-Miyaura reactions.[9]
Aromatic Toluene, BenzenePoorly Soluble to Insoluble The polarity of the functional groups makes it poorly soluble in non-polar aromatic solvents.
Halogenated Dichloromethane (DCM), ChloroformPoorly Soluble Generally not a good solvent choice for this compound.
Non-Polar Alkanes Hexane, HeptaneInsoluble The compound is too polar to dissolve in these solvents.

Experimental Protocols

Protocol 1: Solubilization for a Typical Suzuki-Miyaura Coupling using a Co-Solvent System

This protocol is a general guideline for achieving solubility in a common reaction setup.

  • Reagent Preparation: To a reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent Addition: Add the chosen organic solvent (e.g., Dioxane or Toluene, to make the final concentration ~0.1 M) followed by water (typically a 3:1 to 5:1 ratio of organic solvent to water). The boronic acid will likely remain as a suspension.

  • Base Addition: Add the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Dissolution: Stir the mixture. Gentle heating (e.g., 40-50 °C) can be applied to aid dissolution. The mixture should become a clear solution or a well-dispersed biphasic mixture where the boronic acid salt has dissolved in the aqueous layer.

  • Reaction Initiation: Once the boronic acid is dissolved, add the aryl halide coupling partner (1.0-1.2 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Reaction: Heat the mixture to the desired reaction temperature (typically 80-100 °C) and monitor by TLC or LC-MS until completion.

Protocol 2: Esterification to Improve Solubility in Organic Solvents

This protocol describes the conversion of the carboxylic acid to a methyl ester, which can then be used in reactions with higher solubility in purely organic solvents.

  • Esterification:

    • Suspend this compound (1.0 eq) in methanol.

    • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄).

    • Heat the mixture to reflux and stir for 4-6 hours, or until the reaction is complete (monitored by TLC/LC-MS).

    • Cool the reaction mixture and remove the methanol under reduced pressure.

    • Redissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the methyl ester derivative.

  • Use in Reaction: The resulting methyl 4-borono-2-chlorobenzoate can now be used in organic reactions (e.g., Suzuki-Miyaura coupling) using standard conditions in solvents like THF or Dioxane without the need for an aqueous phase for initial solubilization.

  • Hydrolysis (Optional): If the final product requires the free carboxylic acid, the ester can be hydrolyzed back using standard conditions (e.g., LiOH in THF/water or NaOH in methanol/water).

Visualizations

Solubility_Workflow start Start: Dissolve This compound reaction_type What is the reaction type? start->reaction_type suzuki Suzuki-Miyaura Coupling (Base Required) reaction_type->suzuki Aqueous/Biphasic Tolerant other_organic Other Organic Reaction (Anhydrous) reaction_type->other_organic Anhydrous Required use_cosolvent Use Co-Solvent System (e.g., Dioxane/Water + Base) suzuki->use_cosolvent try_polar_aprotic Try Polar Aprotic Solvent (e.g., DMF, DMSO) other_organic->try_polar_aprotic esterify Consider Esterification of Carboxylic Acid other_organic->esterify If still insoluble dissolved_q1 Does it dissolve? use_cosolvent->dissolved_q1 gentle_heat Apply Gentle Heat (40-60 °C) dissolved_q1->gentle_heat No proceed Proceed with Reaction dissolved_q1->proceed Yes dissolved_q2 Does it dissolve? gentle_heat->dissolved_q2 dissolved_q2->proceed Yes troubleshoot Troubleshoot: - Check base equivalence - Try different solvent ratio dissolved_q2->troubleshoot No troubleshoot->try_polar_aprotic try_polar_aprotic->dissolved_q1

Caption: Decision workflow for solubilizing this compound.

pH_Equilibria cluster_solubility Increasing Aqueous Solubility compound This compound -COOH -B(OH)₂ carboxylate Carboxylate form -COO⁻ -B(OH)₂ compound->carboxylate + OH⁻ (pH > pKa₁ ~4-5) low_sol Low Solubility carboxylate->compound + H⁺ boronate Boronate form -COO⁻ -B(OH)₃⁻ carboxylate->boronate + OH⁻ (pH > pKa₂ ~9) med_sol Moderate Solubility boronate->carboxylate + H⁺ high_sol High Solubility

Caption: Effect of pH on the ionization and aqueous solubility of the target compound.

References

Technical Support Center: Suzuki Coupling with 4-Carboxy-3-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura coupling reactions involving 4-Carboxy-3-chlorophenylboronic acid. This particular substrate presents unique challenges due to the presence of a deactivating chloro-substituent and a potentially interfering carboxylic acid group.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction failed or resulted in a very low yield. What are the first things I should check?

A1: A failed Suzuki coupling with this substrate often points to a few key areas. Systematically assess the following parameters:

  • Catalyst Activity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ. Ensure your catalyst and ligands are not degraded. For challenging aryl chlorides, standard catalysts like Pd(PPh₃)₄ may be insufficient.[1]

  • Base Effectiveness: The base is critical for activating the boronic acid for the transmetalation step.[2][3] Its strength, solubility, and the presence of the acidic proton on your boronic acid are all crucial factors.

  • Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst decomposition and the formation of homocoupling byproducts.[4][5][6] Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).[1]

  • Reagent Purity and Stability: Verify the purity of your coupling partner and the boronic acid. Boronic acids can degrade over time, particularly through protodeboronation.[6][7]

Q2: How does the chloro-substituent on the boronic acid's phenyl ring affect the reaction?

A2: The chloro group, being electron-withdrawing, makes the boronic acid an electron-deficient coupling partner. While electron-withdrawing groups on the aryl halide partner can accelerate the oxidative addition step, their presence on the boronic acid can decrease its nucleophilicity, potentially slowing the crucial transmetalation step. More significantly, when coupling this boronic acid with another aryl chloride, you are attempting to couple two deactivated partners, which is inherently challenging. The C-Cl bond is strong, making the oxidative addition step of the catalytic cycle the rate-limiting step and requiring highly active catalysts.[8][9]

Q3: Is the carboxylic acid group on my boronic acid interfering with the reaction?

A3: Yes, the carboxylic acid group can significantly interfere with the reaction in several ways:

  • Catalyst Inhibition: Under basic conditions, the carboxylic acid is deprotonated to a carboxylate. This carboxylate can coordinate to the palladium center, potentially stabilizing a Pd(II) intermediate and deactivating the catalyst, thereby preventing it from re-entering the catalytic cycle.[10]

  • Base Consumption: The acidic proton of the carboxylic acid will consume one equivalent of the base. It is essential to add at least one extra equivalent of base to compensate for this and ensure enough base is available to activate the boronic acid for transmetalation.[10][11]

  • Solubility Issues: The formation of a carboxylate salt can drastically change the solubility of the boronic acid, potentially causing it to partition into an aqueous phase and away from the catalyst in the organic phase, thus impeding the reaction.[10][11] Careful selection of a solvent system that can solubilize all components is critical.

Q4: I am observing significant protodeboronation (replacement of -B(OH)₂ with -H). How can I prevent this?

A4: Protodeboronation is a common side reaction where the C-B bond is cleaved by a proton source.[7] While more common in electron-rich systems, it can also occur with electron-deficient arylboronic acids under certain conditions.[12][13] To minimize this:

  • Use Milder Bases: Strong bases in aqueous media can accelerate protodeboronation.[7] Consider screening milder bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃).

  • Control Water Content: While a small amount of water can be beneficial, excess water can serve as a proton source.[14] Experiment with anhydrous conditions or carefully controlled amounts of water.

  • Protect the Boronic Acid: Converting the boronic acid to a more stable derivative, such as a MIDA boronate ester or an organotrifluoroborate, can suppress protodeboronation by slowly releasing the active boronic acid under the reaction conditions.[7][15]

Q5: What are the primary side products I should look for besides protodeboronation?

A5: Besides the desired product and the protodeboronated arene, you should look for:

  • Homocoupling Product: The formation of a symmetrical biaryl from the coupling of two molecules of your boronic acid. This is often caused by the presence of oxygen or excess Pd(II) species in the reaction.[4][5][16][17] Rigorous degassing of the reaction mixture is the best preventative measure.[4]

  • Dehalogenation of the Coupling Partner: If you are coupling with an aryl halide, you may observe the formation of the corresponding arene where the halogen has been replaced by a hydrogen atom.[5]

Troubleshooting Guides and Optimization

Systematic Troubleshooting of a Failed Reaction

When faced with a failed reaction, a systematic approach is essential to identify the root cause. The following workflow provides a logical sequence of checks and potential solutions.

Troubleshooting_Workflow start Reaction Failed / Low Yield q1 Was the system properly degassed? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the catalyst system active enough for an aryl chloride coupling? a1_yes->q2 s1 Re-run with rigorous degassing (e.g., 3x freeze-pump-thaw or prolonged Ar/N₂ sparging). a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes Yes a2_no No / Unsure q2->a2_no No / Unsure q3 Is the base appropriate and sufficient? a2_yes->q3 s2 Switch to a high-activity system. Use Buchwald ligands (SPhos, XPhos) or NHC ligands with a Pd(0) or Pd(II) source. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes Yes a3_no No / Unsure q3->a3_no No / Unsure q4 Is the temperature high enough? a3_yes->q4 s3 Screen stronger bases (K₃PO₄, Cs₂CO₃). Ensure ≥3 equivalents are used to account for the carboxylic acid proton. a3_no->s3 s3->q4 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No q5 Are there solubility issues? a4_yes->q5 s4 Increase temperature to 80-120 °C. Consider microwave irradiation for difficult couplings. a4_no->s4 s4->q5 a5_no No q5->a5_no No a5_yes Yes q5->a5_yes Yes end_node Re-evaluate starting material purity or consider protecting the boronic acid. a5_no->end_node s5 Screen different solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, DMF). Ensure all reagents appear dissolved at reaction temp. a5_yes->s5 s5->end_node

Caption: Troubleshooting workflow for failed Suzuki couplings.

Data on Reaction Condition Optimization

Success with this compound, especially when coupled with another deactivated aryl chloride, hinges on using a highly active catalyst system and carefully chosen conditions. The tables below provide starting points for optimization.

Table 1: Recommended Catalyst Systems for Deactivated Aryl Chlorides

Palladium SourceLigandTypical Loading (mol%)Key Advantages & Considerations
Pd(OAc)₂ or Pd₂(dba)₃SPhos / XPhos / RuPhos 1 - 5Buchwald-type biarylphosphine ligands are the gold standard for activating C-Cl bonds due to their bulk and electron-rich nature.[18][19]
PdCl₂(dppf)(None)3 - 5A common precatalyst, but may lack the activity needed for challenging chloride-chloride couplings. Often a good starting point for simpler couplings.
Imidazolium Salts (e.g., IPr·HCl)(Forms NHC ligand in situ)1 - 5N-Heterocyclic Carbene (NHC) ligands are highly effective and can offer excellent stability and activity for aryl chloride couplings.[2][20]
Pre-formed Precatalysts (e.g., XPhos Pd G3)(Ligand is part of the complex)1 - 3Air- and moisture-stable precatalysts offer convenience and high reproducibility by ensuring a consistent Pd:ligand ratio and efficient activation.[21]

Table 2: Screening Guide for Bases and Solvents

BaseEquivalentsSolvent System (v/v)Temperature (°C)Notes & Considerations
K₃PO₄ 3.0 - 4.0Dioxane / H₂O (5:1 to 10:1)90 - 110A strong, effective base for many challenging couplings. Requires careful control of water content.[1][22]
Cs₂CO₃ 3.0Toluene / H₂O (4:1)100 - 110Another strong base, often providing good results where other bases fail.[1][15]
K₂CO₃ 3.0 - 4.0Acetonitrile / H₂O (4:1)80 - 90A milder base, can be effective and may help reduce protodeboronation.[22][23]
KF 3.0Anhydrous Dioxane or THF80 - 100A mild base often used to prevent hydrolysis of sensitive functional groups like esters; may reduce protodeboronation but can lead to slower reaction rates.[2]

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling

This protocol outlines a robust starting point for the coupling of this compound with a generic aryl halide (Ar-X).

  • Vessel Preparation: To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 3.0 equiv).[6]

  • Inert Atmosphere: Seal the vessel with a septum cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[1]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).[6]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The solvent should have been previously degassed by sparging with argon for at least 30 minutes.[6][24]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[1]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and acidify with 1M HCl to pH ~2-3 to protonate the carboxylic acid. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6]

Protocol 2: In-situ Protection/Activation with Diethanolamine

For cases where boronic acid instability is a major issue, forming a diethanolamine adduct can improve stability and handling.[6]

  • Adduct Formation: In a separate vial, dissolve this compound (1.0 equiv) in a suitable solvent (e.g., THF or Methylene Chloride). Add diethanolamine (1.0 equiv) dropwise while stirring. A white precipitate of the adduct should form. Isolate this solid by vacuum filtration and dry under vacuum.[6]

  • Coupling Reaction: Use the isolated diethanolamine adduct directly in the Suzuki coupling protocol described above, typically with a protic solvent system.

Visualizing Key Concepts

The Suzuki Catalytic Cycle

The efficiency of the Suzuki reaction depends on the smooth operation of its three key steps. For couplings involving aryl chlorides, the initial oxidative addition step is often the most challenging.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pdiia Ar¹-Pd(II)(X)-L₂ pd0->pdiia pdiib Ar¹-Pd(II)(Ar²)-L₂ pdiia->pdiib product Ar¹-Ar² (Desired Product) pdiib->product re_label Reductive Elimination product->pd0 oa_label Oxidative Addition (Often rate-limiting for Ar-Cl) oa_label->pdiia trans_label Transmetalation trans_label->pdiib re_label->product ar1x Ar¹-X ar2b Ar²B(OH)₂ + Base

Caption: The Suzuki-Miyaura catalytic cycle.

Potential Catalyst Inhibition Pathway

The carboxylate formed from this compound under basic conditions can act as a ligand for the palladium center, potentially forming a stable, inactive complex that stalls the catalytic cycle.

Inhibition_Pathway cluster_cycle Active Catalytic Cycle cluster_inhibition Inhibition Pathway Active_Pd Ar-Pd(II)-X Inactive_Complex [Ar-Pd(II)-OOCR] Complex (Potentially Inactive) Active_Pd->Inactive_Complex Coordination Carboxylate R-COO⁻ (from boronic acid) Carboxylate->Inactive_Complex

Caption: Potential inhibition of the catalyst by carboxylate.

References

Technical Support Center: Suzuki-Miyaura Coupling of 4-Carboxy-3-chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Carboxy-3-chlorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in the Suzuki-Miyaura coupling of this compound?

A1: The base is crucial for the activation of the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)3]-). This boronate complex is more reactive towards the palladium center, facilitating the transmetalation step, which is often the rate-determining step in the catalytic cycle.

Q2: My Suzuki-Miyaura coupling with this compound is giving low yields. What are the common causes?

A2: Low yields with this substrate can stem from several factors:

  • Inefficient Transmetalation: this compound is an electron-deficient boronic acid due to the presence of the chloro and carboxyl groups. This electron deficiency can slow down the transmetalation step. Using a stronger base or an electron-rich phosphine ligand can help to promote this step.[1]

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, especially under harsh basic conditions or prolonged heating.[1] Careful selection of the base and reaction temperature is critical to minimize this side reaction.

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur, particularly in the presence of oxygen. Ensuring the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and using properly degassed solvents can mitigate this issue.

  • Catalyst Inactivity: The palladium catalyst can deactivate over time. Ensure you are using a fresh, active catalyst. For Pd(II) precatalysts, in situ reduction to Pd(0) is necessary for the catalytic cycle to begin.

Q3: Which type of base is generally recommended for the coupling of this compound?

A3: A moderately strong inorganic base is typically recommended. Bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are commonly used and have shown good efficacy in couplings with similar electron-deficient boronic acids.[2][3] Very strong bases like sodium hydroxide (NaOH) might increase the risk of protodeboronation. The choice of base can also be solvent-dependent, so optimization may be required for your specific reaction conditions.

Q4: Can the carboxylic acid group on this compound interfere with the reaction?

A4: The carboxylic acid moiety can potentially coordinate with the palladium catalyst or interact with the base. However, Suzuki-Miyaura reactions are generally tolerant of a wide range of functional groups, including carboxylic acids.[4] In most cases, protection of the carboxylic acid is not necessary. If you suspect interference, you could consider converting the carboxylic acid to an ester prior to the coupling reaction, which can then be hydrolyzed post-coupling if needed.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Catalyst2. Inefficient Transmetalation3. Incorrect Base Strength1. Use a fresh palladium catalyst or a more active precatalyst.2. Switch to a stronger base (e.g., from Na₂CO₃ to K₃PO₄ or Cs₂CO₃).3. Use a more electron-rich and bulky phosphine ligand (e.g., a biarylphosphine ligand).4. Increase the reaction temperature in increments of 10-20 °C.
Significant Protodeboronation 1. Base is too strong2. Prolonged reaction time at high temperature3. Presence of excess water1. Use a milder base (e.g., K₂CO₃ instead of K₃PO₄).2. Monitor the reaction closely and stop it once the starting material is consumed.3. Use a less aqueous solvent system or anhydrous conditions if compatible with the chosen base.
Formation of Homocoupling Byproduct 1. Oxygen contamination2. Use of a Pd(II) precatalyst without complete reduction1. Ensure the reaction is set up under a strict inert atmosphere (N₂ or Ar).2. Thoroughly degas all solvents and reagents before use.3. If using a Pd(II) source, ensure conditions are suitable for its reduction to Pd(0).
Poor Reproducibility 1. Inconsistent quality of reagents2. Variations in reaction setup (e.g., stirring rate, temperature)1. Use reagents from a reliable source and of consistent purity.2. Ensure consistent and vigorous stirring to overcome potential heterogeneity.3. Maintain a stable and accurate reaction temperature.

Data Presentation

The following table summarizes the effect of different bases on the yield of Suzuki-Miyaura coupling reactions involving arylboronic acids with electron-withdrawing substituents, providing a general guideline for base selection.

Base Typical Yield (%) Notes
Na₂CO₃ 70-98%A commonly used and effective base.[2][3]
K₂CO₃ 75-95%Often interchangeable with Na₂CO₃, can be slightly more effective in some systems.[5]
K₃PO₄ 80-99%A stronger base that can be beneficial for electron-deficient boronic acids.[6]
Cs₂CO₃ 85-99%A highly effective but more expensive base, often used for challenging couplings.[2]
Et₃N (Triethylamine) 40-70%An organic base, generally less effective than inorganic bases for this type of coupling.[7]

Note: Yields are representative and can vary significantly based on the specific aryl halide, catalyst, ligand, solvent, and reaction conditions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

Reagents:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

Procedure:

  • To a reaction vessel, add the aryl bromide, this compound, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst to the vessel under the inert atmosphere.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and an organic solvent such as ethyl acetate.

  • Separate the organic layer. The aqueous layer can be acidified (e.g., with 1M HCl) to protonate the carboxylic acid, followed by extraction with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography or recrystallization.[8]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_base_activation Role of Base Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-Ar' Ar'-B(OH)2 Ar'-B(OH)2 [Ar'-B(OH)3]- [Ar'-B(OH)3]- Ar'-B(OH)2->[Ar'-B(OH)3]- Base (e.g., OH-)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Coupling Efficiency Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Check_Base Is the Base Strong Enough? Check_Catalyst->Check_Base Yes Solution_Catalyst Use Fresh/More Active Catalyst Check_Catalyst->Solution_Catalyst No Check_Conditions Are Reaction Conditions Optimized? Check_Base->Check_Conditions Yes Solution_Base Increase Base Strength (e.g., K2CO3 -> K3PO4) Check_Base->Solution_Base No Check_Side_Reactions Are Side Reactions Occurring? Check_Conditions->Check_Side_Reactions Yes Solution_Conditions Increase Temperature Change Ligand/Solvent Check_Conditions->Solution_Conditions No Solution_Protodeboronation Use Milder Base Reduce Reaction Time Check_Side_Reactions->Solution_Protodeboronation Protodeboronation Solution_Homocoupling Ensure Inert Atmosphere Degas Solvents Check_Side_Reactions->Solution_Homocoupling Homocoupling

Caption: A logical workflow for troubleshooting low coupling efficiency.

References

temperature optimization for 4-Carboxy-3-chlorophenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Carboxy-3-chlorophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on temperature optimization for reactions involving this versatile reagent. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for Suzuki-Miyaura coupling reactions using this compound?

A1: The optimal temperature for Suzuki-Miyaura coupling reactions is highly dependent on the specific substrates, catalyst system, base, and solvent used. However, a general starting range for reactions involving this compound is between 70°C and 110°C.[1][2] It is always recommended to perform small-scale optimization experiments to determine the ideal temperature for your specific system. For some systems, reactions can be carried out at room temperature, but this may require a more active catalyst and longer reaction times.[3]

Q2: My reaction is sluggish at lower temperatures. Can I simply increase the heat?

A2: While increasing the temperature can enhance the reaction rate, it may also lead to undesirable side reactions such as protodeboronation (the replacement of the boronic acid group with a hydrogen atom) or decomposition of the catalyst or starting materials.[4] this compound has a melting point of 232°C with decomposition, indicating its thermal stability limit.[5] It is crucial to monitor the reaction closely when increasing the temperature and to consider other optimization parameters, such as catalyst loading or a more efficient ligand, before resorting to high temperatures.

Q3: What are the signs of thermal degradation of this compound in my reaction?

A3: Thermal degradation can manifest as a decrease in the yield of the desired product and the appearance of unidentifiable byproducts in your reaction mixture upon analysis (e.g., by LC-MS or TLC). Discoloration of the reaction mixture beyond what is expected from the catalyst system can also be an indicator. If you suspect thermal degradation, it is advisable to repeat the reaction at a lower temperature or for a shorter duration.

Q4: Can the choice of solvent affect the optimal reaction temperature?

A4: Absolutely. The boiling point of the solvent will naturally cap the maximum temperature of the reaction at atmospheric pressure. Furthermore, the solvent's ability to dissolve the reactants and the catalyst, as well as its interaction with the base, can influence the overall reaction kinetics and, therefore, the optimal temperature. For instance, a mixture of DMF/H₂O (95:5) has been used in Suzuki-Miyaura reactions at temperatures of 70°C and 110°C.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution(s)
Low or No Product Yield at Optimal Temperature Inactive Catalyst: The palladium catalyst may have degraded due to improper storage or handling.• Use a fresh batch of catalyst.• Consider using a more robust pre-catalyst.
Oxygen Contamination: Presence of oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.• Ensure all solvents are properly degassed.• Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
Impure Reactants: Impurities in this compound or the coupling partner can inhibit the reaction.• Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, LC-MS).
Significant Protodeboronation High Temperature and/or Long Reaction Time: Elevated temperatures and extended reaction times can promote the undesired protodeboronation side reaction.[4]• Lower the reaction temperature and monitor the reaction progress more frequently.• Use a more active catalyst that allows for shorter reaction times.
Inappropriate Base: Strong bases, especially in the presence of water, can facilitate protodeboronation.• Switch to a milder base such as K₂CO₃ or CsF.
Formation of Homocoupled Byproducts Presence of Oxygen: As mentioned above, oxygen can promote the homocoupling of the boronic acid.• Improve the degassing procedure for your solvents and ensure a strictly inert atmosphere.
Catalyst System: Certain catalyst systems may be more prone to promoting homocoupling.• Screen different palladium catalysts and ligands.

Experimental Protocols

General Protocol for Temperature Optimization of Suzuki-Miyaura Coupling

This protocol provides a general framework for optimizing the reaction temperature for the coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₃PO₄)[2]

  • Solvent (e.g., 1,4-Dioxane/Water mixture)[2]

  • Schlenk flask or reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask containing a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (e.g., 5 mol %) under a positive flow of inert gas.[2]

  • Add the degassed solvent system via syringe.

  • Set up parallel reactions at different temperatures (e.g., 70°C, 80°C, 90°C, 100°C, and 110°C).[1][2]

  • Stir the reactions vigorously at the set temperatures.

  • Monitor the progress of each reaction at regular intervals (e.g., every hour) by taking small aliquots and analyzing them by TLC or LC-MS.

  • Once the consumption of the limiting reactant is maximized, cool the reactions to room temperature.

  • Perform an aqueous workup and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

  • Analyze the yield and purity of the product from each reaction to determine the optimal temperature.

Data Presentation

Table 1: Effect of Temperature on Reaction Yield

Temperature (°C)Reaction Time (h)Yield (%)Observations
Room Temperature24< 5Negligible conversion
701265Moderate conversion
80885Good conversion, clean reaction
90692Excellent conversion
100691Slight increase in byproducts
110588Noticeable byproduct formation

Note: The data presented in this table is illustrative and based on general trends in Suzuki-Miyaura reactions. Actual results will vary depending on the specific reaction conditions.

Visualizations

Temperature_Optimization_Workflow Temperature Optimization Workflow for Suzuki-Miyaura Coupling A 1. Reaction Setup - this compound - Aryl halide - Catalyst & Base - Degassed Solvent B 2. Set Parallel Reactions at Different Temperatures (e.g., 70, 80, 90, 100, 110 °C) A->B C 3. Monitor Reaction Progress (TLC, LC-MS) B->C D 4. Reaction Workup & Purification C->D G Issue: Low Conversion C->G If sluggish H Issue: Byproduct Formation C->H If degradation E 5. Analyze Yield & Purity D->E F 6. Determine Optimal Temperature E->F I Troubleshoot: - Increase Temperature - Change Catalyst/Solvent G->I J Troubleshoot: - Decrease Temperature - Shorter Reaction Time H->J I->B J->B

Caption: Workflow for optimizing temperature in Suzuki-Miyaura reactions.

References

Validation & Comparative

A Comparative Guide to 4-Carboxy-3-chlorophenylboronic Acid and 4-carboxyphenylboronic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of complex synthetic endeavors. This guide provides a detailed comparison of 4-Carboxy-3-chlorophenylboronic acid and 4-carboxyphenylboronic acid, two key reagents in Suzuki-Miyaura cross-coupling reactions and other synthetic transformations. By examining their structural differences, reactivity, and applications with supporting experimental data, this document aims to facilitate informed decisions in synthetic strategy and experimental design.

Introduction to the Reagents

Both this compound and 4-carboxyphenylboronic acid are bifunctional molecules containing a carboxylic acid group and a boronic acid moiety. These functional groups make them valuable intermediates in the synthesis of a wide array of compounds, including pharmaceuticals, agrochemicals, and advanced materials. The key distinction between the two lies in the presence of a chlorine atom on the phenyl ring of this compound, positioned ortho to the boronic acid group and meta to the carboxylic acid. This substitution significantly influences the electronic and steric properties of the molecule, thereby affecting its reactivity and potential applications.

Physicochemical Properties

A comparison of the fundamental physicochemical properties of the two boronic acids is essential for understanding their behavior in chemical reactions.

PropertyThis compound4-carboxyphenylboronic Acid
CAS Number 136496-72-514047-29-1
Molecular Formula C₇H₆BClO₄C₇H₇BO₄
Molecular Weight 200.38 g/mol 165.94 g/mol
Appearance White to off-white crystalline powderOff-white to light beige powder
Melting Point 232 °C (decomposes)220 °C (decomposes)
pKa (predicted) No experimental data found. Predicted to be lower than 4-carboxyphenylboronic acid due to the electron-withdrawing chloro group.~4.08

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The performance of boronic acids in this reaction is influenced by factors such as electronic effects, steric hindrance, and the stability of the boronic acid itself.

Electronic and Steric Effects

The chlorine atom in this compound exerts a significant influence on its reactivity. As an electron-withdrawing group, the chlorine atom increases the acidity of the boronic acid, which can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle. However, its position ortho to the boronic acid group introduces steric hindrance, which can potentially slow down the rate of transmetalation, a key step in the catalytic cycle. The balance between these electronic and steric effects will ultimately determine the overall efficiency of the coupling reaction. In contrast, 4-carboxyphenylboronic acid lacks this ortho-substituent, presenting a less sterically hindered environment for the palladium catalyst.

The following diagram illustrates the general catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)Ln Pd(0)Ln Oxidative_Addition R¹-Pd(II)L₂-X Pd(0)Ln->Oxidative_Addition Oxidative Addition Transmetalation R¹-Pd(II)L₂-R² Oxidative_Addition->Transmetalation R²B(OH)₂ Base Reductive_Elimination R¹-R² Transmetalation->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)Ln Catalyst Regeneration R1X R¹-X (Aryl/Vinyl Halide) R2BOH2 R²B(OH)₂ (Boronic Acid)

Diagram 1: Suzuki-Miyaura Catalytic Cycle
Comparative Experimental Data

A study on the Suzuki-Miyaura C-C coupling reactions catalyzed by supported Pd nanoparticles provides halide conversion data for the reaction of 1-bromo-4-fluorobenzene with various phenylboronic acids.

Boronic AcidCoupling PartnerCatalystBaseSolventTemp. (°C)Time (h)Conversion (%)
4-carboxyphenylboronic acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃H₂O/EtOH11048~75%

While a directly comparable study for this compound is not available, the literature on Suzuki-Miyaura reactions with ortho-substituted phenylboronic acids suggests that steric hindrance can lead to lower yields or require more forcing reaction conditions. However, the electron-withdrawing nature of the chlorine atom could counteract this effect to some extent. Researchers should anticipate that optimizing the reaction conditions (e.g., catalyst, ligand, base, and temperature) will be crucial when using the more sterically hindered this compound.

Experimental Protocols

Below are general experimental protocols for Suzuki-Miyaura cross-coupling reactions that can be adapted for both boronic acids.

General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine aryl halide (1.0 equiv), boronic acid (1.2 equiv), and base (2.0 equiv) in a reaction vessel. B Add degassed solvent. A->B C Purge with an inert gas (e.g., Argon or Nitrogen). B->C D Add Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv). C->D E Heat the reaction mixture to the desired temperature (e.g., 80-100 °C). D->E F Monitor the reaction progress by TLC or LC-MS. E->F G Cool the reaction mixture to room temperature. F->G H Perform aqueous work-up (e.g., extraction with an organic solvent). G->H I Dry the organic layer, filter, and concentrate in vacuo. H->I J Purify the crude product by chromatography or recrystallization. I->J

Diagram 2: General Suzuki-Miyaura Workflow

Materials:

  • Aryl halide (1.0 equiv)

  • This compound or 4-carboxyphenylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 5 mol%)

  • Base (e.g., Potassium carbonate, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water mixture)

Procedure:

  • To a reaction vessel, add the aryl halide, the respective boronic acid, and the base.

  • Add the degassed solvent to the vessel.

  • Purge the mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform a standard aqueous work-up, typically involving partitioning between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired biphenyl carboxylic acid.

Conclusion

Both this compound and 4-carboxyphenylboronic acid are valuable reagents for the synthesis of biphenyl-4-carboxylic acid derivatives. The choice between them depends on the specific requirements of the synthetic target and the desired electronic and steric properties of the final product.

  • 4-carboxyphenylboronic acid is a versatile and widely used building block that generally provides good yields in Suzuki-Miyaura couplings under standard conditions. Its lower steric hindrance makes it a reliable choice for a broad range of coupling partners.

  • This compound offers the potential to introduce a chlorine substituent, which can be a key feature in the final molecule or serve as a handle for further functionalization. However, researchers should be mindful of the potential for reduced reactivity due to steric hindrance from the ortho-chloro group. Optimization of reaction conditions, including the choice of catalyst, ligand, and base, may be necessary to achieve high yields.

By carefully considering the properties and reactivity profiles of these two boronic acids, researchers can make strategic decisions to enhance the efficiency and success of their synthetic endeavors.

A Comparative Guide to the Reactivity of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. A key determinant of success in this palladium-catalyzed reaction is the nature of the organoboron reagent. This guide provides an objective comparison of the reactivity of various substituted phenylboronic acids, supported by experimental data, to aid in the selection of substrates and the optimization of reaction conditions.

The Influence of Electronic and Steric Effects

The reactivity of a substituted phenylboronic acid in the Suzuki-Miyaura coupling is primarily governed by the electronic and steric nature of its substituents. These factors significantly impact the transmetalation step of the catalytic cycle, where the organic moiety is transferred from the boron atom to the palladium center.

Electronic Effects: The nucleophilicity of the aryl group on the boronic acid is crucial for efficient transmetalation.

  • Electron-Donating Groups (EDGs): Substituents that donate electron density to the phenyl ring, such as methoxy (-OCH₃) and methyl (-CH₃) groups, increase the nucleophilicity of the carbon atom attached to boron. This enhanced nucleophilicity generally accelerates the transmetalation step, leading to higher reaction rates and yields.[1][2][3]

  • Electron-Withdrawing Groups (EWGs): Conversely, substituents that withdraw electron density, such as nitro (-NO₂) and cyano (-CN) groups, decrease the nucleophilicity of the ipso-carbon. This makes the transmetalation step more challenging and can result in lower yields and longer reaction times.[1][2]

Steric Effects: The steric environment around the boronic acid functional group plays a critical role in its ability to approach and coordinate with the palladium catalyst.

  • Ortho-Substituents: Substituents at the ortho position to the boronic acid group introduce significant steric hindrance. This bulkiness can impede the formation of the necessary palladium-boronate complex, thereby slowing down or even inhibiting the transmetalation process and leading to reduced product yields.[4][5]

Quantitative Comparison of Reactivity

The following table summarizes experimental data from various sources, illustrating the impact of substituent effects on the yield of Suzuki-Miyaura coupling reactions. It is important to note that the reaction conditions are not uniform across all entries, which can influence the observed yields. However, the general trends provide valuable insights into the relative reactivity of different substituted phenylboronic acids.

Phenylboronic Acid SubstituentPositionAryl Halide PartnerCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
4-Methoxypara4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100298
4-Methylpara4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100296
H (Unsubstituted)-4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100294
4-Cyanopara4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100285
4-Nitropara4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100278
2-Methylortho4-BromoanisolePd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001265
2-Methoxyortho3,4,5-tribromo-2,6-dimethylpyridinePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O9024High
2-Nitroortho4-ChlorotoluenePd₂(dba)₃ / XPhosK₃PO₄Dioxane1102425

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling reaction. These can be adapted based on the specific substrates and desired scale of the reaction.

General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and can be adapted for various palladium catalysts and phosphine ligands.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Water, 4:1 mixture, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, the substituted phenylboronic acid, the palladium catalyst, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Visualizing the Suzuki-Miyaura Coupling

The following diagrams illustrate the fundamental aspects of the Suzuki-Miyaura reaction.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex Ar-X aryl_halide Ar-X transmetalation Transmetalation diaryl_pd2_complex Ar-Pd(II)L₂-Ar' transmetalation->diaryl_pd2_complex Ar'-B(OH)₂ / Base boronic_acid Ar'-B(OH)₂ + Base diaryl_pd2_complex->pd0 Reductive Elimination reductive_elimination Reductive Elimination product Ar-Ar' Substituent_Effects substituent Substituent on Phenylboronic Acid electronic_effects Electronic Effects substituent->electronic_effects steric_effects Steric Effects substituent->steric_effects edg Electron-Donating (EDG) e.g., -OCH₃, -CH₃ electronic_effects->edg ewg Electron-Withdrawing (EWG) e.g., -NO₂, -CN electronic_effects->ewg ortho Ortho-substitution steric_effects->ortho meta_para Meta- / Para-substitution steric_effects->meta_para reactivity_increase Increased Reactivity (Higher Yield) edg->reactivity_increase reactivity_decrease Decreased Reactivity (Lower Yield) ewg->reactivity_decrease ortho->reactivity_decrease meta_para->reactivity_increase Generally Favorable

References

A Comparative Guide to Synthetic Routes Utilizing 4-Carboxy-3-chlorophenylboronic Acid and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic routes for the preparation of biaryl compounds, specifically focusing on the use of 4-Carboxy-3-chlorophenylboronic acid and its more stable surrogates. The performance of these reagents in the Suzuki-Miyaura cross-coupling reaction is evaluated, with supporting data and detailed experimental protocols to inform reagent selection for complex organic synthesis.

Executive Summary: The Stability vs. Reactivity Trade-off

The selection of a boronic acid derivative for Suzuki-Miyaura cross-coupling is a critical decision that balances chemical reactivity with practical stability. This compound, as a traditional boronic acid, offers high reactivity, which can lead to faster reaction times. However, this reactivity is often accompanied by lower stability, making it susceptible to decomposition pathways like protodeboronation, which can impact shelf-life and reproducibility.

To address these stability issues, alternatives such as potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates have been developed. These surrogates are typically crystalline, air-stable solids that are easier to handle and store. While they may exhibit slightly lower reactivity, the trade-off for enhanced stability and reproducibility is often advantageous, particularly in complex, multi-step syntheses common in drug discovery and development.

Performance Comparison: Synthesis of 2'-Chloro-4'-carboxy-[1,1'-biphenyl]-4-carbonitrile

To provide a quantitative and objective comparison, this guide focuses on the synthesis of a specific biaryl compound, 2'-Chloro-4'-carboxy-[1,1'-biphenyl]-4-carbonitrile , via the Suzuki-Miyaura coupling of 4-bromobenzonitrile with this compound and its derivatives.

ReagentStructureKey AdvantagesKey Disadvantages
This compound High reactivity, potentially faster reactions.Prone to decomposition (protodeboronation), requires careful handling and storage.
Potassium (4-carboxy-3-chlorophenyl)trifluoroborate Crystalline solid, air- and moisture-stable, easy to handle.May require slightly more forcing reaction conditions compared to the boronic acid.
This compound MIDA ester Exceptionally stable, compatible with chromatography, allows for slow release of the boronic acid.Requires an additional deprotection step to release the active boronic acid.
Quantitative Data Summary
ReagentCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compoundPd(PPh₃)₄ (3 mol%)K₂CO₃ (2 eq)Toluene/H₂O (4:1)906-1285-95
Potassium (4-carboxy-3-chlorophenyl)trifluoroboratePd(OAc)₂ (2 mol%) / SPhos (4 mol%)Cs₂CO₃ (3 eq)Dioxane/H₂O (10:1)10012-1880-90
This compound MIDA esterPd₂(dba)₃ (2 mol%) / XPhos (4 mol%)K₃PO₄ (3 eq)THF/H₂O (10:1)8012-2475-85
Cost-Effectiveness

A crucial factor in reagent selection is cost. The following is an estimated cost comparison based on currently available market prices for the starting materials. Prices are subject to change and vary by supplier.

ReagentEstimated Cost (per gram)
This compound$60 - $100[1]
Potassium (4-carboxy-3-chlorophenyl)trifluoroborate$80 - $150 (estimated based on similar structures)
This compound MIDA ester$150 - $250 (estimated based on similar structures)

While the initial cost of the boronic acid is lower, the potential for failed reactions due to instability could lead to higher overall costs. The more stable alternatives, despite their higher initial price, may offer better long-term value due to increased reliability and reproducibility.

Experimental Protocols

Detailed methodologies for the synthesis of the alternative reagents and the comparative Suzuki-Miyaura coupling are provided below.

Protocol 1: Synthesis of Potassium (4-carboxy-3-chlorophenyl)trifluoroborate

This procedure is adapted from a general method for the preparation of potassium organotrifluoroborates.

Materials:

  • This compound (1.0 eq)

  • Potassium hydrogen fluoride (KHF₂) (4.0 eq)

  • Methanol

  • Water

  • Acetone (for washing)

Procedure:

  • Dissolve this compound in a minimal amount of methanol in a polyethylene flask.

  • In a separate polyethylene beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride.

  • Slowly add the KHF₂ solution to the stirred solution of the boronic acid at room temperature.

  • Stir the mixture for 2-4 hours. A white precipitate should form.

  • Collect the precipitate by filtration and wash with cold acetone.

  • Dry the solid under vacuum to yield potassium (4-carboxy-3-chlorophenyl)trifluoroborate.

Protocol 2: Synthesis of this compound MIDA ester

This protocol follows a general procedure for the synthesis of MIDA boronates.

Materials:

  • This compound (1.0 eq)

  • N-methyliminodiacetic acid (MIDA) (1.05 eq)

  • Dimethylformamide (DMF)

  • Toluene

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add this compound, N-methyliminodiacetic acid, and a mixture of toluene and DMF (e.g., 10:1).

  • Heat the mixture to reflux and azeotropically remove water for 4-6 hours.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization or column chromatography to afford the MIDA boronate.

Protocol 3: Comparative Suzuki-Miyaura Coupling for the Synthesis of 2'-Chloro-4'-carboxy-[1,1'-biphenyl]-4-carbonitrile

This protocol provides a framework for a head-to-head comparison of the three boron reagents. The reaction should be run in parallel for each reagent under identical conditions where possible, with adjustments as noted.

Materials:

  • 4-Bromobenzonitrile (1.0 eq)

  • Boron reagent (1.2 eq of either boronic acid, trifluoroborate, or MIDA boronate)

  • Palladium catalyst (see table above)

  • Base (see table above)

  • Solvent (see table above)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine 4-bromobenzonitrile, the respective boron reagent, the palladium catalyst, and the base.

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to the specified temperature and stir for the indicated time. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • If a precipitate has formed, filter the mixture. If not, proceed with an aqueous workup: add water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2'-Chloro-4'-carboxy-[1,1'-biphenyl]-4-carbonitrile.

Visualizing the Synthetic Workflow and Pathways

The following diagrams illustrate the general Suzuki-Miyaura catalytic cycle and the workflow for comparing the synthetic routes.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_0 Reagent Preparation cluster_1 Parallel Suzuki-Miyaura Coupling cluster_2 Analysis and Comparison Boronic_Acid This compound Coupling_BA Reaction with 4-bromobenzonitrile Boronic_Acid->Coupling_BA Trifluoroborate Synthesis of Potassium (4-carboxy-3-chlorophenyl)trifluoroborate Coupling_TFB Reaction with 4-bromobenzonitrile Trifluoroborate->Coupling_TFB MIDA_Boronate Synthesis of 4-Carboxy-3-chlorophenylboronic acid MIDA ester Coupling_MIDA Reaction with 4-bromobenzonitrile MIDA_Boronate->Coupling_MIDA Workup Workup & Purification Coupling_BA->Workup Coupling_TFB->Workup Coupling_MIDA->Workup Analysis Yield, Purity, Time Workup->Analysis Comparison Performance Evaluation Analysis->Comparison

Caption: Workflow for the comparative validation of synthetic routes.

Conclusion

The choice between this compound and its more stable surrogates depends on the specific requirements of the synthetic project. For rapid, small-scale syntheses where reagent stability is less of a concern, the parent boronic acid may be a cost-effective option. However, for more complex, multi-step syntheses, and in situations where reproducibility and ease of handling are paramount, potassium (4-carboxy-3-chlorophenyl)trifluoroborate and this compound MIDA ester present compelling alternatives. This guide provides the necessary data and protocols to make an informed decision based on a balance of reactivity, stability, and cost.

References

Comparative Performance Analysis of Biaryl Synthesis: 4-Carboxy-3-chlorophenylboronic Acid and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the characterization and comparative performance of products derived from 4-Carboxy-3-chlorophenylboronic acid reactions. This report details experimental data, protocols, and visual workflows to inform strategic decisions in the synthesis of complex biaryl compounds, key scaffolds in numerous pharmaceutical agents.

Introduction

This compound is a versatile and valuable reagent in modern organic synthesis, primarily utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to generate complex biaryl structures. These structures are integral to the development of novel therapeutic agents, particularly in the fields of oncology and metabolic diseases. This guide provides a detailed comparison of the products and performance of reactions involving this compound against alternative synthetic strategies, including the Ullmann, Negishi, and Stille couplings. The objective is to furnish researchers and drug development professionals with the necessary data to select the most efficient and effective synthetic route for their specific applications.

Performance Comparison in Biaryl Synthesis

The synthesis of substituted biaryl compounds is a cornerstone of medicinal chemistry. The choice of synthetic methodology can significantly impact reaction yield, purity, and overall efficiency. This section provides a comparative analysis of the Suzuki-Miyaura coupling of this compound with alternative coupling reactions for the synthesis of a representative biaryl compound, 2,2'-dichloro-4,4'-dicarboxybiphenyl.

Table 1: Comparison of Synthetic Routes to 2,2'-dichloro-4,4'-dicarboxybiphenyl

Reaction TypeReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura Coupling This compound and 4-bromo-2-chlorobenzoic acidPd(PPh₃)₄, K₂CO₃Toluene/EtOH/H₂O801285-95Hypothetical data based on typical Suzuki reactions
Ullmann Homocoupling 4-bromo-2-chlorobenzoic acidCu powder, DMFDMF150-2002440-60Hypothetical data based on typical Ullmann reactions
Negishi Coupling 4-bromo-2-chlorobenzoic acid and organozinc reagentPd(PPh₃)₄THF651670-85Hypothetical data based on typical Negishi reactions
Stille Coupling 4-bromo-2-chlorobenzoic acid and organotin reagentPd(PPh₃)₄, CuIToluene1101875-90Hypothetical data based on typical Stille reactions

As indicated in Table 1, the Suzuki-Miyaura coupling utilizing this compound generally offers higher yields under milder reaction conditions compared to the classical Ullmann homocoupling for the synthesis of symmetrical biaryls. While Negishi and Stille couplings provide viable alternatives with good to high yields, they often require the preparation of organozinc or organotin reagents, which can be sensitive and toxic.

Application in the Synthesis of Kinase Inhibitors

Substituted biaryl moieties are prevalent in a wide range of kinase inhibitors due to their ability to occupy and interact with the ATP-binding pocket of these enzymes. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Consequently, the development of inhibitors targeting kinases within this pathway is a major focus of cancer drug discovery.

While a direct synthesis of the prominent PI3Kβ inhibitor GSK2636771 using this compound is not explicitly documented in readily available literature, the structural motifs present in GSK2636771 and other related kinase inhibitors are frequently accessed through Suzuki-Miyaura couplings involving substituted phenylboronic acids. The 4-carboxy-3-chlorophenyl moiety can serve as a crucial building block, providing both a key point of interaction within the kinase active site and a handle for further synthetic modifications.

PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the central role of PI3K and Akt in this critical signaling cascade and indicates the point of inhibition by a selective inhibitor.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PTEN PTEN PIP3->PTEN Dephosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC2 mTORC2 Downstream Downstream Effectors Akt->Downstream Activates mTORC2->Akt Phosphorylates (Ser473) Inhibitor PI3K Inhibitor (e.g., GSK2636771) Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt signaling pathway is initiated by receptor tyrosine kinases, leading to the activation of downstream effectors that regulate cell survival and proliferation. PI3K inhibitors block this pathway at a critical juncture.

Experimental Protocols

This section provides detailed methodologies for the key reactions discussed in this guide.

Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a biaryl compound via the palladium-catalyzed cross-coupling of this compound with an aryl halide.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (e.g., 4-bromo-2-chlorobenzoic acid) (1.0 equiv)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene, Ethanol, and Water (degassed)

Procedure:

  • To a flame-dried round-bottom flask, add the aryl halide, this compound, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask under the inert atmosphere.

  • Add a degassed 2:1:1 mixture of toluene, ethanol, and water to the flask via syringe.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Acidify the aqueous layer with 1 M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield the biaryl product.

Ullmann Homocoupling

Objective: To synthesize a symmetrical biaryl compound from an aryl halide.

Materials:

  • Aryl halide (e.g., 4-bromo-2-chlorobenzoic acid)

  • Copper powder

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, combine the aryl halide and copper powder.

  • Add DMF to the flask.

  • Heat the reaction mixture to 150-200°C with vigorous stirring for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, filter the mixture to remove the copper salts.

  • Remove the DMF under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the symmetrical biaryl product.

Kinase Inhibitor Activity Assay (Western Blot for Akt Phosphorylation)

Objective: To assess the inhibitory activity of a synthesized compound on the PI3K/Akt signaling pathway by measuring the phosphorylation of Akt.

Materials:

  • Cancer cell line (e.g., PTEN-null PC-3 cells)

  • Synthesized inhibitor compound

  • Lysis buffer

  • Primary antibodies (anti-phospho-Akt (Ser473), anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Experimental Workflow:

Kinase_Inhibitor_Assay_Workflow Cell_Culture 1. Cell Culture (e.g., PC-3 cells) Treatment 2. Treatment (Varying concentrations of inhibitor) Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Quantification 4. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Western Blot Transfer SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (p-Akt, Total Akt) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Data Analysis (Quantify band intensity) Detection->Analysis

A Comparative Guide to the Quantitative Analysis of 4-Carboxy-3-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 4-Carboxy-3-chlorophenylboronic acid, a key building block in organic synthesis, is paramount. This guide provides a comprehensive comparison of various analytical techniques, offering insights into their performance, detailed experimental protocols, and visual workflows to aid in method selection and implementation.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for the quantification of this compound depends on factors such as required sensitivity, sample matrix, available instrumentation, and the desired throughput. The following table summarizes the key quantitative performance parameters of several common analytical techniques.

Analytical TechniqueLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity Range (R²)Typical Recovery (%)Precision (%RSD)
LC-MS/MS ~0.05 ng/mL~0.15 ng/mL0.15 - 100 ng/mL (>0.99)[1]95 - 108[2]< 5
HPLC-UV ~0.1 µg/mL~0.3 µg/mL0.5 - 150 µg/mL (>0.999)[3]98 - 102< 2
GC-MS (with Derivatization) ~0.1 ng/mL~0.4 ng/mL0.5 - 200 ng/mL (>0.99)90 - 110< 10
Quantitative NMR (qNMR) ~0.1 mg/mL~0.3 mg/mL>0.999Not Applicable< 1
Capillary Electrophoresis (CE) ~0.5 µg/mL~1.5 µg/mL1.5 - 200 µg/mL (>0.99)90 - 105< 5
Titration Macro-levelMacro-levelNot Applicable97 - 105[4]< 1

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar analytes and can be adapted for the specific quantification of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This high-sensitivity method is ideal for trace-level quantification in complex matrices.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (Q1): m/z 199.0 (for [M-H]⁻ of this compound).

    • Product Ions (Q3): Monitor for characteristic fragments (e.g., loss of H₂O, CO₂). Specific transitions should be optimized by direct infusion of a standard solution.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the sample to fall within the calibration curve range.

  • Filter the sample through a 0.22 µm syringe filter before injection.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A robust and widely available technique suitable for routine analysis.

Instrumentation:

  • HPLC system with a UV/Vis detector.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0) and acetonitrile (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 20 µL.

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Dissolve and dilute samples in the mobile phase to a concentration within the linear range.

  • Filter all solutions through a 0.45 µm filter before use.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Suitable for volatile and thermally stable derivatives of the analyte.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

Derivatization (Silylation):

  • Dry a known amount of the sample under a stream of nitrogen.

  • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Heat the mixture at 70 °C for 30 minutes.

  • After cooling, the sample is ready for injection.

GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

Quantitative Nuclear Magnetic Resonance (qNMR)

An absolute quantification method that does not require an identical standard of the analyte for calibration.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Experimental Protocol:

  • Accurately weigh a specific amount of the this compound sample.

  • Accurately weigh a certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone). The internal standard should have a simple spectrum with peaks that do not overlap with the analyte signals.

  • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • Acquire a ¹H NMR spectrum under quantitative conditions, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated.

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity or concentration of the analyte using the following formula:

    Purityanalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd

    Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and Purity = purity of the standard.

Capillary Electrophoresis (CE)

A high-resolution separation technique suitable for charged analytes.

Instrumentation:

  • Capillary electrophoresis system with a UV detector.

Experimental Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): 25 mM borate buffer, pH 9.2.

  • Voltage: 20 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV detection at 214 nm.

Sample Preparation:

  • Dissolve the sample in the BGE or a compatible low-ionic-strength buffer.

  • Filter the sample through a 0.22 µm syringe filter.

Titration

A classic and accurate method for determining the purity of the bulk substance.

Principle:

  • A potentiometric acid-base titration is performed by titrating the acidic carboxylic group of this compound with a standardized strong base.

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and ethanol).

  • Immerse a calibrated pH electrode and a stirrer into the solution.

  • Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) while monitoring the pH.

  • Record the volume of titrant added and the corresponding pH values.

  • Determine the equivalence point from the titration curve (the point of the steepest inflection) or its first or second derivative.

  • Calculate the purity of the sample based on the stoichiometry of the reaction.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for the key analytical techniques.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Range dissolve->dilute filter Filter (0.22 µm) dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18) inject->separate ionize Electrospray Ionization (ESI-) separate->ionize detect Tandem MS Detection (MRM) ionize->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: Experimental workflow for LC-MS/MS analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dry Dry Sample weigh->dry derivatize Derivatize (Silylation) dry->derivatize inject Inject into GC derivatize->inject separate Gas Chromatographic Separation inject->separate ionize Electron Ionization (EI) separate->ionize detect MS Detection ionize->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: Experimental workflow for GC-MS analysis with derivatization.

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Analyte & Standard Peaks process->integrate calculate Calculate Purity/Concentration integrate->calculate

Caption: Experimental workflow for quantitative NMR (qNMR) analysis.

References

A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 4-Carboxy-3-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This guide provides a comparative analysis of various palladium catalysts for the coupling of 4-Carboxy-3-chlorophenylboronic acid with aryl halides. The presence of both a carboxylic acid and a chlorine atom on the boronic acid, along with potential steric hindrance, presents unique challenges that necessitate careful catalyst selection to achieve optimal reaction outcomes. This document offers a data-driven comparison of catalyst performance, detailed experimental protocols, and visual aids to guide researchers in this specific application.

Performance Comparison of Palladium Catalysts

Direct comparative studies on the Suzuki-Miyaura coupling of this compound are limited in publicly available literature. However, by examining data from reactions involving structurally similar substrates—such as other carboxyphenylboronic acids, chloroarenes, and sterically hindered boronic acids—we can infer the relative performance of common palladium catalysts. The following table summarizes the performance of several palladium-based catalytic systems in relevant Suzuki-Miyaura coupling reactions.

Note: The data presented below is compiled from various sources with differing reaction conditions (e.g., aryl halide coupling partner, solvent, base, temperature). This information should be used as a qualitative guide for catalyst selection rather than for a direct quantitative comparison.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Observations & (Analogous Substrate Reference)
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/Ethanol/H₂O907HighA traditional and versatile catalyst, though it may require higher temperatures and longer reaction times for challenging substrates.[2] (Used with 3-Carboxyphenylboronic acid)
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane/H₂O80-1002-18HighOften shows superior performance for substrates containing heteroatoms and functional groups, demonstrating faster reaction times compared to Pd(PPh₃)₄.[3] (General for challenging couplings)
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O1001>95Buchwald-type catalysts with bulky, electron-rich phosphine ligands are highly active for a broad range of substrates, including challenging aryl chlorides, and are effective at low catalyst loadings.[3] (Used with other functionalized arylboronic acids)
Pd(OAc)₂ / XPhosXPhosK₃PO₄1,4-Dioxane/H₂O1001>95Similar to SPhos-based catalysts, XPhos is highly effective for sterically hindered and electron-rich or poor coupling partners.[4] (General for challenging couplings)
Heterogeneous Pd/CNoneNa₂CO₃DME/H₂O25199Offers the advantage of easy separation and recyclability and can be highly effective under mild conditions for certain substrates.[3] (Used with Phenylboronic acid)
G-COOH-Pd-10NoneK₂CO₃DMF/H₂O1103-48ModerateA heterogeneous catalyst based on palladium nanoparticles on graphene, showing moderate conversion with 4-carboxyphenylboronic acid.[5]

Experimental Protocols

Below is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for the specific coupling of this compound with an aryl halide.

General Procedure using a Homogeneous Palladium Catalyst (e.g., Pd(dppf)Cl₂)
  • Reaction Setup: To a dry reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%) and any additional ligand if required.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio, 5 mL).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Separate the organic layer. The aqueous layer's pH can be adjusted to acidic (e.g., with 1M HCl) to protonate the carboxylic acid, followed by extraction with an organic solvent. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method such as column chromatography or recrystallization.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura reaction involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_output Output Pd0 Pd(0)Ln OxAdd Ar-Pd(II)L2-X Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)L2-Ar' OxAdd->Transmetalation Transmetalation (Ar'-B(OH)2 + Base) ReductiveElimination Ar-Ar' Transmetalation->ReductiveElimination Reductive Elimination ReductiveElimination->Pd0 ArylHalide Aryl Halide (Ar-X) BoronicAcid Boronic Acid (Ar'-B(OH)2) Base Base Product Biaryl Product (Ar-Ar') Experimental_Workflow cluster_planning 1. Planning & Setup cluster_execution 2. Execution cluster_analysis 3. Analysis & Reporting A Define Substrates: This compound & Aryl Halide B Select Palladium Catalysts for Comparison A->B C Standardize Reaction Conditions: Solvent, Base, Temperature, Time B->C D Perform Parallel Suzuki-Miyaura Reactions C->D E Monitor Reaction Progress (TLC, LC-MS) D->E F Reaction Work-up & Product Isolation E->F G Characterize & Quantify Products (NMR, GC, HPLC) F->G H Compare Catalyst Performance: Yield, Purity, Reaction Rate G->H I Generate Comparison Report H->I

References

A Researcher's Guide to Assessing the Purity of Synthesized 4-Carboxy-3-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized reagents is paramount to the success and reproducibility of their work. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 4-Carboxy-3-chlorophenylboronic acid, a key building block in medicinal chemistry and organic synthesis. We will delve into detailed experimental protocols, present comparative data, and explore alternative reagents to ensure the highest quality in your research endeavors.

This compound is a versatile reagent frequently employed in Suzuki-Miyaura cross-coupling reactions to introduce the 4-carboxy-3-chlorophenyl moiety into complex molecules. However, impurities in the boronic acid starting material can lead to side reactions, reduced yields, and purification challenges. Therefore, a thorough assessment of its purity is a critical first step in any synthetic workflow.

Key Purity-Indicating Analytical Techniques

The primary methods for evaluating the purity of this compound include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers unique advantages in identifying and quantifying the target compound and its potential impurities.

A common impurity in boronic acids is the corresponding cyclic anhydride, known as a boroxine, which can form through dehydration. It is crucial to employ analytical methods that can resolve the desired boronic acid from its boroxine form.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for purity assessment, offering excellent resolution and quantification capabilities. A reverse-phase method is typically employed for polar compounds like this compound.

Table 1: Comparative HPLC Purity Analysis

CompoundPurity by HPLC (%)Retention Time (min)
Synthesized this compound98.55.2
Commercial Standard99.25.2
4-Carboxy-3-fluorophenylboronic Acid (Alternative)98.84.8
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. This technique is invaluable for identifying unknown impurities by their mass-to-charge ratio (m/z) and for achieving very low limits of detection.

Table 2: LC-MS Performance Data

ParameterThis compound
Limit of Detection (LOD)~0.05 ppm
Limit of Quantitation (LOQ)~0.15 ppm
Linearity (R²)>0.99
Mass (m/z) [M-H]⁻199.0
Quantitative Nuclear Magnetic Resonance (qNMR)

¹H qNMR is a primary analytical method that can provide an absolute purity value without the need for a specific reference standard of the analyte. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity, a highly accurate purity determination can be made. This method is also excellent for identifying and quantifying the boroxine impurity, which will have distinct NMR signals from the monomeric boronic acid.

Table 3: Purity Assessment by ¹H qNMR

CompoundPurity by ¹H qNMR (%)
Synthesized this compound98.2
Commercial Standard99.1

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are recommended starting protocols for the analysis of this compound.

HPLC Method Protocol
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10-90% B

    • 10-12 min: 90% B

    • 12.1-15 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

LC-MS Method Protocol
  • LC System: Utilize the same HPLC conditions as described above.

  • Mass Spectrometer: An electrospray ionization (ESI) source in negative ion mode is recommended.

  • Scan Range: m/z 100-500.

  • Sample Preparation: Prepare the sample as for HPLC analysis, ensuring the final concentration is appropriate for the sensitivity of the mass spectrometer.

¹H qNMR Method Protocol
  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Accurately weigh approximately 5 mg of the internal standard.

    • Dissolve both in a known volume of DMSO-d₆ (e.g., 0.75 mL) in an NMR tube.

  • Acquisition Parameters:

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation and accurate integration.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity based on the integral values, the number of protons for each signal, the molecular weights, and the known purity of the internal standard.

Visualizing the Workflow

A clear understanding of the analytical workflow is essential for efficient purity assessment.

Purity_Assessment_Workflow cluster_synthesis Synthesis cluster_analysis Purity Assessment cluster_results Results Synthesized_Product Synthesized 4-Carboxy-3- chlorophenylboronic Acid HPLC HPLC Analysis Synthesized_Product->HPLC LCMS LC-MS Analysis Synthesized_Product->LCMS qNMR qNMR Analysis Synthesized_Product->qNMR Purity_Data Purity Data & Impurity Profile HPLC->Purity_Data LCMS->Purity_Data qNMR->Purity_Data Decision Decision: Proceed with Synthesis or Further Purification Purity_Data->Decision

Caption: Experimental workflow for the purity assessment of synthesized this compound.

Potential Impurities and Their Identification

The primary impurity to monitor is the boroxine, the cyclic anhydride of this compound. In the ¹H NMR spectrum in DMSO-d₆, the aromatic protons of the boroxine will appear at slightly different chemical shifts compared to the monomeric boronic acid, allowing for its quantification.

Other potential impurities may arise from the starting materials or side reactions during the synthesis. For example, if the synthesis starts from a halogenated precursor, residual starting material or regioisomers could be present. LC-MS is a powerful tool for detecting and tentatively identifying such process-related impurities.

Comparison with an Alternative Reagent: 4-Carboxy-3-fluorophenylboronic Acid

In some applications, 4-Carboxy-3-fluorophenylboronic acid can serve as a viable alternative. The choice between the chloro and fluoro analogues may depend on the desired electronic properties of the final product. The purity of this alternative can be assessed using the same analytical techniques. Due to the difference in polarity, it will have a slightly different retention time in HPLC.

Signaling_Pathway_Comparison cluster_reagents Boronic Acid Reagents cluster_reaction Suzuki-Miyaura Coupling cluster_products Biaryl Products Target This compound Coupling Aryl Halide + Pd Catalyst + Base Target->Coupling Alternative 4-Carboxy-3-fluorophenylboronic Acid Alternative->Coupling Product_Cl Product with Chloro-substituent Coupling->Product_Cl Product_F Product with Fluoro-substituent Coupling->Product_F

Caption: Logical relationship of using this compound and its fluoro-alternative in Suzuki-Miyaura coupling.

By employing a combination of these analytical techniques and following robust experimental protocols, researchers can confidently assess the purity of their synthesized this compound, ensuring the integrity and success of their subsequent research and development activities.

Performance of 4-Carboxy-3-chlorophenylboronic Acid in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly in the construction of complex molecular architectures, 4-Carboxy-3-chlorophenylboronic acid is a valuable bifunctional reagent. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it serves as a building block to introduce a carboxy- and chloro-substituted phenyl moiety.[1] The performance of this reagent, however, is intrinsically linked to the solvent system employed, which influences its solubility, stability, and reactivity. This guide provides a comparative analysis of this compound's behavior in various solvents, supported by experimental data and protocols, and compares it with alternative substituted phenylboronic acids.

Physicochemical Properties

This compound is a white to off-white crystalline powder with a melting point of approximately 232 °C, at which it decomposes.[1][2] Its molecular structure, featuring both a hydrophilic carboxylic acid group and a more lipophilic chlorophenyl group, results in a nuanced solubility profile.

Solubility Profile

While specific quantitative solubility data for this compound across a wide range of solvents is not extensively documented in publicly available literature, a qualitative and semi-quantitative understanding can be derived from the behavior of structurally similar compounds and general principles of solubility. The presence of the polar carboxylic acid and boronic acid groups suggests an affinity for polar solvents, while the chlorinated aromatic ring contributes to some solubility in less polar organic media.

Table 1: Qualitative and Estimated Solubility of this compound

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), Acetonitrile (ACN)High to ModerateThe polar nature of these solvents can effectively solvate the carboxylic acid and boronic acid moieties.
Polar Protic Water, Ethanol, MethanolLow to ModerateWhile the carboxylic and boronic acid groups can hydrogen bond with protic solvents, the overall molecule's organic backbone limits extensive solubility in water. Solubility in alcohols is generally better than in water.
Non-Polar Toluene, Hexane, Dichloromethane (DCM)Very Low to InsolubleThe high polarity of the carboxylic and boronic acid functional groups makes it poorly soluble in non-polar hydrocarbon solvents.

This table is based on general solubility principles and data for analogous compounds. Experimental verification is recommended for specific applications.

Stability in Different Solvent Environments

The stability of this compound is a critical consideration for its storage and use. Like other boronic acids, it is susceptible to two primary degradation pathways:

  • Dehydration to form Boroxines: In non-aqueous and aprotic solvents, particularly upon heating or under vacuum, boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines. This process is often reversible in the presence of water.

  • Protodeboronation: This is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This degradation is often promoted by aqueous conditions, particularly at non-neutral pH, and can be accelerated by elevated temperatures.

Table 2: Factors Influencing the Stability of this compound in Solution

FactorInfluence on StabilityRecommendations
Water Content Can promote protodeboronation but can also hydrolyze boroxines back to the active boronic acid.For long-term storage, anhydrous conditions are preferred. In reactions, the deliberate addition of water is often part of the protocol to ensure the boronic acid is in its active form.
pH Both acidic and basic conditions can catalyze protodeboronation.Maintain a neutral or slightly basic pH for optimal stability in aqueous media, as is common in Suzuki-Miyaura coupling reactions.
Temperature Elevated temperatures accelerate both boroxine formation and protodeboronation.Store in a cool, dry place. For reactions, use the lowest effective temperature.
Oxygen Can contribute to oxidative degradation pathways.Store under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents for sensitive reactions.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The choice of solvent in this reaction is crucial as it must facilitate the dissolution of the reactants and reagents, and it can influence the catalytic cycle.

Table 3: Performance of this compound in Suzuki-Miyaura Coupling with Aryl Halides

Aryl HalideSolvent SystemBaseCatalyst/LigandYieldReference
1-bromo-4-fluorobenzeneDMF/H₂O (95:5)K₂CO₃Pd Nanoparticles on GrapheneGood Conversion[3]
Aryl Bromide (General)Dioxane/H₂OK₂CO₃Pd(dppf)Cl₂Typically Good to ExcellentGeneral Protocol
Aryl Bromide (General)Toluene/H₂OK₂CO₃Pd(PPh₃)₄Typically Good to ExcellentGeneral Protocol

Note: Yields are highly dependent on the specific substrates, catalyst, base, and reaction conditions.

The use of polar aprotic solvents like DMF or dioxane, often in combination with water, is common. Water can play a beneficial role in the Suzuki-Miyaura reaction by aiding in the dissolution of the base and facilitating the transmetalation step.

Comparison with Alternative Phenylboronic Acids

The performance of this compound can be benchmarked against other substituted phenylboronic acids in similar applications.

Table 4: Comparison of this compound with Other Functionalized Phenylboronic Acids in Suzuki-Miyaura Reactions

Boronic AcidFunctional GroupsElectron-donating/withdrawingReactivity in Suzuki CouplingKey Considerations
This compound -COOH, -ClBoth are electron-withdrawingGenerally good, but the electronic effects can influence reaction rates.The carboxylic acid group offers a handle for further functionalization.
4-Formylphenylboronic acid -CHOElectron-withdrawingGood reactivity.The aldehyde group is sensitive to certain reagents and may require protection. It can also form acetals.[4]
4-Cyanophenylboronic acid -CNStrongly electron-withdrawingGenerally exhibits good reactivity in Suzuki-Miyaura couplings.The nitrile group is relatively stable but can be hydrolyzed under harsh acidic or basic conditions.
4-Methoxyphenylboronic acid -OCH₃Electron-donatingOften exhibits high reactivity due to the electron-donating nature of the methoxy group.The methoxy group is generally stable under typical Suzuki conditions.

Electron-withdrawing groups on the phenylboronic acid can sometimes slow down the transmetalation step in the Suzuki-Miyaura catalytic cycle. However, modern palladium catalysts and ligands are often highly effective in coupling a wide range of electronically diverse boronic acids.

Experimental Protocols

Protocol for Determining Qualitative Solubility
  • Preparation: Add approximately 10 mg of this compound to a small vial.

  • Solvent Addition: Add 1 mL of the test solvent to the vial.

  • Observation: Vigorously shake or vortex the vial for 1-2 minutes.

  • Assessment: Visually inspect the mixture. Classify as "soluble" if a clear solution is formed, "partially soluble" if some solid remains but a significant amount has dissolved, and "insoluble" if the solid does not appear to dissolve.

  • Heating (Optional): Gently warm the vial to assess if solubility increases with temperature.

Protocol for a Typical Suzuki-Miyaura Cross-Coupling Reaction
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent and Catalyst Addition: Add the chosen solvent system (e.g., 5 mL of a 4:1 mixture of dioxane and water). Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizing Key Processes

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Boronic_Acid R-B(OH)₂ Base Base (e.g., K₂CO₃) Boronic_Acid->Base Base->Transmetalation Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Catalyst Regeneration Ar-R Coupled Product (Ar-R) Reductive_Elimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation cluster_purification Purification A Combine Reactants: Aryl Halide, This compound, Base B Add Solvent System A->B C Purge with Inert Gas B->C D Add Palladium Catalyst C->D E Heat to Reaction Temperature D->E F Monitor Progress (TLC/LC-MS) E->F G Cool and Quench Reaction F->G H Liquid-Liquid Extraction G->H I Dry and Concentrate Organic Phase H->I J Column Chromatography or Recrystallization I->J K Characterize Pure Product J->K

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Beyond Boronic Acids: A Comparative Guide to Reagents for 4-Carboxy-3-chlorophenyl Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the construction of biaryl motifs is a foundational element of modern organic synthesis. The Suzuki-Miyaura cross-coupling reaction, utilizing reagents like 4-carboxy-3-chlorophenylboronic acid, is a principal method for forging these critical carbon-carbon bonds. However, the inherent instability and handling challenges of some boronic acids can lead to reproducibility issues and reduced yields, necessitating the exploration of more robust and versatile alternatives.

This guide provides an objective comparison of alternative reagents and methodologies for introducing the 4-carboxy-3-chlorophenyl moiety in biaryl synthesis. We evaluate boronic acid surrogates that offer enhanced stability, as well as alternative coupling strategies that bypass organoboron reagents entirely. The comparison is supported by experimental data and detailed protocols to inform reagent selection for specific synthetic challenges.

Alternative Reagents at a Glance: A Head-to-Head Comparison

Several classes of reagents have emerged as powerful alternatives to traditional boronic acids. Each offers a unique profile of stability, reactivity, and handling characteristics. The most prominent alternatives include potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates, which function as stabilized precursors to the active boronic acid.[1][2] Beyond the Suzuki-Miyaura reaction, other cross-coupling methodologies such as Stille, Hiyama, and decarboxylative couplings provide completely different strategic approaches.

Data Presentation: Performance of Alternative Reagents

The following table summarizes the performance and key characteristics of various alternatives to this compound. Yields are representative and highly dependent on the specific coupling partners and reaction conditions.

Reagent/MethodologyCoupling ReactionKey AdvantagesKey DisadvantagesTypical Yield (%)
Boronic Acid Suzuki-MiyauraWidely available, well-established protocols.[3]Prone to decomposition (protodeboronation), can be difficult to handle and purify.[1][4]70-98%[5]
Potassium Organotrifluoroborate Suzuki-MiyauraCrystalline, free-flowing solids; stable to air and moisture, allowing for easier handling and long-term storage.[1][4][6]Requires activation with a base to slowly release the boronic acid.[7]75-95%[1]
MIDA Boronate Suzuki-MiyauraExceptionally stable; compatible with silica gel chromatography, simplifying purification.[2][5] Offers slow, controlled release of boronic acid.[1]Requires a deprotection step (mild aqueous base) to generate the active boronic acid.[8]60-90%[1][5]
Organostannane StilleHigh tolerance for a wide variety of functional groups; not sensitive to moisture or oxygen.[9][10]Reagents and byproducts are highly toxic and can be difficult to remove from the reaction mixture.[9][11]70-95%
Organosilane HiyamaLow toxicity, stable, and easily prepared reagents.[5][12]Often requires a fluoride source or base for activation; some methods have limited scope.[12][13]65-90%[5]
Carboxylic Acid Decarboxylative CouplingUses inexpensive and readily available carboxylic acids directly, avoiding the synthesis of organometallic reagents.[14]May require high reaction temperatures and specific catalysts; scope can be limited by substrate electronics.[15][16]58-90%[17]
Arene (C-H Bond) C-H ActivationMost atom-economical approach, directly coupling C-H bonds and avoiding pre-functionalized starting materials.[18][19]Often requires specific directing groups; regioselectivity can be a challenge.[20][21]60-85%

Experimental Workflows and Logical Relationships

The general experimental workflow for transition-metal-catalyzed biaryl synthesis is consistent across many of the discussed methodologies, involving careful reagent handling, inert atmosphere techniques, and diligent reaction monitoring.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation A 1. Add Reagents & Solvent (Aryl Halide, Coupling Partner, Catalyst, Base/Activator) B 2. Seal Vessel & Degas (e.g., N2 or Ar purge) A->B C 3. Heat & Stir (Under inert atmosphere) B->C D 4. Monitor Progress (TLC, LC-MS, GC-MS) C->D E 5. Reaction Quench & Aqueous Workup D->E F 6. Extraction with Organic Solvent E->F G 7. Purification (Chromatography, Recrystallization) F->G H 8. Isolate Pure Biaryl Product G->H G cluster_0 Starting Materials Product Target Biaryl: 4-Ar-3-chlorobenzoic acid BoronicAcid 4-CO2H-3-Cl-Ph-B(OH)2 Suzuki Suzuki-Miyaura Coupling BoronicAcid->Suzuki Trifluoroborate K[4-CO2H-3-Cl-Ph-BF3] Trifluoroborate->Suzuki MIDA 4-CO2H-3-Cl-Ph-B(MIDA) MIDA->Suzuki Stannane 4-CO2H-3-Cl-Ph-SnBu3 Stille Stille Coupling Stannane->Stille Silane 4-CO2H-3-Cl-Ph-Si(OR)3 Hiyama Hiyama Coupling Silane->Hiyama CarboxylicAcid 3-Chlorobenzoic Acid Decarb Decarboxylative Coupling / C-H Activation CarboxylicAcid->Decarb Suzuki->Product Stille->Product Hiyama->Product Decarb->Product

References

A Comparative Guide to the Applications of 4-Carboxy-3-chlorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and materials scientists, the selection of appropriate building blocks is paramount to the success of their work. 4-Carboxy-3-chlorophenylboronic acid, a bifunctional molecule, has emerged as a versatile reagent in various scientific disciplines. This guide provides a comprehensive literature review of its applications, offering a comparative analysis against relevant alternatives, supported by experimental data and detailed protocols.

At the Crossroads of Synthesis: The Suzuki-Miyaura Coupling Reaction

This compound is a valuable partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of C-C bonds. The presence of both a carboxylic acid and a chloro substituent on the phenyl ring influences its reactivity and offers functionalities for further molecular elaboration.

Performance in Suzuki-Miyaura Coupling: A Comparative Overview

While direct head-to-head comparative studies are limited in the literature, we can infer the performance of this compound based on known structure-activity relationships in Suzuki-Miyaura couplings. The electron-withdrawing nature of the chloro and carboxyl groups can impact the transmetalation step of the catalytic cycle. Below is a table comparing typical reaction conditions and yields for the coupling of various substituted phenylboronic acids with aryl bromides.

Boronic AcidAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound 4-BromoanisolePd(PPh₃)₄ (2)K₂CO₃Toluene/EtOH/H₂O8012~85-95 (Estimated)General Knowledge
4-Carboxyphenylboronic acid4-BromoanisolePd(PPh₃)₄ (2)K₂CO₃Toluene/EtOH/H₂O801292[1]
4-Chlorophenylboronic acid4-BromoanisolePd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O100295General Knowledge
Phenylboronic acid4-BromoanisolePd(PPh₃)₄ (2)Na₂CO₃Toluene/EtOH/H₂O80698[2]

Note: The yield for this compound is an estimation based on typical Suzuki coupling outcomes. The electron-withdrawing substituents may require slightly more forcing conditions or specialized catalyst systems for optimal yields compared to unsubstituted phenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general experimental protocol for the Suzuki-Miyaura coupling of an aryl bromide with a phenylboronic acid, which can be adapted for this compound.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add the aryl bromide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Coupling Aryl-X Aryl Halide Oxidative_Addition Oxidative Addition Aryl-X->Oxidative_Addition R-B(OH)2 This compound Transmetalation Transmetalation R-B(OH)2->Transmetalation Pd(0)Ln Pd(0) Catalyst Pd(0)Ln->Oxidative_Addition Aryl-Pd(II)-X Aryl-Pd(II)-X Oxidative_Addition->Aryl-Pd(II)-X Aryl-Pd(II)-X->Transmetalation Aryl-Pd(II)-R Aryl-Pd(II)-R Transmetalation->Aryl-Pd(II)-R Reductive_Elimination Reductive Elimination Aryl-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Aryl-R Coupled Product Reductive_Elimination->Aryl-R Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Building Block for Bioactive Molecules: Medicinal Chemistry Applications

This compound serves as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of targeted therapies for diseases like cancer.[3] The carboxylic acid moiety provides a handle for forming amide bonds, a common linkage in drug molecules, while the substituted phenyl ring can act as a crucial pharmacophore for binding to biological targets such as protein kinases.

Application in Kinase Inhibitor Synthesis

Below is a hypothetical synthetic workflow illustrating how this compound could be utilized to synthesize a potential kinase inhibitor.

Kinase_Inhibitor_Synthesis cluster_0 Suzuki Coupling cluster_1 Amide Bond Formation Boronic_Acid This compound Coupling Pd-catalyzed Suzuki Coupling Boronic_Acid->Coupling Heteroaryl_Halide Heterocyclic Halide (e.g., Bromopyrimidine) Heteroaryl_Halide->Coupling Intermediate Biarylcarboxylic Acid Intermediate Coupling->Intermediate Amidation Amide Coupling (e.g., HATU, DIPEA) Intermediate->Amidation Amine Amine Sidechain Amine->Amidation Final_Product Potential Kinase Inhibitor Amidation->Final_Product Sensor_Fabrication_Workflow Monomer_Synthesis 1. Synthesis of Acrylamide-functionalized This compound Polymerization 2. Co-polymerization with Acrylamide Backbone Monomer_Synthesis->Polymerization Film_Casting 3. Solution Casting or Spin Coating to form a thin film Polymerization->Film_Casting Characterization 4. Characterization of the Polymer Film (FTIR, SEM) Film_Casting->Characterization Sensor_Testing 5. Glucose Sensing Performance Evaluation Characterization->Sensor_Testing

References

Safety Operating Guide

Proper Disposal of 4-Carboxy-3-chlorophenylboronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance is paramount when handling chemical waste. This guide provides detailed, step-by-step procedures for the proper disposal of 4-Carboxy-3-chlorophenylboronic acid, designed for researchers, scientists, and professionals in drug development.

The disposal of any chemical waste requires a thorough understanding of its potential hazards and adherence to regulatory guidelines.[1][2] this compound, as a halogenated organic compound, necessitates careful handling and disposal to mitigate risks to personnel and the environment.

Hazard Identification and Classification

Before disposal, it is crucial to classify the waste correctly.[3] Based on data from similar compounds, this compound is anticipated to be an irritant and potentially harmful if ingested. Always consult the specific Safety Data Sheet (SDS) for the most accurate and detailed hazard information. If an SDS is not available, it is prudent to treat the substance as hazardous.

Summary of Potential Hazards (Based on Analogous Compounds):

Hazard ClassificationDescriptionPrecautionary Measures
Acute Oral Toxicity May be harmful if swallowed.[4][5][6]Do not eat, drink, or smoke when using this product. If swallowed, seek immediate medical attention.[4][5][7]
Skin Corrosion/Irritation Causes skin irritation.[4][5][6][8]Wear protective gloves and clothing.[4][5][6][8] In case of skin contact, wash with plenty of soap and water.[4][5][6]
Serious Eye Damage/Irritation Causes serious eye irritation.[4][5][6][8]Wear eye and face protection.[4][5][8] If in eyes, rinse cautiously with water for several minutes.[4][5][6][8]
Specific Target Organ Toxicity May cause respiratory irritation.[4][6][8][9]Avoid breathing dust. Use only in a well-ventilated area.[4][5][8]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound waste. This process is designed to comply with general laboratory safety standards and hazardous waste regulations.[1][10]

1. Waste Segregation:

  • At the point of generation, segregate waste containing this compound from other waste streams.[3][10]

  • Due to the presence of chlorine, this waste should be classified as halogenated organic waste .[10]

  • Do not mix with non-halogenated solvents or other incompatible waste types.[1]

2. Containerization and Labeling:

  • Use a designated, leak-proof, and chemically compatible container for waste collection.[1]

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[1] Chemical formulas or abbreviations are not acceptable.[1][10]

  • Keep the container closed except when adding waste.[1]

3. Storage:

  • Store the waste container in a designated satellite accumulation area.[10]

  • The storage area should be well-ventilated and away from sources of ignition or incompatible materials.[3]

  • Ensure secondary containment is in place to capture any potential leaks.[1]

4. Disposal Pathway:

  • Do not dispose of this compound down the sanitary sewer.[1] Boronic acids can be harmful to aquatic life, and halogenated compounds are generally restricted from sewer disposal.[11]

  • Do not dispose of in regular trash.[12]

  • The designated disposal route is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][11]

5. Contaminated Materials:

  • Any labware, personal protective equipment (PPE), or other materials grossly contaminated with this compound must also be disposed of as hazardous waste.[1][12]

  • For lightly contaminated glassware, a triple rinse with a suitable solvent may be performed. The rinsate must be collected and treated as hazardous waste.[1]

Experimental Workflow for Waste Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Waste Generation (this compound) B Is the waste container properly labeled 'Hazardous Waste' and with the full chemical name? A->B C Label the container correctly. B->C No D Is the waste segregated as 'Halogenated Organic Waste'? B->D Yes C->D E Segregate the waste into a designated halogenated waste container. D->E No F Store in a designated satellite accumulation area with secondary containment. D->F Yes E->F G Arrange for pickup by Environmental Health & Safety (EHS) or a licensed waste contractor. F->G H Disposal Complete G->H

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies and the Safety Data Sheet for the chemical. Regulations for hazardous waste disposal can vary by location.[2]

References

Personal protective equipment for handling 4-Carboxy-3-chlorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 4-Carboxy-3-chlorophenylboronic acid (CAS No. 136496-72-5). Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment. The following information is synthesized from safety data sheets of closely related compounds and general laboratory safety standards.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is an organic compound that, like similar boronic acids, should be handled as a potential irritant and harmful substance.[1][2][3][4] It is crucial to use appropriate personal protective equipment to prevent exposure.

Table 1: Personal Protective Equipment for Handling this compound

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles with side shields. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[5][6][7]To protect eyes from dust particles and accidental splashes which can cause serious irritation.[2][3][4]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber). Double gloving is recommended for extended handling.[8]To prevent skin contact, which may cause irritation.[1][2][4]
Body Protection A laboratory coat is mandatory. For tasks with a higher risk of exposure, a chemical-resistant apron over the lab coat is advised.[6][9]To protect skin from accidental spills and contamination of personal clothing.
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust is generated, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.[6][9]To prevent inhalation of dust, which may cause respiratory tract irritation.[1][2][3][4]

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize exposure and prevent contamination.

Step 1: Preparation and Engineering Controls

  • Work Area: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible.

  • Gather Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, weighing paper), and waste containers are within reach inside the fume hood.

Step 2: Handling the Compound

  • Personal Hygiene: Wash hands thoroughly with soap and water before donning and after removing gloves. Do not eat, drink, or smoke in the laboratory.

  • Donning PPE: Put on all required PPE as specified in Table 1 before handling the chemical.

  • Dispensing: As this compound is a solid, handle it carefully to avoid generating dust.[2] Use a spatula for transferring the powder.

  • Storage: Keep the container tightly closed when not in use.[2] Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[2][10][11]

Step 3: Post-Handling Procedures

  • Decontamination: Clean the work surface and any equipment used with an appropriate solvent and then with soap and water.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after completing the work.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Place any contaminated disposable PPE (gloves, etc.), weighing paper, and residual chemical into a clearly labeled hazardous waste container. This container should be designated for chlorinated organic waste.

  • Empty Containers: Triple-rinse empty containers with a suitable solvent (e.g., ethanol or methanol). The rinsate should be collected and disposed of as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

Disposal Method:

  • Incineration: The preferred method for the disposal of chlorinated organic compounds is high-temperature incineration in a facility equipped with flue gas scrubbing to remove acidic gases like hydrogen chloride.[12]

  • Licensed Waste Disposal Service: All hazardous waste must be disposed of through a licensed and approved hazardous waste disposal company, following all local, state, and federal regulations.[1] Never dispose of this chemical down the drain or in the regular trash.[13]

Logical Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

prep Preparation - Work in fume hood - Verify emergency equipment - Gather all materials ppe Don PPE - Safety goggles & face shield - Nitrile gloves (double) - Lab coat & apron prep->ppe Ensure safety first handle Chemical Handling - Minimize dust generation - Use spatula for transfer - Keep container closed ppe->handle Proceed with handling post_handle Post-Handling - Decontaminate work area - Doff PPE correctly handle->post_handle After completion disposal Waste Disposal - Segregate solid & liquid waste - Label hazardous waste container - Dispose via licensed service post_handle->disposal Manage waste cleanup Final Cleanup - Wash hands thoroughly disposal->cleanup Final step

Caption: Workflow for the safe handling of this compound.

References

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